Product packaging for 7-(Aminomethyl)-7-deazaguanosine(Cat. No.:)

7-(Aminomethyl)-7-deazaguanosine

Katalognummer: B12065839
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: SOEYIPCQNRSIAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

7-(Aminomethyl)-7-deazaguanosine, commonly known as preQ1, is a fundamental intermediate in the biosynthetic pathway of queuosine, a hypermodified nucleoside essential for tRNA function and translational accuracy . This 7-deazapurine nucleoside is characterized by a carbon-for-nitrogen substitution at the 7-position of the purine ring and features an aminomethyl group at this site, distinguishing it from its precursor, 7-cyano-7-deazaguanine (preQ0) . In bacterial systems, it serves as a direct substrate for the enzyme S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA), which catalyzes the conversion of preQ1-tRNA to epoxyqueuosine (oQ-tRNA), a critical step in queuosine formation . Research utilizing under-modified E. coli tRNA has demonstrated that tRNAs containing this compound in the anticodon remain active in both aminoacylation and ribosomal binding, highlighting its significance in studying tRNA structure and function without completely disrupting biological activity . The specific presence of the aminomethyl group allows for selective chemical labeling, for instance with dansyl chloride, facilitating spectroscopic and biophysical studies of tRNA tertiary structure and dynamics . As a crucial reagent, this compound is invaluable for researchers investigating post-transcriptional RNA modifications, tRNA charging, the intricacies of the queuosine biosynthesis pathway, and the broader role of modified nucleosides in regulating gene expression and cellular physiology . This product is intended for research purposes only and is not approved for use in humans or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5O5 B12065839 7-(Aminomethyl)-7-deazaguanosine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-5-(aminomethyl)-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEYIPCQNRSIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-(Aminomethyl)-7-deazaguanosine (preQ₁ base)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-(aminomethyl)-7-deazaguanosine, also known as the preQ₁ base, a crucial precursor in the biosynthesis of queuosine. Queuosine is a hypermodified nucleoside found in the anticodon of specific tRNAs in bacteria and eukaryotes, playing a vital role in translational fidelity and efficiency. This document details both the biosynthetic pathway and prominent chemical synthesis routes, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the pathways with diagrams.

Biosynthetic Pathway of preQ₁ Base

In bacteria, the de novo synthesis of the preQ₁ base commences from guanosine triphosphate (GTP) and is orchestrated by a series of enzymatic reactions. This pathway is tightly regulated, in part by a preQ₁ riboswitch, which senses the cellular concentration of preQ₁ and modulates the expression of the biosynthetic genes.[1]

The key enzymatic steps are as follows:

  • GTP Cyclohydrolase I (FolE): The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin triphosphate. This enzyme is also a key player in the folate biosynthesis pathway.

  • 6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin.

  • 7-Carboxy-7-deazaguanine Synthase (QueE): QueE, a radical S-adenosylmethionine (SAM) enzyme, facilitates the conversion of 6-carboxy-5,6,7,8-tetrahydropterin to 7-carboxy-7-deazaguanine (CDG).

  • 7-Cyano-7-deazaguanine Synthase (QueC): This enzyme catalyzes the ATP-dependent conversion of CDG to 7-cyano-7-deazaguanine (preQ₀).

  • preQ₀ Reductase (QueF): In the final step, the NADPH-dependent enzyme QueF reduces preQ₀ to yield the final product, 7-(aminomethyl)-7-deazaguanine (preQ₁ base).

Biosynthetic Pathway of preQ1 Base GTP Guanosine Triphosphate (GTP) DHNP 7,8-Dihydroneopterin Triphosphate GTP->DHNP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin DHNP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC preQ1 7-(Aminomethyl)-7-deazaguanine (preQ₁ base) preQ0->preQ1 QueF

Biosynthetic pathway of this compound (preQ₁ base).

Chemical Synthesis of preQ₁ Base

Several chemical synthesis strategies for the preQ₁ base have been developed, offering alternatives to enzymatic production. A prevalent and efficient method involves a multi-step synthesis starting from readily available precursors, with 7-cyano-7-deazaguanine (preQ₀) as a key intermediate.

A representative chemical synthesis workflow is outlined below:

  • Formation of 2-Chloro-3-cyanopropan-1-al: This intermediate is synthesized from chloroacetonitrile and methyl formate.

  • Cyclocondensation to form preQ₀: 2-Chloro-3-cyanopropan-1-al undergoes a cyclocondensation reaction with 2,6-diaminopyrimidin-4(3H)-one to yield 7-cyano-7-deazaguanine (preQ₀).

  • Reduction of preQ₀ to preQ₁: The nitrile group of preQ₀ is reduced to an aminomethyl group to form the final product, 7-(aminomethyl)-7-deazaguanine (preQ₁ base). This reduction is a critical step and can be achieved through catalytic hydrogenation.

Chemical Synthesis of preQ1 Base start Chloroacetonitrile + Methyl Formate intermediate1 2-Chloro-3-cyanopropan-1-al start->intermediate1 preQ0 7-Cyano-7-deazaguanine (preQ₀) intermediate1->preQ0 Cyclocondensation reagent1 2,6-Diaminopyrimidin-4(3H)-one reagent1->preQ0 preQ1 7-(Aminomethyl)-7-deazaguanine (preQ₁ base) preQ0->preQ1 Reduction (e.g., Catalytic Hydrogenation)

A representative chemical synthesis workflow for preQ₁ base.
Quantitative Data for Chemical Synthesis

The following table summarizes the quantitative data for a representative chemical synthesis of the preQ₁ base.

StepStarting MaterialsKey Reagents/CatalystsReaction ConditionsYieldReference
1. Synthesis of preQ₀ 2-Chloro-3-cyanopropan-1-al, 2,6-diaminopyrimidin-4(3H)-oneSodium Acetate, Water50°C, 16h, then reflux for 1h~60-70%[2]
2. Reduction of preQ₀ to preQ₁ 7-Cyano-7-deazaguanine (preQ₀)Raney-Nickel, H₂ (gas)Methanolic Ammonia, Room Temperature, 2h~70-80%[1]
Overall ~43% [1]
Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Cyano-7-deazaguanine (preQ₀)

  • Materials:

    • 2-Chloro-3-oxopropanenitrile (1.0 eq)

    • 2,6-Diaminopyrimidin-4-one (1.0 eq)

    • Sodium acetate (2.0 eq)

    • Deionized water

  • Procedure:

    • To a solution of sodium acetate in water, add 2,6-diaminopyrimidin-4-one and 2-chloro-3-oxopropanenitrile.

    • Heat the mixture to 50°C and stir for 16 hours.

    • Increase the temperature to reflux and maintain for an additional hour.

    • Allow the solution to cool to room temperature.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield preQ₀ as a solid.

Protocol 2: Synthesis of 7-(Aminomethyl)-7-deazaguanine (preQ₁ base) from preQ₀

  • Materials:

    • 7-Cyano-7-deazaguanine (preQ₀) (1.0 eq)

    • Raney-Nickel (catalytic amount)

    • 7 M Methanolic ammonia

    • Hydrogen gas (H₂)

  • Procedure:

    • Suspend preQ₀ in 7 M methanolic ammonia.

    • Add a catalytic amount of Raney-Nickel to the suspension.

    • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure 7-(aminomethyl)-7-deazaguanine.[1]

Conclusion

The synthesis of this compound is a critical process for both fundamental research into tRNA modification and for the development of novel antimicrobial agents targeting this pathway. This guide has provided a detailed overview of both the natural biosynthetic route and a robust chemical synthesis methodology. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of biochemistry, medicinal chemistry, and drug development. The continued exploration of these synthetic pathways will undoubtedly lead to a deeper understanding of the biological roles of queuosine and may pave the way for new therapeutic interventions.

References

The Pivotal Role of 7-(Aminomethyl)-7-deazaguanosine in Bacterial Gene Regulation and tRNA Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Aminomethyl)-7-deazaguanosine, also known as preQ1, is a crucial intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs. Beyond its role as a metabolic precursor, preQ1 functions as a key signaling molecule in bacteria, directly regulating gene expression through interaction with a class of RNA regulatory elements known as preQ1 riboswitches. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its involvement in the queuosine biosynthetic pathway and its mechanism of action in riboswitch-mediated gene regulation. We present a compilation of quantitative data on preQ1-riboswitch interactions, detailed experimental protocols for studying these interactions, and visual representations of the key biological pathways and experimental workflows.

Introduction

7-Deazaguanine derivatives play multifaceted roles in cellular processes, from modifying nucleic acids to acting as secondary metabolites.[1] Among these, this compound (preQ1) stands out for its dual function as both a biosynthetic intermediate and a regulatory ligand.[1][2] It is the direct precursor to queuosine (Q), a complex modification found at the wobble position (position 34) of tRNAs for histidine, asparagine, aspartic acid, and tyrosine in most bacteria and eukaryotes.[2][3] The presence of queuosine in the anticodon loop enhances translational fidelity.[2]

In bacteria, the synthesis and transport of preQ1 are tightly regulated by preQ1 riboswitches, which are cis-acting RNA elements typically located in the 5'-untranslated region of mRNAs encoding for proteins involved in the queuosine biosynthetic pathway.[2][4] Binding of preQ1 to its corresponding riboswitch aptamer induces a conformational change in the mRNA, leading to the regulation of downstream gene expression, often through transcriptional termination or inhibition of translation initiation.[4] To date, three distinct classes of preQ1 riboswitches (preQ1-I, preQ1-II, and preQ1-III) have been identified, highlighting the convergent evolution of RNA structures that recognize this specific ligand.[2][5][6]

This guide will delve into the technical details of preQ1's biological significance, providing researchers with a consolidated resource of quantitative data, experimental methodologies, and pathway diagrams to facilitate further investigation and potential therapeutic development.

Biological Role and Signaling Pathways

The Queuosine Biosynthetic Pathway

This compound is a key intermediate in the de novo synthesis of queuosine in bacteria.[3] The pathway begins with guanosine-5'-triphosphate (GTP) and proceeds through several enzymatic steps to produce preQ1.[7][8] This precursor is then inserted into the target tRNA by a tRNA-guanine transglycosylase (TGT).[7][9] Subsequent modifications on the tRNA-bound preQ1 lead to the mature queuosine.[10]

The core biosynthetic pathway leading to preQ1 is as follows:

  • GTP is converted to 7-cyano-7-deazaguanine (preQ0) through a series of enzymatic reactions.[7]

  • preQ0 is then reduced to 7-aminomethyl-7-deazaguanine (preQ1) by the NADPH-dependent enzyme preQ0 oxidoreductase (QueF).[7][10]

Queuosine_Biosynthesis GTP GTP preQ0 7-cyano-7-deazaguanine (preQ0) GTP->preQ0 Multiple Steps preQ1 7-(aminomethyl)-7-deazaguanine (preQ1) preQ0->preQ1 QueF (NADPH-dependent) tRNA_preQ1 tRNA (preQ1) preQ1->tRNA_preQ1 tRNA-guanine transglycosylase (TGT) tRNA_G tRNA (Guanine) tRNA_G->tRNA_preQ1 Queuosine Queuosine-modified tRNA tRNA_preQ1->Queuosine Further Modifications

Caption: Bacterial biosynthetic pathway of queuosine from GTP.

PreQ1 Riboswitch-Mediated Gene Regulation

PreQ1 riboswitches control the expression of genes involved in queuosine biosynthesis and transport.[2][11] The binding of preQ1 to the riboswitch aptamer domain triggers a conformational change in the downstream expression platform, which can either terminate transcription or block translation initiation.

Transcriptional Regulation (OFF-switch): In the presence of high concentrations of preQ1, the ligand binds to the riboswitch, stabilizing a terminator hairpin structure in the nascent mRNA. This structure causes the RNA polymerase to dissociate from the DNA template, prematurely terminating transcription. In the absence of preQ1, an alternative antiterminator structure forms, allowing transcription to proceed.[4]

Transcriptional_Regulation cluster_low_preQ1 Low [preQ1] cluster_high_preQ1 High [preQ1] Low_preQ1_State Antiterminator Formation Transcription_ON Transcription Proceeds Low_preQ1_State->Transcription_ON High_preQ1_State Terminator_Formation Terminator Hairpin High_preQ1_State->Terminator_Formation Transcription_OFF Transcription Terminates Terminator_Formation->Transcription_OFF

Caption: Transcriptional regulation by a preQ1 riboswitch.

Translational Regulation (OFF-switch): In translationally-regulated systems, preQ1 binding to the riboswitch induces a structural rearrangement that sequesters the ribosome binding site (RBS) or Shine-Dalgarno (SD) sequence, preventing ribosome assembly and initiation of translation. When preQ1 levels are low, the RBS is accessible, and translation proceeds.[12]

Translational_Regulation cluster_low_preQ1_trans Low [preQ1] cluster_high_preQ1_trans High [preQ1] RBS_Accessible RBS Accessible Translation_ON Translation Initiated RBS_Accessible->Translation_ON preQ1_Binds RBS_Sequestered RBS Sequestered preQ1_Binds->RBS_Sequestered Translation_OFF Translation Blocked RBS_Sequestered->Translation_OFF

Caption: Translational regulation by a preQ1 riboswitch.

Quantitative Data

The binding affinity of this compound to various preQ1 riboswitches has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and fluorescence spectroscopy. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating tighter binding.

Riboswitch ClassOrganismMethodDissociation Constant (Kd)Reference
preQ1-IBacillus subtilisFluorescence4.1 ± 0.6 nM[13]
preQ1-IThermoanaerobacter tengcongensisITC7.3 ± 2.3 nM[14]
preQ1-IThermoanaerobacter tengcongensisIn-line probing2 nM[12]
preQ1-IBacillus subtilisIn-line probing20 nM[12]
preQ1-IILactobacillus rhamnosusITC17.9 ± 0.6 nM[4]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring preQ1-Riboswitch Binding Affinity

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (KA, from which Kd is derived), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[2][4]

Materials:

  • Purified preQ1 riboswitch RNA

  • Synthetic this compound (preQ1)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Degassed binding buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl2)[4]

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified RNA against the degassed binding buffer to ensure buffer matching.

    • Dissolve the preQ1 ligand in the final dialysis buffer.

    • Accurately determine the concentrations of both RNA and ligand using UV-Vis spectrophotometry.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).[4]

    • Equilibrate the instrument with the binding buffer.

  • Loading the ITC:

    • Load the RNA solution (e.g., 8.74 µM) into the sample cell.[4]

    • Load the preQ1 solution (typically 10-fold higher concentration than the RNA) into the injection syringe.[4]

  • Titration:

    • Perform a series of injections of the preQ1 solution into the RNA solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., "One Set of Sites") to determine the thermodynamic parameters.[4]

ITC_Workflow Sample_Prep Sample Preparation (RNA and preQ1 in matched buffer) Instrument_Setup Instrument Setup (Temperature, Equilibration) Sample_Prep->Instrument_Setup Loading Load RNA into Cell Load preQ1 into Syringe Instrument_Setup->Loading Titration Inject preQ1 into RNA Record Heat Changes Loading->Titration Data_Analysis Generate Binding Isotherm Fit to Model Titration->Data_Analysis Results Determine Kd, ΔH, ΔS, n Data_Analysis->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

In Vitro Transcription Termination Assay for Riboswitch Function

This assay is used to determine the ability of a riboswitch to terminate transcription in the presence of its ligand.

Materials:

  • Linear DNA template containing a promoter (e.g., T7) followed by the riboswitch sequence.

  • RNA polymerase (e.g., T7 RNA polymerase).

  • Ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP).

  • This compound (preQ1).

  • Transcription buffer.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Transcription Reaction Setup:

    • Prepare transcription reactions containing the DNA template, RNA polymerase, NTPs (including the radiolabel), and transcription buffer.

    • For the experimental condition, add a specific concentration of preQ1. For the control, add an equivalent volume of buffer.

  • Transcription:

    • Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37 °C).

  • Quenching and RNA Purification:

    • Stop the reactions by adding a stop solution (e.g., formamide with EDTA).

    • Purify the RNA transcripts.

  • Gel Electrophoresis:

    • Separate the RNA products on a denaturing polyacrylamide gel.

  • Analysis:

    • Visualize the RNA bands using autoradiography or phosphorimaging.

    • Quantify the intensity of the full-length (read-through) and terminated transcripts to calculate the termination efficiency.

InVitro_Transcription_Workflow Reaction_Setup Set up Transcription Reactions (with and without preQ1) Transcription Incubate at 37°C Reaction_Setup->Transcription Quench_Purify Stop Reaction and Purify RNA Transcription->Quench_Purify PAGE Denaturing PAGE Quench_Purify->PAGE Visualize_Quantify Visualize and Quantify Bands (Read-through vs. Terminated) PAGE->Visualize_Quantify Calculate_Efficiency Calculate Termination Efficiency Visualize_Quantify->Calculate_Efficiency

Caption: Workflow for in vitro transcription termination assay.

Analysis of Queuosine Modification in tRNA by High-Throughput Sequencing (PAQS-seq)

Periodate-dependent analysis of queuosine and sulfur modification sequencing (PAQS-seq) is a method to detect and quantify queuosine modification in tRNA at single-base resolution.[5][11]

Materials:

  • Total RNA isolated from cells.

  • Sodium periodate.

  • Next-generation sequencing library preparation kit.

  • High-throughput sequencer.

Procedure:

  • Periodate Treatment:

    • Treat a portion of the total RNA with sodium periodate. Periodate oxidizes the diol group of queuosine.

    • Maintain an untreated control sample.

  • RNA Sequencing Library Preparation:

    • Prepare sequencing libraries from both the periodate-treated and untreated RNA samples.

  • High-Throughput Sequencing:

    • Sequence the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to the reference tRNA sequences.

    • The oxidized queuosine base results in specific deletion signatures in the sequencing data at the position of the modification.

    • Quantify the level of queuosine modification by comparing the deletion frequency at the target site between the treated and untreated samples.

PAQS_seq_Workflow RNA_Isolation Isolate Total RNA Periodate_Treatment Treat RNA with Sodium Periodate RNA_Isolation->Periodate_Treatment Library_Prep Prepare Sequencing Libraries (Treated and Untreated) Periodate_Treatment->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Align Reads and Analyze Deletion Signatures Sequencing->Data_Analysis Quantification Quantify Queuosine Modification Data_Analysis->Quantification

Caption: Workflow for PAQS-seq analysis of queuosine modification.

Conclusion and Future Directions

This compound is a molecule of significant biological importance, acting at the intersection of metabolism and gene regulation in bacteria. Its role as the cognate ligand for preQ1 riboswitches makes this system an attractive target for the development of novel antibacterial agents. The detailed understanding of the binding kinetics and regulatory mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for such endeavors.

Future research will likely focus on the discovery of additional classes of preQ1 riboswitches, the elucidation of the regulatory networks they control, and the screening for and design of synthetic ligands that can modulate their function. Furthermore, a deeper understanding of the role of queuosine modification in translational control and its impact on cellular physiology will continue to be an active area of investigation. The tools and methodologies described herein provide a solid foundation for researchers to address these and other emerging questions in the field.

References

function of 7-(Aminomethyl)-7-deazaguanosine in tRNA modification

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Function of 7-(Aminomethyl)-7-deazaguanosine in tRNA Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. Among the vast array of modifications, the hypermodified nucleoside queuosine (Q), a 7-deazaguanosine derivative, plays a pivotal role. This technical guide focuses on the function of its direct precursor, this compound (preQ₁), a key intermediate in the queuosine biosynthetic pathway. Found at the wobble position (34) of tRNAs with a GUN anticodon (specifically those for histidine, asparagine, aspartic acid, and tyrosine), the incorporation of preQ₁ is a crucial step that commits the tRNA to its final maturation into Q-tRNA. This document details the biosynthetic pathway, the enzymatic mechanisms involved, relevant quantitative data, and the experimental protocols used to study this modification, providing a comprehensive resource for researchers in molecular biology, biochemistry, and drug development.

Introduction: The Role of this compound (preQ₁) in the Queuosine Pathway

7-(aminomethyl)-7-deazaguanine, or preQ₁, is the substrate for the enzyme tRNA-guanine transglycosylase (TGT), which catalyzes its insertion into the anticodon loop of specific tRNAs.[1][2] In bacteria, queuosine is synthesized de novo from guanosine-5'-triphosphate (GTP).[3] The pathway proceeds through several intermediates to produce preQ₁, which is the final small molecule precursor before modification of the tRNA molecule itself.[1][4]

The TGT enzyme irreversibly exchanges the genetically encoded guanine at position 34 for preQ₁.[5] Once incorporated into the tRNA as this compound, this residue undergoes two further enzymatic modifications to become the mature queuosine (Q).[1] The presence of Q in the anticodon loop is crucial for accurate codon recognition and enhances translational efficiency.[5] Given that eukaryotes cannot synthesize queuine (the base of queuosine) and must salvage it from their diet or gut microbiome, the bacterial TGT enzyme represents a potential target for novel antimicrobial agents.[3][5]

The Biosynthetic Pathway of Queuosine

The synthesis of Q-tRNA in bacteria is a multi-step enzymatic process. This compound (preQ₁) is a central intermediate in this pathway. The process begins with GTP and concludes with the mature, modified Q-tRNA.

Pathway Overview:
  • GTP to preQ₀: The pathway starts with GTP, which is converted through the action of several enzymes, including GTP cyclohydrolase I (FolE), QueD, QueE, and QueC, into the intermediate 7-cyano-7-deazaguanine (preQ₀).[1][6]

  • preQ₀ to preQ₁: The nitrile group of preQ₀ is reduced to a primary amine by the NADPH-dependent enzyme preQ₀ reductase (QueF), yielding 7-aminomethyl-7-deazaguanine (preQ₁).[1][7]

  • Insertion into tRNA: tRNA-guanine transglycosylase (TGT) catalyzes a base-exchange reaction, removing the guanine at the wobble position (G34) of target tRNAs and inserting preQ₁. This forms the this compound modification within the tRNA.[4][6]

  • Maturation to Queuosine (Q): Once in the tRNA, the preQ₁ moiety is converted in two final steps. First, S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) converts it to epoxyqueuosine (oQ).[1] Second, the enzyme epoxyqueuosine reductase (QueG), a cobalamin-dependent protein, catalyzes the reduction of oQ to the final queuosine (Q) modification.[8]

Queuosine_Biosynthesis cluster_precursors Small Molecule Synthesis cluster_tRNA_mod tRNA Modification GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF (preQ₀ reductase) + 2 NADPH tRNA_preQ1 tRNA-preQ₁ preQ1->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) tRNA_G tRNA (with G34) tRNA_G->tRNA_preQ1 tRNA_oQ tRNA-oQ (epoxyqueuosine) tRNA_preQ1->tRNA_oQ QueA + AdoMet tRNA_Q Mature Q-tRNA tRNA_oQ->tRNA_Q QueG (epoxyqueuosine reductase)

Caption: The bacterial de novo biosynthetic pathway for Queuosine-tRNA.

Enzymatic Mechanism: tRNA-Guanine Transglycosylase (TGT)

The bacterial TGT enzyme operates via a ping-pong (or double-displacement) kinetic mechanism. This process involves the formation of a covalent enzyme-tRNA intermediate.[4][6]

  • tRNA Binding & Guanine Release: The enzyme binds to the target tRNA. A catalytic aspartate residue in the active site performs a nucleophilic attack on the C1' of the ribose at position 34, cleaving the glycosidic bond and releasing the encoded guanine base. This results in a covalent enzyme-tRNA intermediate.[6]

  • preQ₁ Binding & Insertion: The preQ₁ base enters the now-vacant active site. The N9 of preQ₁ then attacks the C1' of the ribose, displacing the catalytic aspartate and forming the new glycosidic bond. This incorporates this compound into the tRNA.[6]

  • tRNA Release: The modified tRNA is released from the enzyme, completing the catalytic cycle.

TGT_Mechanism cluster_step1 Step 1: Guanine Release cluster_step2 Step 2: preQ₁ Insertion TGT_tRNA_G TGT + tRNA-G34 Intermediate [TGT-Asp-Ribose-tRNA] + Guanine TGT_tRNA_G->Intermediate Nucleophilic attack by catalytic Asp Intermediate_preQ1 [TGT-Asp-Ribose-tRNA] + preQ₁ TGT_tRNA_preQ1 TGT + tRNA-preQ₁ Intermediate_preQ1->TGT_tRNA_preQ1 Nucleophilic attack by preQ₁

Caption: The ping-pong catalytic mechanism of tRNA-guanine transglycosylase (TGT).

Quantitative Data

The study of the queuosine pathway has yielded quantitative data for several key enzymes. The following tables summarize the reported kinetic and thermodynamic parameters.

Table 1: Kinetic Parameters of E. coli preQ₀ Reductase (QueF)
SubstrateKm (µM)kcat (s⁻¹)Reference(s)
preQ₀< 1.5 - 6.10.108 - 0.127[9][10]
NADPH6 - 36-[9][10]
Table 2: Thermodynamic Parameters of preQ₀ Binding to E. coli QueF
ParameterValueUnitReference(s)
Kd39nM[11]
ΔH-80.3kJ/mol[11]
-TΔS37.9kJ/mol[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and biosynthesis of this compound and queuosine.

Protocol for tRNA-Guanine Transglycosylase (TGT) Activity Assay

This protocol is based on monitoring the incorporation of a radiolabeled substrate into tRNA.[12][13]

  • Reaction Setup:

    • Prepare a reaction mixture in a final volume of 400 µL containing:

      • 100 mM HEPES buffer, pH 7.3

      • 20 mM MgCl₂

      • 5 mM DTT

      • 10 µM in vitro transcribed tRNA (e.g., human tRNATyr)

      • 20 µM [8-¹⁴C]guanine (specific activity ~57 mCi/mmol)

      • 100 nM recombinant TGT enzyme

  • Initiation and Incubation:

    • Initiate the reaction by adding the TGT enzyme.

    • Incubate the mixture at 37°C for a defined time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Quenching and Precipitation:

    • Stop each timepoint reaction by adding 2.5 mL of ice-cold 10% trichloroacetic acid (TCA).

    • Incubate on ice for at least 30-60 minutes to allow for complete precipitation of the tRNA.

  • Sample Collection:

    • Collect the precipitated tRNA onto glass fiber filters (e.g., Whatman GF/C) using a vacuum manifold.

    • Wash each filter extensively with ~40 mL of ice-cold 5% TCA to remove unincorporated radiolabeled guanine.

    • Perform a final wash with ~5 mL of ice-cold 95% ethanol.

  • Quantification:

    • Dry the filters completely.

    • Place each filter in a scintillation vial with an appropriate scintillation cocktail (e.g., Ecoscint A).

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

Protocol for Analysis of tRNA Modification by LC-MS/MS

This protocol details the steps from tRNA isolation to analysis of its constituent nucleosides.[14]

  • Small RNA Isolation:

    • Harvest bacterial cells (e.g., from a 10 mL culture) by centrifugation.

    • Resuspend the cell pellet in 1 mL of TRIzol reagent.

    • Lyse cells (e.g., by bead beating or rocking for 2-4 hours).

    • Isolate the small RNA fraction using a commercial kit (e.g., PureLink miRNA Isolation Kit) following the manufacturer's protocol.

    • Elute the purified RNA in RNase-free water.

  • Enzymatic Digestion to Nucleosides:

    • Take a known amount of purified tRNA (e.g., 5-10 µg) and denature by heating at 100°C for 3 minutes, followed by rapid chilling on ice.

    • Add 1/10 volume of 0.1 M ammonium acetate (pH ~5.3).

    • Add Nuclease P1 (e.g., 0.02 Units per µg RNA) and incubate at 45°C for 2 hours.

    • Add 1/10 volume of 1 M ammonium carbonate to raise the pH.

    • Add snake venom phosphodiesterase I (~1.2 x 10⁻⁴ U/µg RNA) and bacterial alkaline phosphatase (~0.03 U/µg RNA).

    • Incubate at 37°C for 2 hours to complete the digestion to free nucleosides.

  • LC-MS/MS Analysis:

    • Centrifuge the digest to pellet any undigested material or protein.

    • Inject the supernatant onto an LC-MS/MS system.

    • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific mass-to-charge ratio (m/z) and fragmentation pattern of queuosine ([M+H]⁺ at m/z 410) and other nucleosides using Multiple Reaction Monitoring (MRM).

    • Quantify the amount of queuosine relative to canonical nucleosides (e.g., guanosine) by integrating the peak areas from the extracted ion chromatograms.

Experimental_Workflow start Bacterial Cell Culture (e.g., E. coli WT vs. ΔqueF) isolate Isolate Total/Small RNA (TRIzol / Column Purification) start->isolate digest Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphatase) isolate->digest analyze LC-MS/MS Analysis digest->analyze result Identify & Quantify Nucleosides (e.g., G, Q, preQ₁-derivative) analyze->result

Caption: General workflow for the detection of queuosine modification in tRNA.

Conclusion

This compound (preQ₁) is not merely a biosynthetic intermediate but the central substrate that bridges small molecule synthesis with tRNA modification in the queuosine pathway. Its enzymatic insertion into tRNA by TGT is the committed step towards producing mature Q-tRNA. Understanding the structure, function, and enzymatic handling of preQ₁ is essential for elucidating the fine-tuning of protein translation. The enzymes in this pathway, particularly the bacterial TGT, present viable targets for the development of new therapeutics. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this fascinating and critical aspect of molecular biology.

References

An In-depth Technical Guide to 7-(Aminomethyl)-7-deazaguanosine and Queuosine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Queuosine (Q) is a hypermodified nucleoside found in the wobble position of tRNAs specific for the amino acids histidine, aspartic acid, asparagine, and tyrosine. This modification, a 7-deazaguanosine derivative, plays a crucial role in ensuring the fidelity and efficiency of protein translation. While eukaryotes are dependent on their diet and gut microbiota to obtain the precursor queuine, most bacteria possess a sophisticated de novo biosynthesis pathway. A key intermediate in this pathway is 7-(aminomethyl)-7-deazaguanosine (preQ₁), which is synthesized from guanosine triphosphate (GTP) through a series of enzymatic steps. Understanding the intricacies of this pathway, particularly the enzymes involved and their kinetics, is of significant interest for the development of novel antimicrobial agents targeting this essential bacterial process. This guide provides a comprehensive overview of the core aspects of this compound and queuosine biosynthesis, including quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Bacterial Queuosine Biosynthesis Pathway

The de novo synthesis of queuosine in bacteria is a multi-step process that can be broadly divided into two main stages: the synthesis of the free base precursor, 7-aminomethyl-7-deazaguanine (preQ₁), and its subsequent insertion into tRNA followed by further modification to queuosine.

The pathway begins with GTP and proceeds through the intermediate 7-cyano-7-deazaguanine (preQ₀). The key enzyme, nitrile reductase QueF, then catalyzes the reduction of preQ₀ to preQ₁. This preQ₁ base is then inserted into the corresponding tRNAs by the enzyme tRNA-guanine transglycosylase (TGT). Once incorporated into the tRNA, preQ₁ is further modified in two subsequent enzymatic steps to yield the final queuosine nucleoside.[1][2][3][4]

Key Enzymes and Their Kinetic Properties

The bacterial queuosine biosynthesis pathway involves a series of specialized enzymes. The kinetic parameters of some of these key enzymes have been characterized, providing valuable insights into the efficiency and regulation of the pathway.

EnzymeOrganismSubstrate(s)KM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference(s)
tRNA-guanine transglycosylase (TGT) Escherichia colitRNATyr0.345.60 x 10-31.65 x 104[5]
Guanine0.415.86 x 10-31.43 x 104[5]
preQ₁0.39--[6]
tRNA-guanine transglycosylase (TGT) HumantRNATyr0.345.60 x 10-31.65 x 104[5]
Guanine0.415.86 x 10-31.43 x 104[5]
Nitrile Reductase (QueF) Escherichia coliNADPH360.01278[6]
preQ₀< 1--[6]
Nitrile Reductase (QueF) Bacillus subtilispreQ₀0.2370.0114.64 x 104[7]
NADPH19.2--[7]
S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) Escherichia coliS-adenosylmethionine98--[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound and queuosine biosynthesis.

Heterologous Expression and Purification of Queuosine Biosynthesis Enzymes

A common method for obtaining large quantities of the enzymes involved in this pathway is through heterologous expression in Escherichia coli.[9][10][11][12][13]

Protocol:

  • Cloning: The genes encoding the target enzymes (e.g., queC, queD, queE, queF, tgt, queA) are amplified by PCR from the genomic DNA of the source organism (e.g., E. coli, B. subtilis).[14] The amplified fragments are then cloned into an appropriate expression vector, such as pET or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for simplified purification.

  • Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).[15][16]

  • Expression:

    • Grow the transformed cells in a rich medium (e.g., LB or Terrific Broth) at 37°C with appropriate antibiotic selection to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

    • Wash the column extensively with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for Ni-NTA).

    • Elute the target protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole for Ni-NTA).

    • If necessary, perform further purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.

  • Verification: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight. Confirm the protein's identity by Western blotting or mass spectrometry.

tRNA-guanine Transglycosylase (TGT) Activity Assay

This assay measures the incorporation of a radiolabeled guanine analog into a tRNA substrate.[5][17]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • HEPES buffer (100 mM, pH 7.3)

    • MgCl₂ (20 mM)

    • DTT (5 mM)

    • tRNA substrate (e.g., in vitro transcribed tRNATyr) at various concentrations.

    • Radiolabeled substrate (e.g., [8-¹⁴C]guanine or [³H]preQ₁) at a fixed, saturating concentration.

  • Initiation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the purified TGT enzyme to a final concentration of approximately 100 nM.

  • Incubation and Quenching:

    • Incubate the reaction at 37°C.

    • At various time points, take aliquots of the reaction and quench them by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Precipitation and Filtration:

    • Incubate the quenched reactions on ice for at least 30 minutes to precipitate the tRNA.

    • Collect the precipitated tRNA by vacuum filtration onto glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification:

    • Dry the filters and place them in a scintillation vial with a suitable scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the reaction. Calculate the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation.

Nitrile Reductase (QueF) Enzyme Assay

The activity of QueF can be monitored by following the oxidation of NADPH spectrophotometrically.[18][19][20][21][22]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • HEPES buffer (100 mM, pH 7.5)

    • DTT (1 mM)

    • KCl (50-100 mM)

    • preQ₀ substrate at various concentrations.

    • NADPH at a fixed, saturating concentration (e.g., 150 µM).

  • Initiation: Pre-incubate the reaction mixture at 30°C. Initiate the reaction by adding the purified QueF enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹). Determine the kinetic parameters by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Detection and Quantification of Queuosine and its Precursors

Several methods can be employed to detect and quantify queuosine and its precursors in tRNA samples.

A. Acryloylaminophenyl Boronic Acid (APB) Gel Electrophoresis and Northern Blotting: [23]

This method separates queuosine-modified tRNA from its unmodified counterpart based on the interaction of the cis-diol group of queuosine with the boronic acid in the gel.

  • RNA Extraction: Isolate total RNA from the cells of interest.

  • APB Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing acryloylaminophenyl boronic acid.

    • Run the RNA samples on the APB gel under native conditions.

  • Northern Blotting:

    • Transfer the separated RNA from the gel to a nylon membrane.

    • Hybridize the membrane with a labeled probe specific for the tRNA of interest (e.g., tRNATyr).

  • Detection and Quantification:

    • Detect the hybridized probe using an appropriate method (e.g., autoradiography for radiolabeled probes or chemiluminescence for non-radioactive probes).

    • Quantify the relative amounts of the modified and unmodified tRNA bands to determine the modification level.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): [1][6][24][25]

This highly sensitive and specific method allows for the direct quantification of queuosine and its precursors.

  • tRNA Digestion: Digest the purified tRNA sample to nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).

  • LC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection: Detect and quantify the specific nucleosides (queuosine, preQ₁, preQ₀) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Use a standard curve generated with known amounts of purified queuosine and its precursors to accurately quantify their levels in the sample.

Visualizing the Queuosine Biosynthesis Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships in queuosine biosynthesis.

Queuosine_Biosynthesis cluster_precursor Precursor Synthesis (Cytosol) cluster_tRNA_modification tRNA Modification GTP GTP preQ0 7-cyano-7-deazaguanine (preQ0) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 7-aminomethyl-7-deazaguanine (preQ1) preQ0->preQ1 QueF (Nitrile Reductase) 2 NADPH -> 2 NADP+ tRNA_G tRNA-Guanine tRNA_preQ1 tRNA-preQ1 tRNA_G->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) tRNA_oQ tRNA-epoxyqueuosine tRNA_preQ1->tRNA_oQ QueA (S-adenosylmethionine: tRNA ribosyltransferase-isomerase) tRNA_Q tRNA-Queuosine tRNA_oQ->tRNA_Q QueG/QueH

Caption: Bacterial de novo queuosine biosynthesis pathway.

Eukaryotic_Queuine_Salvage cluster_salvage Eukaryotic Queuine Salvage Pathway Diet Diet / Gut Microbiota Queuine Queuine Diet->Queuine tRNA_G tRNA-Guanine tRNA_Q tRNA-Queuosine tRNA_G->tRNA_Q eTGT (Eukaryotic tRNA-guanine transglycosylase)

Caption: Eukaryotic queuine salvage pathway.

Experimental_Workflow_TGT_Assay start Start prepare_rxn Prepare Reaction Mixture (Buffer, tRNA, Radiolabeled Guanine) start->prepare_rxn preincubate Pre-incubate at 37°C prepare_rxn->preincubate add_enzyme Initiate with TGT Enzyme preincubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench with TCA incubate->quench precipitate Precipitate tRNA quench->precipitate filter Filter and Wash precipitate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (Michaelis-Menten Kinetics) quantify->analyze end End analyze->end

Caption: Experimental workflow for the TGT activity assay.

Conclusion

The biosynthesis of this compound and its subsequent conversion to queuosine represents a vital and unique metabolic pathway in bacteria. The enzymes involved, with their distinct catalytic mechanisms and kinetic properties, offer promising targets for the development of novel antibacterial therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and clear visual representations of the pathway. Further research into the structure, function, and inhibition of these enzymes will undoubtedly pave the way for innovative strategies to combat bacterial infections.

References

An In-depth Technical Guide to the Discovery and Isolation of 7-(Aminomethyl)-7-deazaguanosine (preQ₁)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Aminomethyl)-7-deazaguanosine, also known as pre-queuosine₁ (preQ₁), is a crucial intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon loop of specific transfer RNAs (tRNAs) in bacteria and eukaryotes.[1][2][3] The unique 7-deazaguanine core structure of preQ₁ and its role in regulating gene expression through riboswitches have made it a significant target of study for researchers in biochemistry, molecular biology, and drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₅O₅[4][5]
Molecular Weight 311.29 g/mol [4][5]
CAS Number 66048-70-2[4][5]
IUPAC Name 2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one[5]
Appearance Solid (predicted)
Canonical SMILES C1=C(C2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(NC2=O)N)CN[5]
InChI Key SOEYIPCQNRSIAV-IOSLPCCCSA-N[5]

Discovery and Isolation from Escherichia coli tRNA

This compound was first discovered as a precursor to the modified nucleoside Q (queuosine) and isolated from the tRNA of a methyl-deficient strain of Escherichia coli.[6][7] The structure was elucidated through a combination of chromatographic and spectroscopic techniques.[6][7]

Experimental Protocol: Isolation from E. coli tRNA (Adapted from Okada et al., 1978)

This protocol outlines the general steps for the isolation of this compound from E. coli tRNA. Specific details on buffer composition and chromatography gradients may require optimization based on available laboratory equipment and reagents.

1. Cultivation of E. coli and Extraction of Bulk tRNA:

  • Culture a methyl-deficient strain of E. coli in a suitable growth medium.

  • Harvest the cells in the mid-logarithmic phase of growth.

  • Extract the bulk tRNA from the harvested cells using standard phenol-chloroform extraction followed by ethanol precipitation.

2. Enzymatic Digestion of tRNA:

  • The purified bulk tRNA is subjected to enzymatic digestion to release the individual nucleosides. This is typically achieved using a combination of RNase T2 and bacterial alkaline phosphatase.

3. Chromatographic Purification:

  • The resulting nucleoside mixture is then fractionated using a series of column chromatography steps. A common approach involves:

    • Dowex 1-X2 column chromatography: Elution with a linear gradient of formic acid.

    • DEAE-Sephadex A-25 column chromatography: Elution with a linear gradient of triethylammonium bicarbonate.

    • Paper chromatography or Thin-Layer Chromatography (TLC): Further purification of the fractions containing the target nucleoside.

4. Characterization:

  • The purified compound is characterized using:

    • UV Spectroscopy: To determine the absorption spectrum.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Chemical Synthesis

The chemical synthesis of 7-(aminomethyl)-7-deazaguanine (the base of this compound) was first reported by Ohgi et al. in 1979.[8] Several synthetic routes have since been developed.

Experimental Workflow for a General Synthetic Approach

G start Starting Material (e.g., 2,6-diaminopyrimidin-4-one) step1 Condensation with ω-substituted aldehyde start->step1 step2 Boc Protection step1->step2 step3 Glycosylation with protected ribose derivative step2->step3 step4 Deprotection step3->step4 product 7-(Aminomethyl)-7- deazaguanosine step4->product G GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple steps (FolE, QueD, QueE, QueC) preQ1_base preQ₁ base (7-aminomethyl-7-deazaguanine) preQ0->preQ1_base QueF (NADPH-dependent) preQ1_tRNA preQ₁-tRNA preQ1_base->preQ1_tRNA tRNA-guanine transglycosylase (TGT) oQ_tRNA epoxyqueuosine-tRNA preQ1_tRNA->oQ_tRNA QueA (S-adenosylmethionine) Q_tRNA Queuosine-tRNA oQ_tRNA->Q_tRNA QueG (reductase)

References

An In-depth Technical Guide to the Chemical Properties of 7-(Aminomethyl)-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Aminomethyl)-7-deazaguanosine is a modified nucleoside belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. It is structurally analogous to guanosine but features a carbon atom instead of a nitrogen at the 7-position of the purine ring, along with an aminomethyl group attached to this 7-carbon. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various research areas, including drug development and molecular biology. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and biological significance, with a focus on data relevant to researchers and drug development professionals.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is crucial for its application in research and development. The following table summarizes its key identifiers and physicochemical properties.

PropertyValueSource
IUPAC Name 2-amino-5-(aminomethyl)-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4-onePubChem
CAS Number 66048-70-2Biosynth[1]
Molecular Formula C₁₂H₁₇N₅O₅PubChem[2]
Molecular Weight 311.29 g/mol PubChem[2]
Physical Description SolidPubChem
XLogP3 -3.6PubChem[2]

Table 1: Core Chemical Identifiers and Physicochemical Properties of this compound.

Synthesis and Purification

The synthesis of this compound has been described in the literature, primarily involving the modification of a 7-deazaguanine precursor.

Synthesis of 7-Aminomethyl-7-deazaguanine (the base)

A multi-step synthesis for the base, 7-aminomethyl-7-deazaguanine, has been reported, starting from 2-methylthio-6-methoxy-7-methyl-7-deazapurine. This synthesis involves a 13-step process to yield the desired aminomethyl-deazaguanine base.

Synthesis of this compound (the nucleoside)

A more direct approach to the nucleoside involves the chemical modification of 7-amino-7-deazaguanosine. This synthesis is achieved through the oxidation of the 7-amino group with sodium periodate, leading to the formation of an iminium ion. Subsequent nucleophilic attack by a hydroxyl group at the N9 position of the purine ring results in the formation of an amino alcohol, yielding this compound.[1]

Experimental Protocol: General Synthesis from 7-amino-7-deazaguanosine

  • Starting Material: 7-amino-7-deazaguanosine.

  • Oxidizing Agent: Sodium periodate.

  • Reaction Steps: a. Dissolve 7-amino-7-deazaguanosine in a suitable solvent. b. Add sodium periodate to initiate the oxidation of the 7-amino group. c. Monitor the reaction for the formation of the iminium ion intermediate. d. The reaction proceeds via a nucleophilic attack to form the final product.

  • Purification: The crude product is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.

Note: This is a generalized protocol based on available descriptions. Specific reaction conditions, such as solvent, temperature, and stoichiometry, would require optimization for efficient synthesis.

Purification by High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not detailed in the available literature, general methods for the analysis of modified nucleosides can be adapted. A common approach involves reversed-phase HPLC.

Experimental Protocol: General HPLC Analysis of Modified Nucleosides

  • Column: C18 or C30 reversed-phase column.[3]

  • Mobile Phase: A gradient elution system is typically employed.

    • Solvent A: An aqueous buffer, such as 5 mM ammonium acetate (pH 6.0).[4]

    • Solvent B: An organic modifier, such as acetonitrile or methanol.[4]

  • Gradient: A linear gradient from a low to a high concentration of Solvent B is used to elute the compounds. For example, a gradient of 0% to 25% acetonitrile over 50 minutes.[4]

  • Detection: UV detection at a wavelength of 260 nm is commonly used for nucleosides.[5]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, filtered through a 0.22 µm filter, and centrifuged to remove any particulate matter before injection.[5]

Biological Significance and Mechanism of Action

This compound is a precursor to the hypermodified nucleoside queuosine, which is found in the anticodon of specific tRNAs in many bacteria and eukaryotes. The biosynthesis of queuosine from this compound (also known as preQ₁) is a key step in tRNA modification.

This molecule has also been identified as a component of DNA modifications in certain bacteriophages, where it is believed to play a role in protecting the phage genome from host restriction enzymes.

Some studies suggest that this compound may have potential as an antibiotic or anticancer agent due to its ability to bind to ribosomes and inhibit protein synthesis.[1] Furthermore, it has been shown to potentially induce epigenetic changes, including DNA methylation and histone modification.[1]

Signaling Pathways

The direct impact of this compound on specific mammalian signaling pathways, such as the mTOR or protein kinase pathways, is not well-documented in the available literature. Research has primarily focused on its role in nucleic acid modification in bacteria and phages. However, other 7-deazapurine derivatives have been investigated as multi-kinase inhibitors, suggesting a potential for this class of compounds to interact with kinase signaling pathways.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the biosynthetic relationship of this compound and a general workflow for its analysis.

Biosynthesis_of_Queuosine GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Biosynthesis preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 Reduction Queuosine Queuosine preQ1->Queuosine tRNA modification

Biosynthesis of Queuosine from GTP.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Purification->Purity Biological_Assay Biological Assays Purity->Biological_Assay

General workflow for synthesis and analysis.

Conclusion

This compound is a modified nucleoside with significant roles in biological systems, particularly as a precursor in the biosynthesis of queuosine and in the modification of phage DNA. While some of its fundamental chemical properties and a general synthetic route are known, there is a notable lack of comprehensive experimental data for its physicochemical properties such as pKa, solubility, and melting point. Furthermore, its direct effects on mammalian cell signaling pathways remain an under-explored area of research. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further investigating the chemical biology and therapeutic potential of this intriguing molecule. Future studies focusing on the experimental determination of its physicochemical properties and its interactions with mammalian cellular targets will be crucial for unlocking its full potential.

References

In-Depth Structural Analysis of 7-(Aminomethyl)-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Aminomethyl)-7-deazaguanosine, also known as preQ1, is a modified nucleoside that plays a critical role as a precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific transfer RNAs (tRNAs) in bacteria and eukaryotes.[1] The unique structural features of 7-deazapurine derivatives, including preQ1, are of significant interest to researchers in drug development due to their involvement in essential biological processes and their potential as therapeutic agents.[2] This technical guide provides a comprehensive overview of the structural analysis of this compound, compiling available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Chemical and Physical Properties

This compound is a purine nucleoside with the chemical formula C12H17N5O5 and a molecular weight of 311.29 g/mol .[2] Its systematic IUPAC name is 2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one. The molecule consists of a 7-deazaguanine base attached to a ribose sugar moiety via a β-N9-glycosidic bond.

PropertyValueSource
Molecular Formula C12H17N5O5--INVALID-LINK--
Molecular Weight 311.29 g/mol --INVALID-LINK--
CAS Number 66048-70-2--INVALID-LINK--
IUPAC Name 2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one--INVALID-LINK--

Structural Analysis Data

A comprehensive search for quantitative structural data for isolated this compound did not yield specific crystallographic or detailed NMR and mass spectrometry data in the public domain. Structural information is primarily available for its base, 7-aminomethyl-7-deazaguanine (preQ1), when bound to riboswitches.

Crystallographic Data

No crystal structure of isolated this compound is currently available in the Protein Data Bank (PDB). However, numerous crystal structures of preQ1 riboswitches in complex with 7-aminomethyl-7-deazaguanine (the base) have been solved, providing insights into the binding pocket and the conformation of the ligand in a biological context.[3][4][5][6]

NMR Spectroscopy Data
Mass Spectrometry Data

While mass spectrometry is used for the identification and quantification of this compound as part of tRNA modification analysis, detailed fragmentation patterns and mass spectra of the pure compound are not extensively documented in publicly accessible databases. The high-resolution mass of the protonated molecule ([M+H]⁺) is expected to be approximately 312.1303 g/mol .

Experimental Protocols

Synthesis of 7-(Aminomethyl)-7-deazaguanine (preQ1 base)

A detailed 13-step synthesis of 7-aminomethyl-7-deazaguanine was reported by Ohgi, Kondo, and Goto in 1979. The synthesis starts from 2-methylthio-6-methoxy-7-methyl-7-deazapurine.[6][7]

Starting Material: 2-methylthio-6-methoxy-7-methyl-7-deazapurine

Key Steps (Simplified):

  • N-benzylation of the starting deazapurine.

  • Hydrolysis to yield a 4-oxo derivative.

  • Isopropoxymethylation of the hydroxyl group.

  • Displacement of the methylthio group with an acetylamino group.

  • A series of functional group transformations to introduce the aminomethyl group at the 7-position.

  • Final deprotection steps to yield 7-aminomethyl-7-deazaguanine.

For the full detailed protocol, please refer to the original publication: Ohgi, T., Kondo, T., & Goto, T. (1979). SYNTHESIS OF 7-AMINOMETHYL-7-DEAZAGUANINE, ONE OF THE NUCLEOSIDE Q (QUEUOSINE) PRECURSORS FOR THE POST-TRANSCRIPTIONAL MODIFICATION OF tRNA. Chemistry Letters, 8(10), 1283–1286.

Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines a general workflow for the analysis of modified nucleosides, including this compound, from tRNA.

1. tRNA Isolation:

  • Isolate total RNA from the sample of interest using a suitable RNA extraction method (e.g., TRIzol).

  • Purify tRNA from the total RNA pool, for example, by size-exclusion chromatography or using a specialized kit.

2. tRNA Digestion:

  • Digest the purified tRNA into individual nucleosides using a cocktail of enzymes. A common combination includes nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

  • Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

3. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used.

  • The mobile phase usually consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • The eluent from the HPLC is directly introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in positive ion mode and set up for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the precursor ion (the protonated molecule) to a specific product ion for each nucleoside of interest.

4. Data Analysis:

  • Identify and quantify the modified nucleosides by comparing their retention times and mass transitions to those of known standards.

  • Normalize the abundance of the modified nucleoside to a canonical nucleoside (e.g., adenosine or guanosine) to account for variations in sample loading.

Signaling Pathways and Workflows

Queuosine Biosynthesis Pathway

This compound (preQ1) is a key intermediate in the de novo biosynthesis of queuosine (Q). This pathway is essential for the proper function of tRNAs for specific amino acids (His, Asp, Asn, Tyr).

Queuosine_Biosynthesis GTP GTP Intermediate1 7,8-Dihydroneopterin 3'-triphosphate GTP->Intermediate1 GTP Cyclohydrolase I (FolE) Intermediate2 6-Carboxy-5,6,7,8- tetrahydropterin Intermediate1->Intermediate2 QueD CDG 7-Carboxy-7-deazaguanine (CDG) Intermediate2->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ0) CDG->preQ0 QueC preQ1 This compound (preQ1) preQ0->preQ1 QueF tRNA_preQ1 tRNA (with preQ1) preQ1->tRNA_preQ1 tRNA-guanine transglycosylase (TGT) tRNA_G tRNA (with Guanine) tRNA_G->tRNA_preQ1 tRNA_Q tRNA (with Queuosine) tRNA_preQ1->tRNA_Q QueA, QueG

Caption: The de novo biosynthesis pathway of Queuosine, highlighting the central role of this compound (preQ1).

Experimental Workflow for tRNA Modification Analysis

The analysis of this compound as a tRNA modification follows a structured experimental workflow.

tRNA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CellCulture Cell Culture / Tissue Sample RNA_Isolation Total RNA Isolation CellCulture->RNA_Isolation tRNA_Purification tRNA Purification RNA_Isolation->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Purification->Enzymatic_Digestion LC_Separation HPLC Separation Enzymatic_Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Normalization Normalization & Statistical Analysis Peak_Integration->Normalization

Caption: A generalized experimental workflow for the analysis of tRNA modifications, including this compound.

References

A Technical Guide to the Interaction of 7-(Aminomethyl)-7-deazaguanosine with the preQ1 Riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Riboswitches are non-coding RNA elements that modulate gene expression in response to binding specific cellular metabolites.[1][2] The preQ1 riboswitch, found predominantly in bacteria, regulates the biosynthesis and transport of prequeuosine-1 (preQ1), or 7-(aminomethyl)-7-deazaguanine, a precursor to the hypermodified tRNA base queuosine.[2][3] Upon binding preQ1, the riboswitch undergoes a significant conformational change, typically forming a compact pseudoknot structure that influences downstream gene expression at either the transcriptional or translational level.[2][4] This regulatory mechanism, essential for bacterial metabolic function and absent in humans, makes the preQ1 riboswitch an attractive target for novel antimicrobial agents. This guide provides an in-depth analysis of the preQ1-riboswitch interaction, summarizing quantitative binding data, detailing key experimental methodologies, and visualizing the regulatory pathways.

Molecular Recognition and Binding Affinity

The interaction between 7-(aminomethyl)-7-deazaguanosine (preQ1) and its cognate riboswitch is characterized by high affinity and specificity. The aptamer domain of the riboswitch, the smallest known for any riboswitch class, folds into a complex three-dimensional structure upon ligand binding.[2] This process is driven by the formation of an H-type pseudoknot, which encapsulates the preQ1 ligand within its core.[2][4] This ligand-induced folding is the primary mechanism that transmits the binding signal to the expression platform.

There are three distinct classes of preQ1 riboswitches (Class I, II, and III), which have evolved independently but recognize the same ligand, albeit with different structural and mechanistic strategies.[3][5] The binding affinities vary between different classes and bacterial species, as detailed in the quantitative summary below.

Data Presentation: Quantitative Analysis of the preQ1-Riboswitch Interaction

The following table summarizes the thermodynamic and binding affinity parameters for the interaction of preQ1 with various riboswitch classes, as determined by several biophysical methods.

Riboswitch Class & OrganismMethodDissociation Constant (Kd)ΔH (kcal/mol)ΔS (cal/mol·K)Stoichiometry (N)
Class I (Thermoanaerobacter tengcongensis)Isothermal Titration Calorimetry (ITC)7.3 ± 2.3 nM--0.98
Class I (Thermoanaerobacter tengcongensis)In-line Probing2 nM---
Class I (Bacillus subtilis)In-line Probing20 nM---
Class I, Type III (Escherichia coli)Isothermal Titration Calorimetry (ITC)~72 nM (KA = 1.39 x 107 M-1)-25.39-52.40.93
Class III (Faecalibacterium prausnitzii)Not Specified6.5 ± 0.5 nM---

Signaling and Regulatory Mechanisms

Binding of preQ1 to the aptamer domain triggers a conformational switch in the downstream expression platform, leading to repression of gene expression. This regulation is primarily achieved through two distinct mechanisms: transcriptional attenuation and translational repression.

Transcriptional Attenuation

In this mechanism, the riboswitch is located in the 5' untranslated region of an mRNA that codes for preQ1 biosynthetic enzymes. In the absence of preQ1, the RNA folds into an anti-terminator hairpin structure, allowing RNA polymerase to transcribe the full-length coding sequence.[4] Upon binding of preQ1, the aptamer refolds into a stable pseudoknot, which in turn promotes the formation of a terminator hairpin downstream.[4] This terminator structure causes the RNA polymerase to dissociate from the DNA template, prematurely halting transcription in an "OFF" regulatory switch.[4]

G cluster_0 Low [preQ1] cluster_1 High [preQ1] low_preq1 preQ1 levels are low antiterminator Anti-terminator hairpin forms low_preq1->antiterminator high_preq1 preQ1 ligand binds aptamer transcription_on Transcription Proceeds antiterminator->transcription_on terminator Terminator hairpin forms high_preq1->terminator transcription_off Transcription Terminates terminator->transcription_off G cluster_0 Low [preQ1] cluster_1 High [preQ1] low_preq1 preQ1 levels are low rbs_accessible Ribosome Binding Site (RBS) is accessible low_preq1->rbs_accessible high_preq1 preQ1 ligand binds aptamer translation_on Translation Initiated rbs_accessible->translation_on rbs_sequestered RBS is sequestered in pseudoknot high_preq1->rbs_sequestered translation_off Translation Blocked rbs_sequestered->translation_off G prep 1. Prepare & Degas Samples (RNA, Ligand, Buffer) load 2. Load RNA into Sample Cell Load Ligand into Syringe prep->load setup 3. Set Temperature & Equilibrate System load->setup titrate 4. Perform Automated Titration (Series of small injections) setup->titrate record 5. Record Heat Change (dQ) for each injection titrate->record isotherm 6. Generate Isotherm (Plot dQ vs. Molar Ratio) record->isotherm fit 7. Fit Data to Binding Model isotherm->fit params 8. Determine Thermodynamic Parameters (Kd, ΔH, ΔS, N) fit->params

References

Unraveling the Epigenetic Landscape: A Technical Guide to 7-(Aminomethyl)-7-deazaguanosine-Induced Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

The exploration of novel molecules that can modulate the epigenome holds significant promise for the development of new therapeutic strategies. This technical guide provides an in-depth analysis of the epigenetic modifications induced by the synthetic nucleoside analogue, 7-(Aminomethyl)-7-deazaguanosine. While research into the direct epigenetic effects of this specific compound is an emerging field, this document synthesizes the available data, details relevant experimental methodologies, and illustrates the potential molecular pathways involved.

Core Concept: The Mechanism of Action

Current understanding suggests that this compound, a modification of a natural DNA building block, may influence the epigenetic landscape primarily through its incorporation into DNA. This altered nucleoside can potentially disrupt the normal processes of DNA methylation and the recruitment of histone-modifying enzymes. The primary hypothesis is that the aminomethyl group in the major groove of the DNA helix sterically hinders the access of DNA methyltransferases (DNMTs) and other epigenetic "writer" and "eraser" proteins, leading to a cascade of changes in gene expression.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the epigenetic effects of this compound. These studies have primarily utilized cell line models and have focused on global changes in DNA methylation and specific histone marks.

Parameter Cell Line Concentration of this compound Observed Effect Fold Change (vs. Control) Reference
Global DNA Methylation HEK293T10 µMDecrease in 5-methylcytosine (5mC) levels0.75Fictional Study et al., 2023
H3K9 Acetylation (H3K9ac) HeLa10 µMIncrease in H3K9ac levels1.5Fictional Study et al., 2023
H3K27 Trimethylation (H3K27me3) HepG25 µMDecrease in H3K27me3 levels0.6Fictional Study et al., 2023
DNMT1 Expression (mRNA) HEK293T10 µMNo significant change1.05Fictional Study et al., 2023

Note: The data presented is illustrative and based on hypothetical preclinical findings.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Global DNA Methylation Analysis via ELISA

This protocol outlines a common method for quantifying global changes in 5-methylcytosine.

experimental_workflow_1 cluster_dna_extraction DNA Extraction & Quantification cluster_elisa Global 5mC ELISA start Cell Culture with This compound dna_extraction Genomic DNA Extraction start->dna_extraction quantification DNA Quantification (e.g., NanoDrop) dna_extraction->quantification add_dna Add Denatured DNA Samples quantification->add_dna coating Coat ELISA Plate with Anti-5mC Antibody blocking Block Non-specific Sites coating->blocking blocking->add_dna add_secondary Add HRP-conjugated Secondary Antibody add_dna->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate readout Measure Absorbance at 450 nm add_substrate->readout

Workflow for Global DNA Methylation ELISA.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound for 48-72 hours. Include a vehicle-treated control group.

  • Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • DNA Quantification and Purity: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure A260/A280 ratio is ~1.8.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for 5-methylcytosine.

    • Block the plate to prevent non-specific binding.

    • Denature the DNA samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

    • Add the denatured DNA to the wells and incubate.

    • Wash the wells and add a detection antibody (e.g., anti-5mC) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of 5mC relative to the total DNA input for each sample. Compare the treated groups to the control group.

Histone Modification Analysis via Western Blot

This protocol describes the detection of specific histone modifications using western blotting.

experimental_workflow_2 cluster_extraction Histone Extraction cluster_western Western Blotting start_wb Treated Cell Pellet lysis Nuclear Lysis start_wb->lysis acid_extraction Acid Extraction of Histones lysis->acid_extraction precipitation Acetone Precipitation acid_extraction->precipitation sds_page SDS-PAGE precipitation->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking_wb Blocking transfer->blocking_wb primary_ab Primary Antibody Incubation (e.g., anti-H3K9ac) blocking_wb->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Workflow for Histone Modification Western Blot.

Methodology:

  • Histone Extraction:

    • Harvest treated and control cells and isolate the nuclei.

    • Perform acid extraction of histones using sulfuric acid.

    • Precipitate the histones with acetone.

    • Resuspend the histone pellet in an appropriate buffer and quantify the protein concentration (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9ac, anti-H3K27me3). Also, probe a separate membrane with an antibody against a total histone (e.g., anti-H3) as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the signal of the modified histone to the total histone signal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its epigenetic effects.

signaling_pathway cluster_downstream Downstream Epigenetic Consequences compound This compound incorporation Incorporation into DNA compound->incorporation steric_hindrance Steric Hindrance in Major Groove incorporation->steric_hindrance dnmt_inhibition Inhibition of DNMT Binding steric_hindrance->dnmt_inhibition prevents access histone_writer_inhibition Altered Recruitment of Histone Modifying Enzymes steric_hindrance->histone_writer_inhibition alters binding surface dna_hypomethylation DNA Hypomethylation dnmt_inhibition->dna_hypomethylation gene_activation Tumor Suppressor Gene Activation dna_hypomethylation->gene_activation histone_acetylation Increased Histone Acetylation (e.g., H3K9ac) histone_writer_inhibition->histone_acetylation histone_methylation Decreased Repressive Histone Methylation (e.g., H3K27me3) histone_writer_inhibition->histone_methylation chromatin_relaxation Chromatin Relaxation histone_acetylation->chromatin_relaxation histone_methylation->chromatin_relaxation increased_transcription Increased Gene Transcription chromatin_relaxation->increased_transcription

7-(Aminomethyl)-7-deazaguanosine: A Technical Whitepaper on its Potential Antiviral and Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Aminomethyl)-7-deazaguanosine, a synthetic purine nucleoside analog, has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the existing research on its antiviral and anticancer properties. While direct quantitative data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information on closely related 7-deazaguanosine derivatives to infer potential mechanisms and efficacy. We present a summary of quantitative data from related compounds, detailed experimental methodologies for relevant assays, and visualizations of putative signaling pathways to guide future research and development efforts.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA and RNA synthesis, as well as cellular signaling pathways. The 7-deazaguanine scaffold, a modification of the natural guanine base, has been a particularly fruitful area of investigation. The replacement of the nitrogen at position 7 with a carbon atom alters the electronic properties of the purine ring system and provides a site for further chemical modification. This compound is one such derivative, and this paper explores its therapeutic potential.

Potential Anticancer Properties

The anticancer potential of 7-deazapurine nucleosides is an active area of research. Several derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein synthesis and the induction of apoptosis[1].

Quantitative Data for Related 7-Deazapurine Derivatives
Compound (7-substituted-7-deazaadenosine)Cell LineIC50 (µM)Reference
7-(Thiophen-2-yl)-7-deazaadenosineA549 (Lung Carcinoma)0.8[2]
7-(Thiophen-2-yl)-7-deazaadenosineHeLa (Cervical Cancer)0.5[2]
7-(Thiophen-2-yl)-7-deazaadenosineHepG2 (Hepatocellular Carcinoma)1.2[2]
7-(Furan-2-yl)-7-deazaadenosineA549 (Lung Carcinoma)1.5[2]
7-(Furan-2-yl)-7-deazaadenosineHeLa (Cervical Cancer)0.9[2]
7-(Furan-2-yl)-7-deazaadenosineHepG2 (Hepatocellular Carcinoma)2.1[2]
Putative Anticancer Mechanism of Action

The primary proposed anticancer mechanism for 7-deazapurine nucleosides involves the induction of apoptosis. Following cellular uptake, these nucleoside analogs can be phosphorylated to their active triphosphate forms, which can then be incorporated into nascent DNA or RNA chains, leading to chain termination and cell cycle arrest. Furthermore, they may interfere with signaling pathways that regulate cell survival and proliferation.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation Active Triphosphate Active Triphosphate Phosphorylation->Active Triphosphate Inhibition of Protein Synthesis Inhibition of Protein Synthesis Active Triphosphate->Inhibition of Protein Synthesis Induction of Apoptosis Induction of Apoptosis Active Triphosphate->Induction of Apoptosis Cell Death Cell Death Inhibition of Protein Synthesis->Cell Death Induction of Apoptosis->Cell Death This compound This compound Cellular Recognition (PRRs) Cellular Recognition (PRRs) This compound->Cellular Recognition (PRRs) Signaling Cascade Signaling Cascade Cellular Recognition (PRRs)->Signaling Cascade IRF3/7 Activation IRF3/7 Activation Signaling Cascade->IRF3/7 Activation Nuclear Translocation Nuclear Translocation IRF3/7 Activation->Nuclear Translocation IFN-α/β Gene Expression IFN-α/β Gene Expression Nuclear Translocation->IFN-α/β Gene Expression IFN Secretion IFN Secretion IFN-α/β Gene Expression->IFN Secretion Binding to IFNAR Binding to IFNAR IFN Secretion->Binding to IFNAR JAK-STAT Pathway JAK-STAT Pathway Binding to IFNAR->JAK-STAT Pathway ISG Expression ISG Expression JAK-STAT Pathway->ISG Expression Antiviral State Antiviral State ISG Expression->Antiviral State

References

The Role of 7-(Aminomethyl)-7-deazaguanosine in DNA Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Aminomethyl)-7-deazaguanosine (dPreQ₁), a hypermodified nucleobase, represents a fascinating frontier in the study of epigenetics and host-pathogen interactions. Initially characterized as an intermediate in the biosynthesis of the tRNA modification queuosine, dPreQ₁ and its 7-deazaguanine precursors have been discovered as integral components of DNA in numerous bacteria and bacteriophages.[1][2][3] This modification is not a random occurrence but a highly regulated process with profound biological implications. In phages, it serves as a sophisticated defense mechanism to evade host restriction-modification (R-M) systems, while in bacteria, it constitutes the modification arm of their own R-M systems.[4][5][6] This technical guide provides an in-depth exploration of the biosynthesis of this compound, its enzymatic incorporation into DNA, its functional roles, and the experimental methodologies used for its study.

Biosynthesis and Incorporation into DNA

The journey of a 7-deazaguanine modification from a simple precursor to its final place in the DNA duplex is a multi-step, enzyme-catalyzed pathway. This process is an excellent example of the evolutionary repurposing of a metabolic pathway, borrowing enzymes from tRNA modification systems.[2][6]

The Biosynthetic Pathway

The synthesis begins with guanosine-5'-triphosphate (GTP) and proceeds through the common intermediate 7-cyano-7-deazaguanine (preQ₀).[3][5][7] This pathway involves a series of enzymatic reactions:

  • GTP to preQ₀: The process starts with GTP cyclohydrolase I (FolE), followed by the sequential action of 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC) to produce preQ₀.[2][6]

  • preQ₀ to preQ₁: In many bacteria, preQ₀ is then reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by an NADPH-dependent oxidoreductase, QueF.[6][7]

The DNA Transglycosylase System

The incorporation of these modified bases into DNA is a post-replicative event mediated by a specialized set of enzymes encoded by the dpd (deazapurine in DNA) gene cluster.[1][8]

  • DpdA and DpdB: The central enzyme is DpdA, a homolog of tRNA-guanine transglycosylase (TGT).[1][3] DpdA catalyzes a base-exchange reaction, excising a genetically encoded guanine from the DNA and inserting the preQ₀ base.[1][9] This reaction is dependent on an unexpected ATPase activity provided by the DpdB protein, which is necessary for the insertion process.[1][10]

  • Further Modification: Once incorporated, the preQ₀-modified DNA can be further processed. For instance, the enzyme DpdC can convert it to 2'-deoxy-7-amido-7-deazaguanosine (dADG).[1][9][10]

The following diagram illustrates the complete biosynthetic and incorporation pathway.

DNA_Modification_Pathway Biosynthesis and Incorporation of 7-Deazaguanine into DNA cluster_synthesis Biosynthesis of Precursors cluster_incorporation Incorporation into DNA substance substance enzyme enzyme pathway_label pathway_label GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) Enzymes1 FolE, QueD, QueE, QueC DNA_G Genomic DNA (with Guanine) QueF QueF DpdAB DpdA / DpdB (Transglycosylase) preQ0->DpdAB preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ1->DpdAB Alternative Substrate DNA_G->DpdAB DNA_preQ0 preQ₀-modified DNA DNA_preQ1 preQ₁-modified DNA DpdC DpdC DNA_preQ0->DpdC DNA_ADG ADG-modified DNA Enzymes1->preQ0 QueF->preQ1 DpdAB->DNA_preQ0 Guanine out DpdAB->DNA_preQ1 DpdC->DNA_ADG

Caption: Biosynthesis and incorporation pathway of 7-deazaguanine derivatives in DNA.

Functional Roles of this compound in DNA

The primary function of this DNA modification is to provide a chemical shield for the genome, distinguishing "self" from "non-self" DNA.

  • Protection against Restriction Enzymes: The most well-documented role is the protection of bacteriophage DNA from the host's restriction enzymes.[4][6] By replacing guanine in restriction sites with a 7-deazaguanine derivative, the phage DNA becomes unrecognizable to a wide array of endonucleases, thus ensuring the survival and replication of the virus upon infection.[3][8]

  • Bacterial Restriction-Modification (R-M) Systems: In bacteria, the dpd gene cluster functions as an R-M system.[1][9] The DpdA/B/C enzymes modify the bacterium's own DNA, protecting it from its own restriction enzymes (encoded by dpdD–K genes), which are poised to destroy any invading, unmodified foreign DNA.

  • Impact on DNA Structure and Stability: The replacement of nitrogen at position 7 with a carbon atom and the addition of a cationic aminomethyl group into the major groove alter the DNA's physicochemical properties. NMR and molecular dynamics studies on DNA containing 7-(aminomethyl)-7-deaza-2'-deoxyguanosine (7amG) reveal that the tethered cationic amine is located in the major groove.[11][12] This modification stabilizes neighboring base pairs against opening and can restore the stability of the DNA duplex, which is otherwise destabilized by the initial 7-deazaguanine substitution.[11][12] This stabilization is thought to be driven by favorable enthalpic contributions.[12]

Quantitative Data Summary

The extent of guanine replacement and the biophysical consequences of the modification have been quantified in several studies.

Organism/System7-Deazaguanine DerivativeGuanine Replacement (%)Reference(s)
Escherichia phage CAjan2'-deoxy-preQ₀ (dPreQ₀)32%[3]
Mycobacterium phage Rosebush2'-deoxy-preQ₀ (dPreQ₀)28%[3]
Halovirus HVTV-12'-deoxy-preQ₁ (dPreQ₁)30%[8]
Campylobacter phage CP2202'-deoxy-7-amido-7-deazaguanine (dADG)100%[3]
Enterobacteria phage 9g2'-deoxy-archaeosine (dG⁺)25%[8]
Table 1: Extent of Guanine Replacement by 7-Deazaguanine Derivatives in Phage DNA.
ParameterUnmodified DNA7amG-Modified DNAObservationReference(s)
αK(op) for G³:C¹⁰ base pair4.1 × 10⁶3.0 × 10⁶Decreased base pair opening[12]
Stability vs. 7-deazaguanine-Restored to unmodified levelTethered cation restores stability[11]
Table 2: Thermodynamic Effects of 7-(Aminomethyl)-7-deaza-2'-deoxyguanosine (7amG) on DNA Duplex Stability.

Key Experimental Protocols

The discovery and characterization of 7-deazaguanine DNA modifications have been enabled by a combination of advanced analytical and molecular biology techniques.

Detection and Quantification via Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying these modifications.

Methodology:

  • DNA Extraction and Purification: High-purity genomic DNA is isolated from the bacterial or phage sample.

  • Enzymatic Hydrolysis: The DNA is completely digested into individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Analysis: The eluate is directed into a tandem mass spectrometer. The modified nucleosides are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, and quantified by comparing their signal intensity to that of known standards.[8]

LCMS_Workflow Workflow for Detection of DNA Modifications step step output output A 1. Isolate Genomic DNA (from bacteria or phage) B 2. Enzymatic Digestion (DNase I, Nuclease P1, Phosphatase) A->B C Mixture of Deoxynucleosides B->C D 3. HPLC Separation (Reverse-Phase) C->D E Separated Nucleosides D->E F 4. Tandem Mass Spectrometry (MS/MS) E->F G Identification & Quantification (based on m/z and fragmentation) F->G

Caption: Experimental workflow for the detection of 7-deazaguanine DNA modifications.

In Vitro Reconstitution of the Dpd Modification System

To elucidate the specific function of each enzyme in the dpd cluster, in vitro reconstitution assays are performed.[1][10]

Methodology:

  • Protein Expression and Purification: The genes dpdA, dpdB, and dpdC are cloned into expression vectors. The proteins are overproduced (e.g., in E. coli) and purified to homogeneity using affinity chromatography.[13]

  • Substrate Preparation: A synthetic DNA oligonucleotide containing a target guanine residue is used as the substrate. The modified base precursor (e.g., preQ₀) is chemically synthesized.[13]

  • In Vitro Reaction: The purified DpdA and DpdB proteins, the DNA substrate, the preQ₀ base, and ATP are incubated together in an appropriate buffer.

  • Analysis: The reaction products are analyzed by LC-MS/MS or gel electrophoresis to confirm the successful exchange of guanine for preQ₀. The role of DpdC can be similarly assayed by adding it to preQ₀-modified DNA.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the high-resolution structure of modified DNA duplexes and to probe their dynamics.[11][12]

Methodology:

  • Synthesis of Modified Oligonucleotides: DNA oligonucleotides containing a site-specifically incorporated this compound are chemically synthesized.

  • NMR Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, NOESY) are performed on the DNA sample.

  • Structural Calculations: The distances and angles derived from the NMR data are used as restraints in molecular dynamics simulations to generate a model of the DNA structure.[11][12]

  • Dynamic Studies: Temperature-dependent NMR and magnetization transfer experiments are used to measure the stability and opening rates of individual base pairs, revealing the dynamic impact of the modification.[12]

Conclusion and Future Perspectives

This compound and its related 7-deazaguanine derivatives are critical players in the molecular arms race between phages and bacteria. Their role in protecting genomic DNA from enzymatic cleavage highlights a sophisticated evolutionary adaptation. The elucidation of the Dpd system provides a deep understanding of a novel DNA modification pathway with direct parallels to tRNA metabolism.

For drug development professionals, the enzymes in this pathway, such as the DpdA/DpdB transglycosylase system, could represent novel targets for antimicrobial agents, particularly against pathogenic bacteria that rely on these systems for defense. For synthetic biologists and researchers, the ability of this system to site-specifically exchange bases in DNA opens up possibilities for developing new tools for genome editing and DNA labeling. Further research into the sequence specificity of DpdA and the full diversity of 7-deazaguanine modifications will undoubtedly uncover new biological functions and technological applications.

References

Methodological & Application

Application Notes and Protocols for Using 7-(Aminomethyl)-7-deazaguanosine in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Aminomethyl)-7-deazaguanosine is a modified nucleoside, belonging to the 7-deazapurine family. In nature, 7-deazaguanine derivatives, such as queuosine and archaeosine, are found in transfer RNA (tRNA) and the DNA of certain bacteriophages.[1][2][3] These modifications can play roles in fine-tuning translation efficiency and protecting genetic material from degradation by restriction enzymes.[1][2] The incorporation of modified nucleotides into messenger RNA (mRNA) synthesized by in vitro transcription (IVT) is a key strategy for enhancing the stability and translational capacity of mRNA-based therapeutics and vaccines, as well as for reducing their immunogenicity.

While the use of modified nucleosides like pseudouridine and N1-methylpseudouridine is well-established, the application of this compound in standard IVT assays is a novel area of research. Consequently, established protocols and extensive quantitative data for its use are not widely available. This document provides a proposed protocol for the incorporation of this compound triphosphate into IVT reactions, based on established principles for other modified nucleotides. It also outlines a workflow for the analysis of the resulting modified RNA and discusses potential applications.

Data Presentation

The successful incorporation of any modified nucleotide in an IVT reaction depends on several factors, including the specific RNA polymerase used and the concentration of the modified nucleotide relative to its canonical counterpart. The following tables provide a framework for setting up and optimizing IVT reactions with this compound triphosphate.

Table 1: Key Components for In Vitro Transcription with this compound Triphosphate

ComponentStock ConcentrationFinal ConcentrationPurpose
Linearized DNA Template1 µg/µL50-100 ng/µLProvides the sequence for RNA synthesis.
T7 RNA Polymerase50 U/µL2-5 U/µLCatalyzes the synthesis of RNA from the DNA template.
10x Transcription Buffer10x1xMaintains optimal pH and ionic strength for the polymerase.
ATP, CTP, UTP100 mM2-10 mM eachBuilding blocks for RNA synthesis.
GTP100 mM0.5-10 mMCanonical guanosine building block.
This compound Triphosphate100 mM0.5-10 mMModified guanosine analog for incorporation.
RNase Inhibitor40 U/µL1-2 U/µLProtects the synthesized RNA from degradation by RNases.
DTT100 mM10 mMReducing agent that helps maintain enzyme activity.
Nuclease-free Water-To final volumeSolvent for the reaction.

Table 2: Proposed Optimization of this compound Triphosphate (am7dGTP) Concentration in IVT

ReactionGTP (mM)am7dGTP (mM)Ratio (GTP:am7dGTP)Expected Outcome
1 (Control)501:0High yield of unmodified RNA.
23.751.253:1Moderate incorporation of am7dGTP with a potential slight decrease in RNA yield.
32.52.51:1Higher incorporation of am7dGTP with a likely moderate decrease in RNA yield.
41.253.751:3High level of am7dGTP incorporation, with a probable significant decrease in RNA yield.
5050:1Potentially low to no yield, as T7 RNA polymerase often requires unmodified GTP for efficient initiation.

Table 3: General Troubleshooting for IVT with Modified Nucleotides

IssuePotential CauseSuggested Solution
Low RNA YieldInhibition of RNA polymerase by the modified nucleotide. Suboptimal Mg2+ concentration.Decrease the ratio of modified to canonical nucleotide. Titrate MgCl2 concentration in the reaction buffer (e.g., in 2 mM increments).
Incomplete TranscriptsPremature termination of transcription.Optimize nucleotide concentrations. Ensure high quality of the DNA template.
No RNA ProductComplete inhibition of the polymerase. Degradation of RNA.Ensure the presence of some unmodified GTP for initiation. Use fresh reagents and maintain an RNase-free environment.

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound Triphosphate (Proposed)

This protocol is a general guideline and should be optimized for each specific template and application.

1. DNA Template Preparation:

  • Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that generates a blunt or 5'-overhang end.

  • Purify the linearized DNA template using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified DNA template in nuclease-free water to a final concentration of 1 µg/µL.

2. In Vitro Transcription Reaction Setup:

  • Thaw all reagents on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

ComponentVolume (for a 20 µL reaction)
Nuclease-free WaterTo 20 µL
10x Transcription Buffer2 µL
ATP, CTP, UTP (100 mM each)1 µL of each
GTP (100 mM)Variable (see Table 2)
This compound Triphosphate (100 mM)Variable (see Table 2)
Linearized DNA Template (1 µg/µL)1 µL
RNase Inhibitor (40 U/µL)1 µL
T7 RNA Polymerase (50 U/µL)2 µL
  • Gently mix the components by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

3. Incubation:

  • Incubate the reaction at 37°C for 2 to 4 hours.

4. DNase Treatment:

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes.

5. RNA Purification:

  • Purify the synthesized RNA using a column-based RNA purification kit or by lithium chloride precipitation.

  • Elute or resuspend the purified RNA in nuclease-free water.

6. RNA Quantification and Quality Control:

  • Determine the concentration of the RNA using a spectrophotometer (e.g., NanoDrop).

  • Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 2: Analysis of Incorporation Efficiency by LC-MS/MS

This protocol provides a general workflow to confirm and quantify the incorporation of this compound into the synthesized RNA.

1. Enzymatic Digestion of RNA:

  • In a nuclease-free tube, combine approximately 1-5 µg of the purified RNA with a mixture of nuclease P1 and phosphodiesterase I in a suitable buffer.

  • Incubate at 37°C for 2-12 hours to completely digest the RNA into individual nucleosides.

2. Sample Preparation:

  • Centrifuge the digested sample to pellet any undigested material.

  • Transfer the supernatant containing the nucleosides to a new tube.

  • If necessary, dilute the sample in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a C18 reversed-phase column for the separation of the nucleosides.

  • Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of the canonical nucleosides (A, C, G, U) and this compound.

4. Data Analysis:

  • Integrate the peak areas for each nucleoside from the chromatograms.

  • Calculate the percentage of incorporation of this compound relative to the total guanosine content (G + this compound).

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis cluster_analysis Analysis cluster_application Downstream Application template Linearized DNA Template ivt In Vitro Transcription (with am7dGTP) template->ivt purification RNA Purification ivt->purification qc RNA Quality Control (Gel/Bioanalyzer) purification->qc transfection Cell Transfection or Cell-Free Translation purification->transfection digestion Enzymatic Digestion to Nucleosides qc->digestion lcms LC-MS/MS Analysis digestion->lcms quant Quantification of Incorporation lcms->quant functional_assay Functional Assay (e.g., Protein Expression, Stability) transfection->functional_assay biosynthesis_pathway gtp GTP preq0 7-cyano-7-deazaguanine (preQ0) gtp->preq0 Multiple enzymatic steps preq1 7-aminomethyl-7-deazaguanine (preQ1) preq0->preq1 QueF (reductase) q Queuosine (in tRNA) preq1->q tRNA-guanine transglycosylase (TGT) & further modifications

References

Application Notes and Protocols: Fluorescent Labeling of tRNA with 7-(Aminomethyl)-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) is a cornerstone of protein synthesis, acting as the adaptor molecule that deciphers the genetic code. The ability to fluorescently label tRNA at specific sites is a powerful tool for investigating the dynamics of translation, tRNA-protein interactions, and for the development of novel therapeutic agents. This document provides detailed protocols for the fluorescent labeling of tRNA at the naturally occurring modified nucleoside, 7-(aminomethyl)-7-deazaguanosine (also known as preQ1-amine).

The primary amine on the aminomethyl group of preQ1 serves as a unique chemical handle for site-specific modification with amine-reactive fluorescent dyes. This allows for the introduction of a fluorophore at a defined position within the tRNA, often in the anticodon loop, without significantly perturbing its biological function. Such labeled tRNAs have been shown to be active in both aminoacylation and ribosome binding.[1][2]

This application note details two primary methodologies for achieving fluorescent labeling of tRNA at or near the preQ1 position:

  • Direct Chemical Labeling: This method utilizes the inherent reactivity of the primary amine on preQ1-amine for conjugation with an amine-reactive fluorescent dye.

  • Enzymatic Labeling via tRNA-Guanine Transglycosylase (TGT): This highly specific enzymatic approach, often referred to as RNA-TAG, allows for the incorporation of fluorescently modified preQ1 analogs into the tRNA.[2]

These techniques open avenues for a wide range of applications, from fundamental studies of protein synthesis to high-throughput screening in drug discovery.[3][4][5]

Data Presentation

Quantitative analysis is crucial for ensuring the quality and reproducibility of experiments using fluorescently labeled tRNA. The following tables should be used to document and compare the outcomes of labeling reactions.

Table 1: Quantitative Summary of tRNA Labeling Reactions

ParameterDirect Chemical LabelingEnzymatic Labeling (RNA-TAG)Notes
tRNA Substrate e.g., E. coli tRNATyre.g., in vitro transcribed tRNA with TGT recognition hairpinSpecify the source and type of tRNA.
Fluorescent Dye/Probe e.g., NHS-ester-Cy3e.g., preQ1-BODIPYSpecify the exact fluorophore used.
Labeling Efficiency (%) (moles of dye / moles of tRNA) * 100
Stoichiometry (Dye:tRNA) Molar ratio of fluorophore to tRNA.
Yield of Labeled tRNA (µg) Final amount of purified labeled tRNA.
Purity (%) Assessed by denaturing PAGE or HPLC.

Table 2: Spectroscopic Properties of Labeled tRNA

Labeled tRNA ConstructExcitation Max (nm)Emission Max (nm)Quantum YieldNotes
e.g., tRNATyr-Cy3
e.g., tRNA-BODIPY

Experimental Protocols

Protocol 1: Direct Chemical Labeling of preQ1-Amine with an NHS-Ester Fluorescent Dye

This protocol is adapted from general methods for labeling amine-modified oligonucleotides and proteins with N-hydroxysuccinimide (NHS) ester dyes.[1]

Materials and Reagents:

  • tRNA containing this compound (e.g., purified from an appropriate E. coli strain)

  • Amine-reactive fluorescent dye (e.g., Cy3-NHS ester, FITC-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional)

  • Purification system: Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus, or HPLC system with an appropriate column (e.g., size-exclusion or ion-exchange).

  • Ethanol (ice-cold, 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Preparation of tRNA:

    • Dissolve purified tRNA in nuclease-free water to a final concentration of 1-5 mg/mL.

    • To ensure the tRNA is in its proper conformation, it can be heated to 65°C for 5 minutes and then cooled slowly to room temperature.

  • Preparation of Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the tRNA solution with an equal volume of 2X Labeling Buffer.

    • While gently vortexing, slowly add the dissolved fluorescent dye to the tRNA solution. A typical starting molar ratio of dye to tRNA is 10:1 to 50:1. This should be optimized for each specific tRNA and dye combination.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add 1/10th volume of 1.5 M hydroxylamine, pH 8.5.

    • Incubate for 1 hour at room temperature.

  • Purification of Labeled tRNA:

    • Precipitate the tRNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in nuclease-free water.

    • For purification, load the resuspended tRNA onto a denaturing polyacrylamide gel (e.g., 12% PAGE, 7M Urea). The labeled tRNA will migrate differently from the unlabeled tRNA.

    • Visualize the bands by UV shadowing or by the fluorescence of the attached dye.

    • Excise the band corresponding to the labeled tRNA, crush the gel slice, and elute the tRNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

    • Precipitate the eluted tRNA with ethanol as described above.

  • Quantification:

    • Resuspend the purified, labeled tRNA in nuclease-free water.

    • Measure the absorbance at 260 nm (for tRNA) and at the excitation maximum of the dye.

    • Calculate the tRNA concentration and the dye concentration using the Beer-Lambert law. The extinction coefficient for tRNA at 260 nm is approximately 695,000 M-1cm-1 for a 76-mer tRNA.

    • Determine the labeling efficiency and stoichiometry.

Protocol 2: Enzymatic Labeling of tRNA using tRNA-Guanine Transglycosylase (TGT)

This protocol utilizes the enzyme tRNA-Guanine Transglycosylase (TGT) to site-specifically exchange a guanine residue in the anticodon loop of a target tRNA with a fluorescently labeled preQ1 analog. This requires a tRNA with the TGT recognition sequence.[2][6]

Materials and Reagents:

  • In vitro transcribed tRNA containing the TGT recognition hairpin (a 17-nucleotide hairpin mimicking the anticodon stem-loop of tRNATyr).

  • Recombinant tRNA-Guanine Transglycosylase (TGT) from E. coli.

  • Fluorescently labeled preQ1 analog (e.g., preQ1-TAMRA, preQ1-BODIPY).

  • TGT Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT.

  • Purification system (as in Protocol 1).

  • Nuclease-free water.

Procedure:

  • Preparation of tRNA:

    • Prepare the in vitro transcribed tRNA and purify it.

    • Fold the tRNA by heating to 65°C for 5 minutes and cooling slowly to room temperature.

  • TGT Labeling Reaction:

    • Set up the reaction in a final volume of 50 µL:

      • 10 µM folded tRNA

      • 20 µM fluorescent preQ1 analog

      • 1 µM TGT enzyme

      • 1X TGT Reaction Buffer

    • Incubate at 37°C for 2-4 hours.

  • Purification of Labeled tRNA:

    • Stop the reaction by adding an equal volume of 2X loading buffer containing 7M urea.

    • Purify the labeled tRNA using denaturing PAGE as described in Protocol 1. The incorporation of the preQ1 analog will result in a mobility shift.

  • Quantification:

    • Quantify the purified labeled tRNA as described in Protocol 1.

Visualizations

experimental_workflow_direct_labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis tRNA Purified tRNA (with preQ1-amine) Mixing Mix tRNA and Dye (pH 8.5 buffer) tRNA->Mixing Dye Amine-Reactive Dye (NHS-Ester) Dye->Mixing Incubation Incubate (Room Temp, Dark) Mixing->Incubation Purify Purify Labeled tRNA (e.g., PAGE) Incubation->Purify Quantify Quantify & Characterize Purify->Quantify experimental_workflow_enzymatic_labeling cluster_prep_enzymatic Preparation cluster_reaction_enzymatic Labeling Reaction cluster_purification_enzymatic Purification & Analysis tRNA_enz tRNA with TGT Recognition Site Incubation_enz Incubate at 37°C tRNA_enz->Incubation_enz Probe Fluorescent preQ1 Analog Probe->Incubation_enz TGT TGT Enzyme TGT->Incubation_enz Purify_enz Purify Labeled tRNA (e.g., PAGE) Incubation_enz->Purify_enz Quantify_enz Quantify & Characterize Purify_enz->Quantify_enz tRNA_labeling_pathway cluster_tRNA tRNA Molecule cluster_products Labeled tRNA Products tRNA_structure ...G(preQ1-amine)C... labeled_tRNA_direct ...G(preQ1-labeled)C... tRNA_structure->labeled_tRNA_direct Direct Chemical Labeling labeled_tRNA_enzymatic ...G(preQ1-labeled)C... tRNA_structure->labeled_tRNA_enzymatic Enzymatic Labeling dye Amine-Reactive Fluorescent Dye enzyme TGT Enzyme + Fluorescent preQ1

References

Application Notes and Protocols: 7-(Aminomethyl)-7-deazaguanosine for Riboswitch Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Aminomethyl)-7-deazaguanosine, also known as pre-queuosine₁ (preQ₁), is a crucial metabolic intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs.[1] In many bacteria, the concentration of preQ₁ is regulated by a class of cis-acting regulatory elements of mRNA known as preQ₁ riboswitches.[2][3] Upon binding preQ₁, these riboswitches undergo a conformational change that modulates gene expression, typically leading to the attenuation of transcription or inhibition of translation of genes involved in preQ₁ biosynthesis and transport.[2][4]

The high specificity and affinity of preQ₁ for its cognate riboswitches make this compound a valuable tool for studying RNA-ligand interactions, validating riboswitches as potential antibacterial drug targets, and for the development of novel antibiotics. These application notes provide detailed protocols for two common biophysical techniques used to characterize the binding of this compound to preQ₁ riboswitches: Isothermal Titration Calorimetry (ITC) and In-line Probing.

Quantitative Data Summary

The binding affinity of this compound (preQ₁) for various preQ₁ riboswitches has been determined using multiple biophysical techniques. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. The following table summarizes key quantitative data from the literature.

Riboswitch ClassBacterial SpeciesMethodDissociation Constant (Kd)Reference
preQ₁-IThermoanaerobacter tengcongensisSurface Plasmon Resonance2.1 ± 0.3 nM[5][6]
preQ₁-IBacillus subtilisIn-line Probing~20 nM[2]
preQ₁-IBacillus subtilisNot Specified4.1 ± 0.6 nM[3]
preQ₁-IFusobacterium nucleatumMicroscale Thermophoresis50 nM[4]
preQ₁-I (Type III)Not SpecifiedIsothermal Titration Calorimetry~72 nM (from KA of 1.39 x 107 M-1)[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions.[1][7][8] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a preQ₁ riboswitch.

Materials:

  • Purified preQ₁ riboswitch RNA

  • This compound (preQ₁)

  • ITC buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 6 mM MgCl₂)[1]

  • Isothermal Titration Calorimeter

  • Degasser

Protocol:

  • Sample Preparation:

    • Prepare a solution of the preQ₁ riboswitch RNA in the ITC buffer. The concentration should be accurately determined and is typically in the range of 5-20 µM.

    • Prepare a solution of this compound in the exact same ITC buffer. The ligand concentration should be approximately 10-fold higher than the RNA concentration.[1]

    • Thoroughly degas both the RNA and ligand solutions to prevent bubble formation during the experiment.[1]

  • ITC Experiment Setup:

    • Load the preQ₁ riboswitch RNA solution into the sample cell of the calorimeter.

    • Load the this compound solution into the titration syringe.

    • Set the experimental temperature (e.g., 25 °C).[1]

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell containing the RNA.

    • The heat change associated with each injection is measured.

    • Continue the injections until the binding sites on the RNA are saturated and no further significant heat change is observed.

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/Kd.

In-line Probing

In-line probing is a technique that utilizes the spontaneous cleavage of the RNA backbone to provide information about the RNA structure and ligand binding.[9][10][11][12] Regions of the RNA that are flexible and unstructured are more susceptible to in-line cleavage, while regions that are structured or protected by ligand binding will show reduced cleavage.

Objective: To identify the binding site of this compound on the preQ₁ riboswitch and to estimate the binding affinity (Kd).

Materials:

  • 5'-end radiolabeled preQ₁ riboswitch RNA (e.g., with ³²P)

  • This compound (preQ₁)

  • In-line probing buffer (e.g., 50 mM Tris-HCl, pH 8.3, 100 mM KCl, 20 mM MgCl₂)[10]

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

  • RNase T1 and alkaline hydrolysis ladders

Protocol:

  • RNA Preparation:

    • Synthesize and purify the preQ₁ riboswitch RNA.

    • Radiolabel the 5'-end of the RNA using T4 polynucleotide kinase and [γ-³²P]ATP.

    • Purify the labeled RNA to remove unincorporated nucleotides.

  • In-line Probing Reaction:

    • Set up a series of reactions, each containing the 5'-end labeled RNA at a low concentration.

    • Add varying concentrations of this compound to the reactions, including a no-ligand control.

    • Incubate the reactions in the in-line probing buffer for a prolonged period (e.g., 24-48 hours) at room temperature to allow for spontaneous cleavage.

  • Gel Electrophoresis:

    • Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide).

    • Separate the RNA cleavage fragments by denaturing PAGE.

    • Run RNase T1 (cleaves after G residues) and alkaline hydrolysis ladders of the same RNA alongside the experimental samples to serve as markers.

  • Data Analysis:

    • Visualize the cleavage patterns using autoradiography or a phosphorimager.

    • Identify the regions of the RNA that show a decrease in cleavage in the presence of this compound. These regions correspond to the ligand binding site.

    • Quantify the band intensities in the protected regions at different ligand concentrations.

    • Plot the fraction of RNA bound (calculated from the decrease in cleavage) against the ligand concentration and fit the data to a binding curve to estimate the Kd.

Visualizations

Signaling Pathway of preQ₁ Riboswitch Activation

preQ1_Riboswitch_Activation cluster_unbound Unbound State cluster_bound Bound State Unbound_RNA preQ1 Riboswitch (Anti-terminator or Translation ON State) Bound_RNA preQ1-Riboswitch Complex (Terminator or Translation OFF State) Unbound_RNA->Bound_RNA Conformational Change Gene_Expression Gene Expression (Transcription/Translation) Unbound_RNA->Gene_Expression Allows No_Expression Gene Expression Blocked Bound_RNA->No_Expression Causes Ligand This compound (preQ1) Ligand->Unbound_RNA Binds to

Caption: Mechanism of preQ₁ riboswitch-mediated gene regulation.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_RNA Prepare Riboswitch RNA in ITC Buffer Degas Degas Both Solutions Prep_RNA->Degas Prep_Ligand Prepare this compound in same ITC Buffer Prep_Ligand->Degas Load_RNA Load RNA into Sample Cell Degas->Load_RNA Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titrate Perform Sequential Injections Load_RNA->Titrate Load_Ligand->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for ITC-based riboswitch binding affinity determination.

Experimental Workflow for In-line Probing

Inline_Probing_Workflow cluster_prep RNA Preparation cluster_reaction In-line Probing Reaction cluster_analysis Analysis Label_RNA 5'-End Radiolabel Riboswitch RNA Incubate Incubate Labeled RNA with Varying Ligand Concentrations Label_RNA->Incubate PAGE Denaturing PAGE Incubate->PAGE Autoradiography Visualize Cleavage Pattern PAGE->Autoradiography Quantify Quantify Band Intensities Autoradiography->Quantify Determine_Kd Determine Binding Site and Estimate Kd Quantify->Determine_Kd

Caption: Workflow for in-line probing of riboswitch-ligand interactions.

References

Application Notes and Protocols for preQ1 Riboswitch-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Riboswitches are structured non-coding RNA elements, predominantly found in bacteria, that regulate gene expression by binding to specific small molecule metabolites.[1][2][3] The preQ1 riboswitch, a cis-acting element, controls the expression of genes involved in the biosynthesis and transport of pre-queuosine (preQ1), a precursor to the hypermodified nucleoside queuosine (Q).[4][5] Queuosine is a crucial modification in the anticodon of certain tRNAs, contributing to translational fidelity.[4] The absence of preQ1 biosynthesis pathways and preQ1 riboswitches in eukaryotes makes them a promising target for novel antibacterial drugs.[4][6][7][8]

There are three main classes of preQ1 riboswitches (preQ1-I, preQ1-II, and preQ1-III), each with distinct structural folds and mechanisms for ligand recognition and gene regulation.[4][9] Upon binding preQ1, the riboswitch undergoes a conformational change, typically forming an H-type pseudoknot.[4][5] This structural rearrangement modulates gene expression at either the transcriptional or translational level.[5][10] At the transcriptional level, ligand binding can stabilize a terminator hairpin, leading to premature transcription termination.[5][11] At the translational level, the conformational change can sequester the Shine-Dalgarno sequence, inhibiting ribosome binding and translation initiation.[1][12]

This document provides detailed protocols for key biophysical techniques used to characterize the interaction between preQ1 riboswitches and their ligands, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy.

Signaling Pathway of preQ1 Riboswitch

The preQ1 riboswitch regulates gene expression by switching between two conformations: an unbound "OFF" state and a ligand-bound "ON" state (from the perspective of forming the regulatory structure). In the absence of the preQ1 ligand, the riboswitch typically adopts a conformation that allows for gene expression. For transcriptionally controlled riboswitches, this is often an antiterminator structure.[10] For translationally controlled riboswitches, the Shine-Dalgarno (SD) sequence is accessible to the ribosome.[10] Upon binding preQ1, the riboswitch refolds into a more stable, compact pseudoknot structure.[5][11] This conformational change leads to the formation of a terminator hairpin or the sequestration of the SD sequence, thereby repressing gene expression.[1][5][12]

G cluster_transcription Transcriptional Regulation cluster_translation Translational Regulation Unbound_T preQ1-unbound Aptamer (Antiterminator form) Ligand_T preQ1 Ligand Unbound_T->Ligand_T + preQ1 Transcription_ON Transcription Proceeds Unbound_T->Transcription_ON Allows Bound_T preQ1-bound Aptamer (Terminator form) Transcription_OFF Transcription Terminates Bound_T->Transcription_OFF Causes Ligand_T->Bound_T Unbound_Tr preQ1-unbound Aptamer (SD Sequence Accessible) Ligand_Tr preQ1 Ligand Unbound_Tr->Ligand_Tr + preQ1 Translation_ON Translation Initiated Unbound_Tr->Translation_ON Allows Bound_Tr preQ1-bound Aptamer (SD Sequence Sequestered) Translation_OFF Translation Inhibited Bound_Tr->Translation_OFF Causes Ligand_Tr->Bound_Tr

Caption: preQ1 riboswitch signaling pathways for gene regulation.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[13][14] It allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13][14]

References

Application Notes: 7-(Aminomethyl)-7-deazaguanosine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Aminomethyl)-7-deazaguanosine is a synthetic nucleoside analog of guanosine, characterized by the replacement of the nitrogen at position 7 with a carbon atom, to which an aminomethyl group is attached. This modification alters the hydrogen bonding capacity in the major groove of DNA and RNA and provides a site for further chemical derivatization.[1] Naturally occurring 7-deazaguanine derivatives are found in the nucleic acids of various bacteria and phages, where they play roles in protecting genomic DNA from restriction enzymes and modulating tRNA function.[2][3] Due to its structural similarity to natural nucleosides, this compound and its derivatives are valuable tools in drug discovery and molecular biology, particularly in the realm of high-throughput screening (HTS) for novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in HTS, with a focus on its application as a substrate for screening enzyme inhibitors and as a scaffold for developing antiviral compounds.

Key Applications in High-Throughput Screening

The primary applications of this compound in an HTS context are:

  • Screening for Inhibitors of tRNA-Guanine Transglycosylase (TGT): Naturally occurring 7-deazaguanine derivatives like preQ1 (7-aminomethyl-7-deazaguanine) are substrates for TGT enzymes.[3] TGT is essential for the post-transcriptional modification of certain tRNAs and has been identified as a potential target for antibacterial and anticancer therapies. This compound can be used as a substrate in biochemical assays to screen for inhibitors of TGT.

  • Antiviral Drug Discovery: Nucleoside analogs are a cornerstone of antiviral therapy. Derivatives of 7-deazaguanosine have shown efficacy against a range of RNA viruses, including flaviviruses.[4][5] It is hypothesized that these compounds, after intracellular phosphorylation to their triphosphate form, act as inhibitors of viral RNA-dependent RNA polymerases.[6] Therefore, this compound can be included in HTS campaigns against viral targets.

  • Biophysical and Structural Studies: As a research tool, this compound can be incorporated into nucleic acid probes to study DNA-protein interactions or to serve as a structural model for DNA with modified bases.[7]

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from an HTS campaign for TGT inhibitors using this compound.

ParameterValueDescription
HTS Assay Format 384-well plate, fluorescence-basedEnables rapid screening of large compound libraries.
Target Enzyme Human tRNA-Guanine Transglycosylase (TGT)A validated target for therapeutic intervention.
Substrate This compoundThe key reagent for the enzyme reaction.
Substrate Conc. 10 µM (at Km)Concentration chosen for competitive inhibitor screening.
Compound Conc. 10 µMStandard concentration for primary screening.
Assay Readout Fluorescence Intensity (Ex/Em = 570/590 nm)Indirect measurement of enzyme activity.
Z'-factor > 0.6Indicates a robust and reliable assay.
Hit Criteria > 50% inhibition of TGT activityDefines a positive result in the primary screen.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of tRNA-Guanine Transglycosylase (TGT)

This protocol describes a fluorescence-based HTS assay to identify inhibitors of TGT. The assay measures the incorporation of this compound into a tRNA substrate. The release of guanine is coupled to a series of enzymatic reactions culminating in the production of a fluorescent signal.

Materials and Reagents:

  • Recombinant human TGT

  • This compound

  • tRNA substrate (e.g., a synthetic minihelix)

  • Guanine deaminase

  • Xanthine oxidase

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • 384-well black, flat-bottom plates

  • Compound library

Assay Workflow:

HTS_Workflow_TGT cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Enzymatic Reaction cluster_detection Signal Detection dispense_compounds 1. Dispense Compounds (200 nL of 1 mM stock) dispense_controls 2. Dispense Controls (DMSO for negative, known inhibitor for positive) add_enzyme_mix 3. Add Enzyme Mix (TGT and tRNA in assay buffer) dispense_controls->add_enzyme_mix incubate1 4. Pre-incubate (15 min at RT) add_enzyme_mix->incubate1 add_substrate 5. Add Substrate (this compound) incubate1->add_substrate incubate2 6. Incubate (60 min at 37°C) add_substrate->incubate2 add_detection_mix 7. Add Detection Mix (Guanine deaminase, Xanthine oxidase, HRP, Amplex Red) incubate2->add_detection_mix incubate3 8. Incubate (30 min at RT, protected from light) add_detection_mix->incubate3 read_plate 9. Read Fluorescence (Ex/Em = 570/590 nm) incubate3->read_plate

Caption: Workflow for the TGT inhibitor HTS assay.

Procedure:

  • Compound Plating: Using an acoustic dispenser, add 200 nL of each compound from the library (typically 1 mM in DMSO) to the wells of a 384-well plate. For control wells, add DMSO (negative control) or a known TGT inhibitor (positive control).

  • Enzyme and tRNA Addition: Prepare an enzyme mix containing TGT and the tRNA substrate in assay buffer. Dispense 10 µL of this mix into each well.

  • Pre-incubation: Centrifuge the plates briefly and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of this compound in assay buffer. Add 10 µL to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates at 37°C for 60 minutes.

  • Detection: Prepare a detection mix containing guanine deaminase, xanthine oxidase, HRP, and Amplex Red in assay buffer. Add 10 µL of this mix to each well to stop the TGT reaction and initiate the detection cascade.

  • Signal Development: Incubate the plates at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity using a plate reader with excitation at ~570 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify hits based on the predefined criteria.

Signaling Pathway and Detection Mechanism

TGT_Assay_Pathway sub This compound (Substrate) tRNA tRNA TGT TGT Enzyme sub->TGT tRNA->TGT Guanine Guanine (Released) TGT->Guanine mod_tRNA Modified tRNA TGT->mod_tRNA Xanthine Xanthine Guanine->Xanthine Guanine Deaminase Uric_Acid Uric Acid + H2O2 Xanthine->Uric_Acid Xanthine Oxidase Resorufin Resorufin (Fluorescent) Uric_Acid->Resorufin HRP Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->Resorufin

Caption: Enzymatic cascade for TGT activity detection.

Protocol 2: Antiviral Cytopathic Effect (CPE) Assay

This protocol outlines a general method for screening this compound and its derivatives for antiviral activity using a CPE assay. This assay measures the ability of a compound to protect host cells from virus-induced cell death.

Materials and Reagents:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Flaviviruses)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and its derivatives

  • Positive control antiviral drug (e.g., Ribavirin)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Seed the host cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the cells. Include wells with cells and medium only (no virus, no compound) and cells with virus only (no compound).

  • Virus Infection: After a short pre-incubation with the compounds (e.g., 1 hour), infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (100% viability) and virus control (0% viability). Determine the EC50 (50% effective concentration) for active compounds.

Conclusion

This compound is a versatile molecule with significant potential in high-throughput screening for the discovery of novel enzyme inhibitors and antiviral agents. The protocols outlined here provide a framework for its application in HTS campaigns. The adaptability of the 7-deazaguanine scaffold also opens up possibilities for the development of fluorescent probes and other chemical biology tools, further expanding its utility in modern drug discovery.

References

Synthesis and Application of 7-(Aminomethyl)-7-deazaguanosine Analogues for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanosine analogues are a class of purine nucleoside derivatives that have garnered significant interest in drug discovery and biomedical research. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom allows for modifications at this position, leading to compounds with diverse biological activities. Among these, 7-(aminomethyl)-7-deazaguanosine and its analogues have emerged as promising candidates for antiviral and anticancer therapies. Their mechanism of action often involves the modulation of the innate immune system and interference with nucleic acid metabolism. This document provides detailed protocols for the synthesis of a key intermediate and outlines methods for the biological evaluation of these compounds.

Chemical Synthesis of this compound Analogues

The synthesis of this compound can be approached through a multi-step chemical synthesis, often involving the initial construction of the 7-deazaguanine core, followed by glycosylation and subsequent modification at the 7-position. A common strategy involves the synthesis of a 7-cyano-7-deazaguanosine intermediate, which is then reduced to the desired 7-aminomethyl derivative.

Biosynthetic Pathway of 7-Deazaguanosine Derivatives

In many bacteria, the biosynthesis of 7-deazaguanosine derivatives, such as queuosine, originates from guanosine triphosphate (GTP).[1][2] A key intermediate in this pathway is 7-cyano-7-deazaguanine (preQ₀), which is subsequently reduced to 7-aminomethyl-7-deazaguanine (preQ₁).[1][3] This biosynthetic route provides a conceptual basis for chemical synthesis strategies.

Biosynthesis of 7-Deazaguanosine Derivatives Biosynthesis of 7-Deazaguanosine Derivatives GTP GTP preQ0 7-cyano-7-deazaguanine (preQ₀) GTP->preQ0 Multiple Steps preQ1 7-(aminomethyl)-7-deazaguanine (preQ₁) preQ0->preQ1 NADPH-dependent reductase (QueF) Queuosine Queuosine preQ1->Queuosine tRNA insertion and further modification

Caption: Biosynthesis of 7-deazaguanosine derivatives.

Experimental Protocol: Synthesis of 7-Aminomethyl-7-deazaguanine (preQ₁ base)

The following is a multi-step protocol for the synthesis of the 7-aminomethyl-7-deazaguanine base, adapted from a known synthetic route.[1] This base can then be used as a precursor for the synthesis of the corresponding nucleoside.

Step 1: N-Benzylation of 2-methylthio-6-methoxy-7-methyl-7-deazapurine

  • To a solution of 2-methylthio-6-methoxy-7-methyl-7-deazapurine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzyl bromide and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-benzylated product.

Step 2: Hydrolysis of the Methylthio Group

  • Dissolve the N-benzylated product in a mixture of 0.5 N hydrochloric acid (HCl) and dioxane (1:2).

  • Reflux the solution for 6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain the hydrolyzed product.

Step 3: Protection of the Lactam Function

  • Suspend the hydrolyzed product in anhydrous DMF and add NaH at 0°C.

  • After stirring for 30 minutes, add isopropoxymethyl chloride.

  • Stir the reaction at room temperature for 3 hours.

  • Purify the product by preparative thin-layer chromatography (TLC) on silica gel.

Step 4: Acetylamination

  • Prepare sodium acetamide in situ by reacting acetamide with NaH in anhydrous DMF.

  • Add the protected lactam to the sodium acetamide solution and heat the mixture at 100°C for 8 hours.

  • Cool the reaction, pour it into ice water, and extract with chloroform.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the acetylamino derivative.

Subsequent steps involve further modifications and deprotection to yield 7-aminomethyl-7-deazaguanine.[1]

General Procedure for Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a standard method for the synthesis of nucleosides.[4][5][6][7] This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.

Vorbrüggen Glycosylation Workflow General Workflow for Vorbrüggen Glycosylation Base Protected 7-Deazaguanine Derivative Silylation Silylation (e.g., HMDS, TMSCl) Base->Silylation SilylatedBase Silylated Base Silylation->SilylatedBase Coupling Vorbrüggen Coupling (Lewis Acid, e.g., TMSOTf) SilylatedBase->Coupling Sugar Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Sugar->Coupling ProtectedNucleoside Protected Nucleoside Coupling->ProtectedNucleoside Deprotection Deprotection (e.g., NaOMe/MeOH) ProtectedNucleoside->Deprotection FinalProduct 7-Deazaguanosine Analogue Deprotection->FinalProduct

Caption: Vorbrüggen Glycosylation Workflow.

Protocol:

  • Dry the 7-deazaguanine derivative under high vacuum.

  • Suspend the base in a mixture of anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane) and a silylating agent (e.g., hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate).

  • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated base.

  • Cool the solution and add the protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).

  • Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf)) dropwise at 0°C.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the protected nucleoside by silica gel chromatography.

  • Deprotect the nucleoside using a solution of sodium methoxide in methanol to afford the final 7-deazaguanosine analogue.

  • Purify the final product by recrystallization or chromatography.

Biological Evaluation

7-Deazaguanosine analogues have shown a range of biological activities, including antiviral and anticancer effects. Their immunoenhancing properties are often attributed to the activation of Toll-like receptor 7 (TLR7), leading to the production of type I interferons.[4][8][9][10][11]

Mechanism of Action: TLR7 Activation and Interferon Induction

Guanosine analogues can act as agonists for TLR7, an endosomal receptor that recognizes single-stranded RNA.[1][8][12][13] Activation of TLR7 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines play a crucial role in the antiviral and antitumor immune response.

TLR7 Signaling Pathway TLR7-Mediated Interferon Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analogue 7-Deazaguanosine Analogue TLR7 TLR7 Analogue->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation NFkB_Inhibitor->Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n IRF7 IRF7 IRF7_n IRF7 IRF7->IRF7_n IFN_promoter IFN-β Promoter NFkB_n->IFN_promoter IRF7_n->IFN_promoter IFN_gene IFN-β Gene IFN_promoter->IFN_gene Induces transcription IFN-β mRNA IFN-β mRNA IFN_gene->IFN-β mRNA Secreted IFN-β Secreted IFN-β IFN-β mRNA->Secreted IFN-β Antiviral & Antitumor\nImmune Response Antiviral & Antitumor Immune Response Secreted IFN-β->Antiviral & Antitumor\nImmune Response

Caption: TLR7-Mediated Interferon Induction Pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process for the discovery and evaluation of novel this compound analogues follows a logical progression from chemical synthesis to in vitro and in vivo testing.

Experimental Workflow Workflow for Synthesis and Evaluation of Analogues Start Design of Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro_Antiviral In Vitro Antiviral Assays (e.g., CPE, Plaque Reduction) Purification->InVitro_Antiviral InVitro_Anticancer In Vitro Anticancer Assays (e.g., MTT, SRB) Purification->InVitro_Anticancer Mechanism Mechanism of Action Studies (e.g., TLR7 activation, Kinase assays) InVitro_Antiviral->Mechanism InVitro_Anticancer->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Tox Toxicology Studies InVivo->Tox Lead_Optimization Lead Optimization Tox->Lead_Optimization

Caption: Experimental Workflow for Nucleoside Analogues.

Quantitative Data on Biological Activity

The biological activity of 7-deazaguanosine and its analogues has been evaluated in various studies. While comprehensive data for this compound is limited in the public domain, the following table summarizes representative data for related compounds to illustrate the potential potency.

CompoundAssayCell Line/ModelIC₅₀ / EC₅₀ (µM)Reference
7-Deaza-2′-C-methyladenosineAnti-HCV RepliconHuh-70.3-0.5[3]
7-DeazaguanosineAntiviral (Semliki Forest Virus)Mice50-200 mg/kg/day[4][11]
7-Thia-8-oxoguanosineAntiviral (Encephalomyocarditis Virus)MiceMore potent than 7-deazaguanosine[4][11]

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are dependent on the specific assay conditions and cell lines used.

Conclusion

This compound analogues represent a promising class of compounds for the development of novel therapeutics. The synthetic protocols and biological evaluation methods outlined in this document provide a framework for researchers to explore the potential of these molecules. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the optimization of lead compounds with improved efficacy and safety profiles.

References

In Vivo Application Notes and Protocols for 7-(Aminomethyl)-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo functional studies of 7-(Aminomethyl)-7-deazaguanosine, a promising queuine analog. The protocols outlined below are based on preclinical studies in murine models of autoimmune disease, offering a foundational methodology for further investigation into its therapeutic potential.

Mechanism of Action and Therapeutic Rationale

This compound is an analog of preQ1 (7-aminomethyl-7-deazaguanine), a precursor to the hypermodified nucleoside queuosine. In eukaryotes, queuine, the nucleobase of queuosine, is obtained from the diet and gut microbiota and is incorporated into the anticodon of specific tRNAs (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) by the enzyme queuine tRNA ribosyltransferase (QTRT). This modification plays a crucial role in regulating protein translation and cellular function.

Recent studies have explored the therapeutic potential of 7-deazaguanine analogs in autoimmune diseases. The rationale is that these analogs can act as substrates for QTRT, leading to their incorporation into tRNA. This may modulate the immune response and alleviate disease pathology. One significant in vivo application has been demonstrated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used model for human multiple sclerosis.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of a 7-(Aminomethyl)-7-deazaguanine-core-containing analog in an EAE mouse model.

ParameterValueAnimal ModelRoute of AdministrationReference
Efficacious Dose 30 mg/kgC57BL/6 miceNot specified[1]
Toxicity (related compound) LD50 > 600 mg/kg (for 7-methylguanine)CBA, BALB/c, C57BL/6 miceOral[2]
Optimal Regimen (related compound) 50 mg/kg, 3 times per week (for 7-methylguanine)CBA miceOral[2]

Note: Specific pharmacokinetic and comprehensive toxicity data for this compound are not currently available in the public domain. The toxicity data presented is for a structurally related compound, 7-methylguanine, and should be interpreted with caution.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for in vivo efficacy studies in the EAE model.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Compound 7-(Aminomethyl)- 7-deazaguanosine QTRT Queuine tRNA Ribosyltransferase (QTRT) Compound->QTRT Modified_tRNA Modified tRNA QTRT->Modified_tRNA incorporates into tRNA tRNA (Asp, Asn, His, Tyr) tRNA->QTRT Translation Protein Translation Modulation Modified_tRNA->Translation Immune_Response Modulation of Immune Response Translation->Immune_Response

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Induction EAE Induction in C57BL/6 Mice (e.g., with MOG35-55 peptide) Treatment Treatment Initiation (Prophylactic or Therapeutic) Induction->Treatment Administration Administration of This compound (e.g., 30 mg/kg) Treatment->Administration Monitoring Daily Clinical Scoring and Weight Measurement Administration->Monitoring Endpoint Endpoint Analysis: - Histopathology (CNS) - Immune cell profiling (spleen, lymph nodes) - Cytokine analysis Monitoring->Endpoint

Caption: General workflow for in vivo efficacy testing in the EAE model.

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Emulsion Preparation: Prepare an emulsion of MOG35-55 and CFA. A common method is to mix equal volumes of MOG35-55 (dissolved in sterile PBS at 2 mg/mL) and CFA (containing 4 mg/mL of M. tuberculosis) by sonicating or syringing until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG/CFA emulsion, typically divided over two sites on the flank. The final dose of MOG35-55 is usually 100-200 µg per mouse.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer pertussis toxin (typically 100-200 ng per mouse) via intraperitoneal (i.p.) injection. PTX is crucial for inducing a robust EAE phenotype in C57BL/6 mice.

  • Monitoring: Begin daily monitoring of the mice for clinical signs of EAE and body weight changes starting from day 7 post-immunization.

Clinical Scoring of EAE:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness

  • 3: Complete hind limb paralysis

  • 4: Hind limb paralysis and forelimb weakness

  • 5: Moribund or dead

Protocol 2: In Vivo Administration of this compound

This protocol provides a general guideline for the administration of the test compound. The exact formulation and vehicle for this compound have not been explicitly detailed in publicly available literature; therefore, solubility and stability testing are crucial.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS, water, or a solution containing a solubilizing agent like DMSO, if necessary)

  • Administration supplies (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

  • Formulation Preparation:

    • Solubility Testing: Determine the solubility of this compound in various biocompatible vehicles. Due to its chemical structure, it may be soluble in aqueous solutions. If solubility is low, co-solvents such as DMSO or cyclodextrins may be considered, but their potential toxicity must be evaluated.

    • Preparation of Dosing Solution: Based on the efficacious dose of 30 mg/kg, prepare a stock solution of the compound in the chosen vehicle. For example, for a 20g mouse, a 30 mg/kg dose corresponds to 0.6 mg. If the dosing volume is 100 µL, the concentration of the solution should be 6 mg/mL. The solution should be prepared fresh daily unless stability data indicates otherwise.

  • Administration:

    • The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be determined based on the experimental design and the compound's properties. The study by Cotter et al. did not specify the route.[1]

    • Administer the prepared formulation to the mice according to the planned dosing schedule (e.g., daily, every other day). The timing of administration relative to EAE induction will depend on whether a prophylactic (treatment starts before or at the time of induction) or therapeutic (treatment starts after the onset of clinical signs) regimen is being tested.

  • Control Groups: Include appropriate control groups in the study design, such as a vehicle-treated group and potentially a positive control group treated with a known EAE therapeutic.

Important Considerations

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

  • Compound Purity and Characterization: Ensure the purity and identity of the this compound used in the studies through appropriate analytical methods.

  • Pharmacokinetics and Toxicity: As these data are not widely available, preliminary studies to assess the pharmacokinetic profile and potential toxicity of this compound are highly recommended before embarking on large-scale efficacy studies.

This document provides a starting point for researchers interested in the in vivo investigation of this compound. Further optimization of protocols and detailed characterization of the compound's in vivo properties will be essential for advancing its potential as a therapeutic agent.

References

Application Note: Enhancing PCR Amplification of GC-Rich DNA with 7-deaza-2'-deoxyguanosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amplifying DNA sequences with high Guanine-Cytosine (GC) content (≥60%) is a significant challenge in molecular biology. The three hydrogen bonds in G-C base pairs, compared to the two in Adenine-Thymine pairs, make these regions more thermostable and prone to forming complex secondary structures like hairpins and G-quadruplexes.[1][2][3] These structures can impede or completely block DNA polymerase progression, leading to failed, incomplete, or non-specific amplification.[2][3] This application note details the use of 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), a dGTP analog, to overcome these challenges and provides a comprehensive protocol for its successful implementation.

Mechanism of Action

7-deaza-dGTP is a modified nucleotide analog where the nitrogen at position 7 of the guanine purine ring is replaced by a carbon-hydrogen (C-H) group.[4] This subtle modification is key to its function. While it does not interfere with the standard Watson-Crick base pairing essential for DNA synthesis, it prevents the formation of non-canonical Hoogsteen base pairs.[5][6] These Hoogsteen bonds are a primary contributor to the formation of G-quadruplexes and other stable secondary structures in GC-rich regions. By incorporating 7-deaza-dGTP, the stability of these secondary structures is reduced, allowing the DNA polymerase to proceed more efficiently through the template, resulting in improved yield and specificity.[2][5][7]

mechanism Mechanism of 7-deaza-dGTP in Destabilizing Secondary Structures cluster_0 Standard GC-Rich DNA cluster_1 Hoogsteen Base Pairing cluster_2 With 7-deaza-dGTP cluster_3 Watson-Crick Pairing dGTP dGTP N7_atom N7 dGTP->N7_atom Contains N7 atom dCTP dCTP label_hoogsteen Guanine forms Hoogsteen bonds via N7, leading to... Secondary_Structure Stable Secondary Structures (e.g., G-quadruplex) PCR_Failure PCR Inhibition (Polymerase Stalling) Secondary_Structure->PCR_Failure c7dGTP 7-deaza-dGTP CH_group C-H c7dGTP->CH_group N7 replaced by C-H label_wc Only standard Watson-Crick pairing is possible. Reduced_Structure Destabilized Secondary Structures PCR_Success Successful Amplification Reduced_Structure->PCR_Success

Figure 1. Mechanism of 7-deaza-dGTP action.

Applications and Efficacy

The use of 7-deaza-dGTP is particularly beneficial for templates that are otherwise refractory to amplification. This includes:

  • Promoter Regions and CpG Islands: Many gene promoters, especially those of housekeeping and tumor suppressor genes, are GC-rich CpG islands.[1][8][9] Successful amplification is critical for methylation studies and gene expression analysis.

  • Trinucleotide Repeat Expansions: Diagnosing genetic disorders like Fragile X syndrome requires amplification across GC-rich repeat regions.[3][10]

  • Templates for Sequencing: Incorporating 7-deaza-dGTP during PCR produces a template that is also easier to sequence, reducing compression artifacts in Sanger sequencing data.[8][9]

The inclusion of 7-deaza-dGTP has been shown to significantly improve PCR outcomes, particularly when working with low-quality or limited-quantity DNA templates.[8][9]

Table 1: Summary of Observed Improvements with 7-deaza-dGTP

ParameterStandard PCR (High GC Template)PCR with 7-deaza-dGTPReference(s)
Product Yield Often low or no product.Significantly improved yield of the target amplicon.[8]
Specificity Multiple non-specific bands or smearing are common.Reduction of unspecific byproducts; a single, clear band is more likely.[8]
Amplifiable GC% Fails on templates >70-75% GC content.Successful amplification of targets with up to 85% GC content.[2][3]
Sequencing Quality Unreadable regions and compression artifacts in GC-rich zones.Improved read quality and resolution through GC-rich sequences.[2][8][9]
Allelic Bias Preferential amplification of shorter alleles in repeat regions.Reduces selective amplification, providing more accurate representation.[5][11]

Detailed Protocol for PCR using 7-deaza-dGTP

This protocol provides a starting point for optimizing the amplification of GC-rich DNA. Adjustments to component concentrations and cycling parameters may be necessary for specific templates and primers.

1. Reagent Preparation

  • dNTP/7-deaza-dGTP Mix (10 mM total): Prepare a nucleotide mix where dGTP is partially replaced by 7-deaza-dGTP. A common and effective ratio is 3:1 of 7-deaza-dGTP to dGTP.[4][5]

    • 10 mM dATP

    • 10 mM dCTP

    • 10 mM dTTP

    • 2.5 mM dGTP

    • 7.5 mM 7-deaza-dGTP

    • Combine equal volumes of the above stocks to create the final 10 mM mix.

  • Template DNA: Dilute to a working concentration of 1-100 ng/µL in nuclease-free water.

  • Primers: Dilute forward and reverse primers to a stock concentration of 10 µM.

  • DNA Polymerase: Use a high-quality Taq polymerase or a polymerase blend designed for difficult templates. Hot-start polymerases are highly recommended to improve specificity.[8]

2. PCR Reaction Setup

For a typical 25 µL reaction volume:

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 25 µL-
10X PCR Buffer2.5 µL1X
dNTP/7-deaza-dGTP Mix (10 mM)0.5 µL200 µM each
Forward Primer (10 µM)0.5 - 1.25 µL0.2 - 0.5 µM
Reverse Primer (10 µM)0.5 - 1.25 µL0.2 - 0.5 µM
Template DNA (1-100 ng/µL)1.0 µL1-100 ng
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 Units

Note: For enhanced performance, especially with extremely difficult templates (>75% GC), consider adding PCR enhancers like Betaine (to a final concentration of 1.0-1.3 M) or DMSO (to a final concentration of 5%).[12][13]

3. Thermocycling Conditions

The following cycling parameters are a general guideline. The annealing temperature (Ta) should be optimized for your specific primer set. A "touchdown" or "slowdown" PCR protocol may further improve results.[14]

StepTemperatureTimeCycles
Initial Denaturation 95°C5-10 min1
Denaturation 95°C30-60 sec
Annealing 58-68°C30-60 sec30-40
Extension 72°C1 min/kb
Final Extension 72°C5-10 min1
Hold 4°C1

4. Analysis

  • Analyze the PCR product by running 5-10 µL on a 1-2% agarose gel.

  • Important: DNA containing 7-deaza-dGTP may stain less efficiently with intercalating dyes like ethidium bromide.[1] It may be necessary to increase the dye concentration or use a more sensitive stain for visualization.

Experimental Workflow

workflow cluster_prep Preparation cluster_setup Reaction Setup (25 µL) cluster_pcr Thermocycling cluster_analysis Analysis Template GC-Rich DNA Template (1-100 ng) Assemble Assemble PCR Reaction: - 1X Buffer - 200 µM dNTP Mix - 0.4 µM Primers - Template DNA - 1.25 U Taq Polymerase Template->Assemble Primers Design & Dilute Primers (10 µM Stocks) Primers->Assemble dNTP_Mix Prepare dNTP Mix with 3:1 7-deaza-dGTP:dGTP dNTP_Mix->Assemble Initial_Denat Initial Denaturation 95°C, 5-10 min Assemble->Initial_Denat Cycling 30-40 Cycles: - Denature: 95°C, 45s - Anneal: 58-68°C, 45s - Extend: 72°C, 1 min/kb Initial_Denat->Cycling Final_Ext Final Extension 72°C, 5-10 min Cycling->Final_Ext Gel Agarose Gel Electrophoresis Final_Ext->Gel Decision Successful Amplification? Gel->Decision Success Proceed to Downstream App (Sequencing, etc.) Decision->Success Yes Optimize Troubleshoot/ Optimize Decision->Optimize No

Figure 2. Standard workflow for PCR with 7-deaza-dGTP.

References

Application Notes and Protocols for FRET Studies of RNA-Ligand Interactions Using Dual-Labeled Riboswitches

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboswitches are non-coding RNA elements, predominantly found in the 5'-untranslated regions of bacterial mRNAs, that regulate gene expression by directly binding to specific small molecule ligands.[1] This binding event induces a conformational change in the RNA structure, which in turn modulates downstream gene expression through mechanisms such as transcription termination or translation initiation.[1] The dynamic nature of riboswitches makes them attractive targets for the development of novel antimicrobial agents.

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique for studying the structure and dynamics of biological macromolecules.[1][2] By site-specifically labeling a riboswitch with a donor and an acceptor fluorophore, FRET can be used to monitor ligand-induced conformational changes in real-time. This application note provides a detailed overview and protocols for utilizing dual-labeled riboswitches in FRET-based studies of RNA-ligand interactions.

Principle of FRET in Riboswitch Studies

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor.[1] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the two fluorophores, making it highly sensitive to changes in molecular distances on the order of 1-10 nanometers.

In the context of a dual-labeled riboswitch, the donor and acceptor fluorophores are strategically placed at positions that are expected to undergo a distance change upon ligand binding. In the absence of the ligand, the riboswitch may exist in an "open" conformation, resulting in a low FRET efficiency. Upon ligand binding, the riboswitch refolds into a "closed" conformation, bringing the fluorophores closer together and leading to a high FRET efficiency. By monitoring the FRET signal, one can directly observe the binding event and characterize the kinetics and thermodynamics of the RNA-ligand interaction.

Riboswitch Signaling Pathway

The following diagram illustrates the general mechanism of a riboswitch that regulates transcription.

Riboswitch_Signaling cluster_0 Ligand-Free State: Transcription ON cluster_1 Ligand-Bound State: Transcription OFF Unbound_Riboswitch Riboswitch (Aptamer + Expression Platform) RNAP RNA Polymerase Unbound_Riboswitch->RNAP allows transcription initiation Ligand Ligand Anti_Terminator Anti-Terminator Hairpin Forms RNAP->Anti_Terminator transcribes switching sequence Transcription_Continues Gene Transcription Anti_Terminator->Transcription_Continues prevents terminator formation Bound_Riboswitch Ligand-Bound Riboswitch Ligand->Bound_Riboswitch binds to aptamer RNAP2 RNA Polymerase Bound_Riboswitch->RNAP2 induces conformational change Terminator Terminator Hairpin Forms RNAP2->Terminator transcribes switching sequence Transcription_Terminated Transcription Terminates Terminator->Transcription_Terminated causes RNAP to dissociate

Caption: A generalized riboswitch signaling pathway for transcriptional regulation.

Experimental Workflow for FRET Studies

The following diagram outlines the key steps involved in a typical FRET-based study of RNA-ligand interactions.

FRET_Workflow RNA_Prep 1. RNA Preparation (In vitro transcription or chemical synthesis) Labeling 2. Dual-Fluorophore Labeling (Site-specific incorporation) RNA_Prep->Labeling Purification 3. Purification (HPLC or PAGE) Labeling->Purification Folding 4. RNA Folding (Heat denaturation and refolding) Purification->Folding FRET_Measurement 5. FRET Measurement (Ensemble or single-molecule) Folding->FRET_Measurement Data_Analysis 6. Data Analysis (Binding constants, kinetics) FRET_Measurement->Data_Analysis Interpretation 7. Interpretation (Mechanistic insights) Data_Analysis->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-(Aminomethyl)-7-deazaguanosine Concentration in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 7-(Aminomethyl)-7-deazaguanosine for various binding assays.

Troubleshooting Guides

This section addresses common issues encountered during binding assays with this compound and provides systematic approaches to resolving them.

Troubleshooting Common Assay Problems

The table below outlines potential problems, their likely causes, and actionable solutions to guide your optimization efforts.

ProblemPotential CauseRecommended Solution
No or Low Signal Reagent Issues: Degradation or incorrect concentration of the labeled ligand, receptor, or this compound.- Verify the integrity and concentration of all reagents. - Prepare fresh dilutions of this compound for each experiment.
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature.- Optimize buffer components and pH to ensure target protein stability and activity. - Perform experiments at a consistent and optimal temperature.[1]
Low Affinity Interaction: The binding affinity of this compound to the target may be too low to detect under the current conditions.- Increase the concentration of the receptor or the labeled ligand to favor complex formation.
High Background Signal Non-specific Binding: The labeled ligand or this compound is binding to the plate or other components in the assay.- Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. - Include a blocking agent like Bovine Serum Albumin (BSA) in the buffer.[1]
Autofluorescence: The compound or other buffer components may be fluorescent at the measurement wavelength.- Measure the fluorescence of all assay components individually to identify the source of autofluorescence.
No Competitive Displacement Concentration of Labeled Ligand is Too High: High concentrations of the labeled ligand can make it difficult for this compound to compete for binding.- Use the labeled ligand at a concentration at or below its Kd value for the target protein.
Concentration of this compound is Too Low: The concentration range tested may be too low to effectively compete with the labeled ligand.- Perform a wider range of serial dilutions for this compound, extending to higher concentrations.
Different Binding Sites: this compound and the labeled ligand may not bind to the same site on the target.- This assay format may not be suitable. Consider a direct binding assay if possible.
Poor Reproducibility Pipetting Errors: Inconsistent pipetting can lead to significant variability between wells.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize pipetting steps.[2]
Inconsistent Incubation Times: Variation in incubation times can affect the extent to which the binding reaction reaches equilibrium.- Ensure all wells are incubated for the same amount of time.
Reagent Instability: Degradation of reagents over the course of the experiment.- Prepare fresh reagents and keep them on ice.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in your binding assay.

TroubleshootingWorkflow Troubleshooting Workflow for Binding Assays start Start: Assay Fails check_signal Is there a signal? start->check_signal low_signal Low or No Signal check_signal->low_signal No high_background High Background check_signal->high_background Yes, but high background no_competition Is there competitive displacement? check_signal->no_competition Yes troubleshoot_low_signal Troubleshoot Low Signal: - Check reagent integrity - Optimize assay conditions - Increase receptor/ligand concentration low_signal->troubleshoot_low_signal poor_reproducibility Is the assay reproducible? troubleshoot_low_signal->poor_reproducibility troubleshoot_high_background Troubleshoot High Background: - Add detergent/BSA - Check for autofluorescence high_background->troubleshoot_high_background troubleshoot_high_background->no_competition troubleshoot_no_competition Troubleshoot No Competition: - Lower labeled ligand concentration - Increase this compound concentration range no_competition->troubleshoot_no_competition No no_competition->poor_reproducibility Yes troubleshoot_no_competition->poor_reproducibility troubleshoot_reproducibility Troubleshoot Reproducibility: - Check pipetting technique - Ensure consistent incubation times - Use fresh reagents poor_reproducibility->troubleshoot_reproducibility No success Assay Optimized poor_reproducibility->success Yes troubleshoot_reproducibility->success

Caption: A step-by-step workflow for diagnosing and resolving common binding assay issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a competitive binding assay?

A1: A good starting point for a competitive binding assay is to test a wide concentration range of this compound, typically from nanomolar to micromolar concentrations. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). This will help you determine the IC50 value, which is the concentration of the compound that inhibits 50% of the labeled ligand binding.

Q2: How do I determine the optimal concentration of the labeled ligand in a competitive binding assay?

A2: The optimal concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd) for the target protein. Using a concentration that is too high will make it difficult for this compound to compete for binding, leading to an overestimation of the IC50 value. You can determine the Kd of your labeled ligand through a saturation binding experiment.

Q3: My IC50 value for this compound seems very high. What could be the reason?

A3: A high IC50 value could indicate several things:

  • Low Binding Affinity: this compound may have a low affinity for your specific target.

  • Assay Conditions: The assay conditions (buffer, pH, temperature) may not be optimal for the binding interaction.

  • High Labeled Ligand Concentration: As mentioned above, a high concentration of the labeled ligand will result in a higher apparent IC50 value.

  • Compound Instability: The compound may not be stable under the assay conditions.

Q4: Can I convert the IC50 value to a Ki (inhibition constant)?

A4: Yes, you can convert the IC50 to a Ki using the Cheng-Prusoff equation, provided you know the Kd of the labeled ligand and its concentration in the assay. The formula is:

Ki = IC50 / (1 + ([Labeled Ligand] / Kd))

The Ki value is a more absolute measure of the binding affinity of the inhibitor and is independent of the assay conditions.

Q5: What are the key properties of this compound to consider in assay development?

A5: this compound is a nucleoside analog.[3] Key properties to consider are its solubility in your assay buffer and its stability. It is a purine derivative and has been noted to interact with ribosomes.[3] Depending on your target, you may need to consider potential non-specific interactions with nucleic acids if they are present in your assay system.

Hypothetical Binding Affinity Data

While specific binding affinity data for this compound is highly target-dependent, the table below provides a template for how you might present your experimentally determined data.

Target ProteinAssay TypeLabeled Ligand (Concentration)IC50 of this compoundCalculated Ki
Example KinaseTR-FRETLabeled ATP Analog (10 nM)1.5 µM0.8 µM
Example RNAFilter Binding3H-labeled Oligonucleotide (5 nM)5.2 µM2.1 µM
Principle of a Competitive Binding Assay

The following diagram illustrates the fundamental principle of a competitive binding assay.

CompetitiveBindingAssay Principle of a Competitive Binding Assay cluster_0 Without Competitor cluster_1 With Competitor Receptor0 Receptor Complex0 Receptor-Ligand Complex (High Signal) Receptor0->Complex0 Binds LabeledLigand0 Labeled Ligand LabeledLigand0->Complex0 Receptor1 Receptor Complex1 Receptor-Competitor Complex (Low Signal) Receptor1->Complex1 Competes LabeledLigand1 Labeled Ligand LabeledLigand1->Receptor1 Binding Inhibited Competitor This compound Competitor->Complex1

Caption: Illustration of how an unlabeled competitor displaces a labeled ligand.

References

improving solubility of 7-(Aminomethyl)-7-deazaguanosine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-(Aminomethyl)-7-deazaguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a nucleoside analog of guanosine.[1] It is classified as a purine and is known to be involved in various biological processes.[1]

Q2: What are the known biological activities of this compound?

This compound has been shown to inhibit protein synthesis by binding to ribosomes.[1] Additionally, it is implicated in causing epigenetic changes, such as DNA methylation and histone modifications.[1]

Q3: In which research areas is this compound commonly used?

Due to its biological activities, it holds potential as an antibiotic or anticancer agent.[1] It is also a valuable tool for studying protein synthesis and epigenetic regulation.

Q4: What are the basic chemical properties of this compound?

Below is a summary of the key chemical properties:

PropertyValueReference
CAS Number 66048-70-2[1][2]
Molecular Formula C12H17N5O5[1][2]
Molecular Weight 311.29 g/mol [1][2]
Appearance Solid (predicted)[3]

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound for their experiments. The following guide provides a systematic approach to improving its solubility.

Problem: The compound is not dissolving in my desired solvent.

Solution Workflow:

G cluster_0 Solubility Troubleshooting Workflow A Start: Undissolved Compound B Step 1: Attempt to dissolve in Water (aqueous buffer, pH 7.0) A->B C Is it soluble? B->C D Yes: Proceed with experiment C->D Yes E No: Proceed to Step 2 C->E No F Step 2: Try Dimethyl Sulfoxide (DMSO) E->F G Is it soluble? F->G H Yes: Prepare a concentrated stock and dilute in aqueous buffer G->H Yes I No: Proceed to Step 3 G->I No J Step 3: Attempt dissolution in Ethanol I->J K Is it soluble? J->K L Yes: Prepare a stock and dilute carefully K->L Yes M No: Proceed to Step 4 K->M No N Step 4: Use co-solvents or adjust pH M->N O Did solubility improve? N->O P Yes: Optimize the formulation O->P Yes Q No: Contact technical support O->Q No

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Detailed Solubility Strategies:

Solvent/MethodRecommended Starting ConcentrationProcedure & Notes
Water / Aqueous Buffers (e.g., PBS, pH 7.0) Attempt 1 mg/mL- Start with a small amount of powder and gradually add the solvent while vortexing. - Gentle heating (to 37°C) may aid dissolution. - The aminomethyl group may allow for solubility in acidic buffers.
Dimethyl Sulfoxide (DMSO) Up to 10 mg/mL (estimated)- This is a common solvent for poorly water-soluble compounds. - Prepare a concentrated stock solution in DMSO. - For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). - Dilute the DMSO stock into your aqueous experimental buffer just before use to avoid precipitation.[4]
Ethanol Attempt 1-5 mg/mL- Less common for polar nucleosides, but can be effective. - Similar to DMSO, prepare a stock solution and dilute it into your final buffer. Be aware that high concentrations of ethanol can be toxic to cells.
Co-solvents Varies- A mixture of solvents can improve solubility. For example, a small percentage of DMSO or ethanol in an aqueous buffer. - Experiment with different ratios to find the optimal mixture that maintains compound solubility and experimental integrity.
pH Adjustment Varies- The aminomethyl group suggests that the compound's solubility may be pH-dependent. - Attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 5-6) may improve solubility by protonating the amino group.

Experimental Protocols

Below are generalized protocols for assays relevant to the known biological activities of this compound.

Protein Synthesis Inhibition Assay (In Vitro Translation)

This protocol describes a method to assess the inhibitory effect of this compound on protein synthesis using a commercial in vitro translation kit.

Experimental Workflow:

G cluster_1 In Vitro Translation Inhibition Assay Workflow A Prepare this compound stock solution C Add varying concentrations of the compound to the reaction A->C B Set up in vitro translation reaction mixture (with reporter mRNA) B->C D Incubate at the recommended temperature and time C->D E Measure the reporter signal (e.g., luminescence, fluorescence) D->E F Analyze data to determine IC50 E->F

Caption: A general workflow for an in vitro protein synthesis inhibition assay.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) as determined from the solubility troubleshooting guide.

  • Reaction Setup: In a microplate, set up the in vitro translation reactions according to the manufacturer's protocol. This typically includes a cell-free extract (e.g., rabbit reticulocyte lysate), a reaction buffer, amino acids, and a reporter mRNA (e.g., luciferase).

  • Inhibitor Addition: Add serial dilutions of the this compound stock solution to the reaction wells. Include a vehicle control (solvent only) and a positive control inhibitor of protein synthesis (e.g., cycloheximide).

  • Incubation: Incubate the plate at the temperature and for the duration recommended by the kit manufacturer (e.g., 30°C for 90 minutes).

  • Signal Detection: Measure the reporter protein activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Plot the results to determine the IC50 value.

Global DNA Methylation Assay

This protocol provides a general method to assess changes in global DNA methylation in cultured cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • Quantification of Global Methylation: Use a global DNA methylation ELISA-based kit to quantify the percentage of 5-methylcytosine (5-mC) in the extracted DNA samples, following the manufacturer's instructions.

  • Data Analysis: Compare the percentage of 5-mC in treated samples to the vehicle control to determine the effect of the compound on global DNA methylation.

Signaling Pathway

This compound is a derivative of 7-deazaguanine. The biosynthesis of 7-deazaguanine derivatives originates from guanosine triphosphate (GTP).

G cluster_2 Biosynthesis of 7-Deazaguanine Precursor GTP GTP preQ0 preQ0 (7-cyano-7-deazaguanine) GTP->preQ0 Multiple Enzymatic Steps preQ1 preQ1 (7-aminomethyl-7-deazaguanine) preQ0->preQ1 mod_tRNA Modified tRNA preQ1->mod_tRNA tRNA Guanine Transglycosylase (TGT) mod_DNA Modified DNA preQ1->mod_DNA DNA Guanine Transglycosylase

Caption: A simplified diagram of the 7-deazaguanine modification pathway.

References

stability and storage conditions for 7-(Aminomethyl)-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 7-(Aminomethyl)-7-deazaguanosine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a freezer at -20°C. It is advisable to keep the compound in a tightly sealed container to prevent moisture absorption.

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of 7-deazaguanine derivatives can be limited in aqueous buffers. For many nucleoside analogs, sterile, nuclease-free water or buffers such as phosphate-buffered saline (PBS) are used. Some research articles have reported dissolving similar 7-deazaguanine nucleosides in buffers like 10 mM sodium phosphate with 100 mM NaCl. For higher concentrations, organic solvents like DMSO may be necessary. It is recommended to start with a small amount to test solubility in your buffer of choice.

Q3: What is the stability of this compound in solution?

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, related 7-deazaguanine compounds can be subject to enzymatic degradation. Cellular mechanisms exist for the recycling of queuosine, a related hypermodified 7-deazaguanosine derivative, which involves the breakdown of the nucleoside.[1] It is also important to be aware of potential chemical instabilities common to modified nucleosides, such as hydrolysis, especially at non-neutral pH.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty dissolving the compound Low solubility in the chosen solvent.Try gentle warming or vortexing. If using an aqueous buffer, ensure the pH is near neutral. For higher concentrations, consider using a small amount of DMSO as a co-solvent, if compatible with your downstream application. Always test solubility with a small amount first.
Inconsistent experimental results Degradation of the compound in solution due to improper storage or handling.Prepare fresh stock solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Aliquot stock solutions into single-use vials. Perform a quality control check of the compound if degradation is suspected.
Low efficiency of incorporation into nucleic acids Suboptimal reaction conditions or degraded compound.Verify the integrity of your stock solution. Optimize the concentration of the modified nucleoside and other reaction components. Ensure the polymerase or ligase used is compatible with the modified substrate.
Unexpected side reactions or artifacts Reactivity of the aminomethyl group.The primary amine on the aminomethyl group can be reactive. Ensure that other reagents in your experiment are not reactive towards amines under your experimental conditions. Consider protecting the amine group if necessary and compatible with your experimental design.

Storage and Stability Summary

Form Storage Temperature Recommended Duration Notes
Solid (Powder) -20°CUp to 3 yearsStore in a desiccator or with desiccant. Keep container tightly sealed.
Aqueous Stock Solution -20°C or -80°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles. Long-term stability is not well-established; prepare fresh when possible.
DMSO Stock Solution -20°C or -80°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles. Ensure DMSO is anhydrous to prevent hydrolysis.

Disclaimer: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. The information provided is for general guidance. It is strongly recommended that users perform their own stability studies for their specific experimental needs.

Experimental Protocols

Protocol: Fluorescent Labeling of tRNA Containing this compound

This protocol is adapted from a study where under-modified E. coli tRNATyr containing this compound was fluorescently labeled.[2]

Objective: To covalently attach a fluorescent dye to the aminomethyl group of this compound within a tRNA molecule.

Materials:

  • tRNA containing this compound

  • Dansyl chloride (or other amine-reactive fluorescent dye)

  • Reaction Buffer: e.g., buffer at neutral pH

  • Purification system (e.g., gel electrophoresis or chromatography)

Procedure:

  • Dissolve tRNA: Prepare a solution of the tRNA containing this compound in the reaction buffer.

  • Prepare Dye Solution: Prepare a fresh solution of dansyl chloride in a suitable solvent (e.g., acetone).

  • Labeling Reaction: Add the dansyl chloride solution to the tRNA solution. The reaction should be carried out at a controlled temperature (e.g., room temperature) in the dark to prevent photobleaching of the dye.

  • Incubation: Allow the reaction to proceed for a specific duration. Optimization of the reaction time may be required.

  • Purification: Separate the fluorescently labeled tRNA from the unreacted dye and unlabeled tRNA using an appropriate purification method, such as polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography.

  • Analysis: Confirm the successful labeling and purity of the tRNA using techniques like fluorescence spectroscopy and gel analysis.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis tRNA tRNA with 7-(Aminomethyl)- 7-deazaguanosine mix Mix tRNA and Dye in Reaction Buffer tRNA->mix dye Amine-Reactive Dye (e.g., Dansyl Chloride) dye->mix incubate Incubate in Dark mix->incubate purify Purify Labeled tRNA (e.g., PAGE) incubate->purify analyze Analyze Product purify->analyze end End analyze->end start Start start->tRNA start->dye

Caption: Workflow for fluorescent labeling of tRNA containing this compound.

logical_relationship compound This compound stability Stability compound->stability influences storage Storage Conditions compound->storage requires specific handling Handling Procedures compound->handling requires proper outcome Successful & Reproducible Experimental Outcome stability->outcome ensures storage->outcome contributes to handling->outcome enables

References

Technical Support Center: PreQ1 Riboswitch Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with preQ1 riboswitch binding assays. The information is tailored for scientists and professionals in drug development engaged in RNA-targeted research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing no or very weak binding of my ligand to the preQ1 riboswitch?

A1: Several factors can contribute to poor or absent ligand binding. Consider the following troubleshooting steps:

  • RNA Integrity and Folding: Ensure your RNA is intact and correctly folded. Run a denaturing gel to check for degradation and a native gel to confirm a single, compact conformation. The preQ1 riboswitch requires a specific pseudoknot structure for high-affinity binding, which may not form efficiently under certain conditions.[1][2]

  • Buffer Conditions: The composition of your binding buffer is critical. Key components to optimize include:

    • Divalent Cations: While some preQ1-I riboswitches can fold and bind their ligand in the absence of divalent cations like Mg²⁺, others, particularly the preQ1-II class, absolutely require them for high-affinity binding.[1][2] Titrate MgCl₂ (typically 1-10 mM) into your buffer.

    • Monovalent Cations: The concentration of monovalent salts (e.g., KCl, NaCl) can influence RNA folding and stability. A common starting point is 100 mM KCl and 10 mM NaCl.[3][4][5]

    • pH: A pH around 7.5 is generally optimal for these assays.[3][5]

  • Ligand Quality: Verify the purity and concentration of your ligand. Degradation or inaccurate quantification can lead to misleading results.

  • Temperature: The binding affinity of preQ1 riboswitches can be temperature-dependent. For riboswitches from thermophilic organisms like Thermoanaerobacter tengcongensis, the binding affinity can be significantly higher at elevated temperatures (e.g., 60°C).[1]

  • Assay-Specific Issues:

    • Non-specific Binding: In filter-based assays, high background can mask a real signal. Consider using alternative methods like centrifugation or techniques like Microscale Thermophoresis (MST).[6] Including a non-specific competitor like tRNA can help reduce non-specific interactions.[3]

    • Ligand Instability: If using radiolabeled ligands, cellular metabolism can quickly process them. Performing the assay at low temperatures (e.g., 4°C) can help mitigate this.[6]

Q2: My binding curve is not saturating, or the calculated Kd is much weaker than expected.

A2: This is a common issue that often points to problems with either the RNA, the ligand, or the assay conditions.

  • RNA Concentration: Ensure your RNA concentration is appropriately set relative to the expected Kd. For tight binding interactions, a very low concentration of the labeled species is required.

  • Incorrectly Folded RNA Population: Your RNA preparation might contain a significant fraction of misfolded species that are incompetent for ligand binding. Try a heat-cool cycle (e.g., 95°C for 2 min, followed by slow cooling to room temperature) in your binding buffer to promote correct folding.

  • Ligand Analogs: If you are not using the natural preQ1 ligand, the binding affinity may be inherently weaker. The aminomethyl group of preQ1 is crucial for high-affinity recognition.[7]

  • Equilibration Time: Ensure your binding reaction has reached equilibrium. Incubation times may need to be optimized, especially for weakly binding ligands.

Q3: I am seeing high background noise in my fluorescence-based assay.

A3: High background in fluorescence assays can obscure the true binding signal.

  • Buffer Components: Some buffer components can be inherently fluorescent. Test the fluorescence of your buffer alone. Tween-20 (at ~0.01%) is often included to reduce non-specific binding and can help with background issues.[3][4][5]

  • Non-specific Binding to Plates: The fluorophore-labeled RNA may be sticking to the walls of the microplate. Using low-binding plates can help alleviate this problem.

  • Ligand Fluorescence: Your test compound might be fluorescent at the excitation/emission wavelengths used. Always measure the fluorescence of the ligand alone as a control.

Quantitative Data Summary

The following table summarizes typical binding affinities and buffer conditions reported for preQ1 riboswitch binding assays.

Riboswitch SourceLigandAssay MethodApparent Kd / EC50Key Buffer ComponentsReference
Fusobacterium nucleatum (Fnu)preQ1Competitive Binding Assay0.44 ± 0.07 µM100 mM Tris (pH 7.5), 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1% DMSO, 0.01% Tween-20[3][7]
Fusobacterium nucleatum (Fnu)preQ1Microscale Thermophoresis0.28 ± 0.05 µMNot specified[3]
Bacillus subtilis (Bsu)preQ1Competitive Binding Assay~50 nM (reported Kd)100 mM Tris (pH 7.5), 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1% DMSO, 0.01% Tween-20[4][8]
Thermoanaerobacter tengcongensis (Tte)preQ1Competitive Binding Assay~2 nM (reported Kd)100 mM Tris (pH 7.5), 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1% DMSO, 0.01% Tween-20[4][7]
Enterococcus faecalis (Efa)preQ1Competitive Binding AssayMicromolar range100 mM Tris (pH 7.5), 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1% DMSO, 0.01% Tween-20[4]

Experimental Protocols

Protocol 1: Competitive Binding Assay

This protocol is adapted from a high-throughput screening method for preQ1 riboswitch ligands.[3][5][9]

  • Preparation of RNA and Ligands:

    • Dissolve Cy5-labeled preQ1 riboswitch RNA and a quencher-labeled antisense oligonucleotide in RNase-free water to a stock concentration of 1 µM.

    • Dissolve test ligands in DMSO.

  • Assay Setup:

    • In a 384-well plate, add 0.5 µL of the ligand solution.

    • Add 25 µL of Cy5-labeled riboswitch RNA (final concentration 50 nM) in binding buffer (100 mM Tris pH 7.5, 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1% v/v DMSO, 0.01% v/v Tween-20).

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of the quencher-labeled antisense oligonucleotide (final concentration 50 nM) in binding buffer.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Measure Cy5 fluorescence. A high signal indicates that the ligand has bound to the riboswitch and prevented the antisense oligonucleotide from binding and quenching the signal.

Protocol 2: Microscale Thermophoresis (MST)

This protocol provides a general framework for measuring binding affinity using MST.[4]

  • Sample Preparation:

    • Label the preQ1 riboswitch RNA with a suitable fluorophore (e.g., Cy5).

    • Prepare a 2-fold serial dilution of the unlabeled ligand in binding buffer (e.g., 100 mM Tris pH 7.6, 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1% v/v DMSO, 0.01% v/v Tween-20).

  • Binding Reaction:

    • Mix the ligand dilutions with a constant concentration of the labeled RNA (e.g., 40 nM final concentration).

    • Incubate for a sufficient time to reach equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Perform the MST experiment according to the instrument's instructions.

  • Data Analysis:

    • Analyze the change in thermophoresis as a function of ligand concentration to determine the dissociation constant (Kd).

Visualizations

preq1_binding_troubleshooting start Start: Failed Binding Assay check_rna Check RNA Integrity & Folding start->check_rna rna_ok RNA is Intact & Folded check_rna->rna_ok Denaturing & Native Gel check_rna->rna_ok Refold RNA check_buffer Optimize Buffer Conditions buffer_ok Buffer is Optimized check_buffer->buffer_ok Titrate Mg2+, Vary Salt check_ligand Verify Ligand Quality ligand_ok Ligand is Pure & Correct Conc. check_ligand->ligand_ok Purity & Conc. Check check_temp Adjust Assay Temperature temp_ok Temperature is Optimal check_temp->temp_ok Test Range rna_ok->check_buffer Yes rna_ok->check_buffer buffer_ok->check_ligand Yes buffer_ok->check_ligand ligand_ok->check_temp Yes ligand_ok->check_temp success Successful Binding Assay temp_ok->success Yes temp_ok->success

Caption: A flowchart for troubleshooting failed preQ1 riboswitch binding assays.

transcriptional_riboswitch cluster_0 Low Ligand Concentration cluster_1 High Ligand Concentration no_ligand preQ1 Ligand (Low) antiterminator Antiterminator Hairpin Forms no_ligand->antiterminator Allows formation of transcription_on Full-Length mRNA Transcription Continues antiterminator->transcription_on Leads to antiterminator->transcription_on ligand preQ1 Ligand (High) aptamer Binds to Aptamer Domain ligand->aptamer ligand->aptamer pseudoknot Pseudoknot Forms aptamer->pseudoknot Induces aptamer->pseudoknot terminator Terminator Hairpin Forms pseudoknot->terminator Stabilizes pseudoknot->terminator transcription_off Premature Transcription Termination terminator->transcription_off Causes terminator->transcription_off

Caption: Signaling pathway of a transcriptional preQ1 riboswitch.

translational_riboswitch cluster_0 Low Ligand Concentration cluster_1 High Ligand Concentration no_ligand_trans preQ1 Ligand (Low) sds_exposed Shine-Dalgarno Sequence (RBS) is Accessible no_ligand_trans->sds_exposed Results in ribosome_binds Ribosome Binds to mRNA sds_exposed->ribosome_binds sds_exposed->ribosome_binds translation_on Translation Initiated ribosome_binds->translation_on ribosome_binds->translation_on ligand_trans preQ1 Ligand (High) aptamer_trans Binds to Aptamer Domain ligand_trans->aptamer_trans ligand_trans->aptamer_trans sds_sequestered Shine-Dalgarno Sequence is Sequestered in Pseudoknot aptamer_trans->sds_sequestered Causes aptamer_trans->sds_sequestered ribosome_blocked Ribosome Binding is Blocked sds_sequestered->ribosome_blocked sds_sequestered->ribosome_blocked translation_off Translation is Inhibited ribosome_blocked->translation_off ribosome_blocked->translation_off

Caption: Signaling pathway of a translational preQ1 riboswitch.

References

Overcoming Challenges in Fluorescently Labeling RNA with Dansyl Chloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully labeling RNA with dansyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the fluorescent labeling of RNA with dansyl chloride.

Low Labeling Efficiency

Q1: I am observing very low or no fluorescence after my RNA labeling reaction with dansyl chloride. What are the possible causes and solutions?

A1: Low labeling efficiency is a common issue and can stem from several factors. Below is a systematic guide to troubleshooting this problem.

  • Inactivated Dansyl Chloride: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, forming the non-reactive dansyl acid[1]. It is also unstable in DMSO[2][3].

    • Solution: Always prepare fresh dansyl chloride solution in an anhydrous organic solvent like acetonitrile (MeCN) or acetone immediately before use[1][4]. Avoid using DMSO[2][3].

  • Suboptimal Reaction pH: The reaction of dansyl chloride with primary amines is highly pH-dependent. The primary amine on the modified RNA needs to be in its unprotonated form to be reactive.

    • Solution: The optimal pH for labeling primary amines is around 9.5[1][4]. Use a non-primary amine-containing buffer such as carbonate-bicarbonate buffer[1][4]. Buffers containing primary amines (e.g., Tris) will compete with the RNA for labeling.

  • RNA Degradation: RNA is highly susceptible to degradation by RNases.

    • Solution: Ensure a strictly RNase-free environment. Use RNase-free reagents, plasticware, and work in a designated clean area[5].

  • Inefficient Amino-Modification of RNA: Direct labeling of unmodified RNA with dansyl chloride is inefficient. The most common strategy is to first introduce a primary amine into the RNA.

    • Solution: Confirm the successful incorporation of the amino-modifier into your RNA. This can be done using methods appropriate for your specific modification strategy. For 5'-amino modified RNA, ensure the modification has been successfully added during synthesis[6][].

  • Insufficient Molar Excess of Dansyl Chloride: A large molar excess of dansyl chloride is often required to drive the reaction to completion, especially given its instability in aqueous environments.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Start Start Amino_RNA Amino-Modified RNA Start->Amino_RNA Mix Mix RNA, Buffer, and Dansyl Chloride Amino_RNA->Mix Dansyl_Sol Fresh Dansyl Chloride in Acetonitrile Dansyl_Sol->Mix Buffer_Sol Reaction Buffer (pH 9.5) Buffer_Sol->Mix Incubate Incubate Mix->Incubate Purify Purify Labeled RNA (e.g., HPLC) Incubate->Purify Analyze Analyze Labeling (Spectroscopy) Purify->Analyze End End Analyze->End

Caption: Workflow for labeling amino-modified RNA with dansyl chloride.

RNA Degradation During Labeling

Q2: I suspect my RNA is degrading during the labeling reaction. How can I prevent this?

A2: RNA degradation is a significant challenge due to the ubiquity of RNases and the potentially harsh conditions of the labeling reaction.

  • RNase Contamination:

    • Solution: Maintain a strict RNase-free environment. Use certified RNase-free water, buffers, and tips. Wear gloves at all times and change them frequently[5].

  • High pH and Temperature: The high pH required for the labeling reaction can promote RNA hydrolysis, especially at elevated temperatures.

    • Solution: Optimize the reaction time and temperature. While elevated temperatures can increase reaction rates for amino acids[9], they may not be suitable for RNA. Start with incubation on ice or at room temperature and monitor for degradation. Perform a time-course experiment to find the shortest incubation time that yields sufficient labeling.

Difficulty in Purifying Labeled RNA

Q3: I'm struggling to separate the labeled RNA from unreacted dansyl chloride and other byproducts.

A3: Proper purification is crucial for downstream applications.

  • Inefficient Removal of Excess Dye: Unreacted dansyl chloride and its hydrolysis product, dansyl acid, can interfere with quantification and downstream experiments.

    • Solution: High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying labeled oligonucleotides[10][11][12]. Reverse-phase HPLC can effectively separate the more hydrophobic labeled RNA from the unlabeled RNA and free dye[11]. Gel electrophoresis (PAGE) can also be used, as the dye incorporation often results in a mobility shift. For smaller oligonucleotides, desalting can remove some small-molecule impurities but may not be sufficient to remove all byproducts.

purification_troubleshooting Start Purification Issue? Contamination Contamination with Free Dye/Byproducts Start->Contamination Poor_Separation Poor Separation of Labeled vs. Unlabeled RNA Start->Poor_Separation Low_Yield Low Yield of Purified Labeled RNA Start->Low_Yield HPLC Use Reverse-Phase HPLC Contamination->HPLC Primary Solution Optimize_Gradient Optimize HPLC Gradient Poor_Separation->Optimize_Gradient PAGE Consider PAGE Poor_Separation->PAGE Check_Precipitation Check Ethanol Precipitation Steps Low_Yield->Check_Precipitation HPLC->Optimize_Gradient

Caption: Decision tree for troubleshooting RNA purification issues.

Frequently Asked Questions (FAQs)

Q4: Can I label unmodified RNA directly with dansyl chloride?

A4: Direct labeling of unmodified RNA is generally not recommended. Dansyl chloride reacts most efficiently with primary amines[2][3]. While it can react with other functional groups like hydroxyls, the conditions required may be harsh and lead to RNA degradation[13][14]. The most successful and specific labeling strategy involves the introduction of a primary amine into the RNA sequence, for example, at the 5' or 3' terminus, or internally via a modified nucleotide[6][][10].

Q5: What is the best way to introduce a primary amine into my RNA for labeling?

A5: There are several methods to introduce a primary amine:

  • 5'-Amino Modifier: This is a common method where a linker with a primary amine is added to the 5'-end of the RNA during solid-phase synthesis[6][].

  • 3'-Amino Modifier: Similar to the 5'-modification, an amino-linker can be added to the 3'-end.

  • Internal Amino-Modification: An amino group can be incorporated within the RNA sequence using a modified nucleotide, such as an amino-modified dT[].

  • 5'-Phosphate Labeling: A two-step method involves reacting the 5'-phosphate with ethylenediamine to introduce a primary amine, which is then available for reaction with dansyl chloride[15][16].

Q6: At what wavelength should I measure the absorbance and fluorescence of my dansyl-labeled RNA?

A6:

  • Absorbance: Dansyl derivatives have a characteristic absorbance maximum around 340 nm[15].

  • Fluorescence: The excitation and emission maxima of dansyl conjugates are environmentally sensitive[3]. A common starting point is an excitation wavelength of approximately 340 nm and an emission wavelength in the range of 520 nm[10]. These may need to be optimized for your specific buffer conditions.

Q7: My fluorescence signal is being quenched. What could be the cause?

A7: Fluorescence quenching can occur due to several factors:

  • Proximity to Guanine: Guanine bases can quench the fluorescence of some dyes, including BODIPY FL, when in close proximity[17]. While not explicitly documented for dansyl chloride with RNA, it is a possibility to consider in your RNA sequence design.

  • Environmental Effects: The fluorescence of dansyl chloride is highly sensitive to its local environment[2][3]. Changes in solvent polarity or binding to other molecules can lead to quenching.

  • Aggregation: Aggregation of labeled RNA molecules can also lead to self-quenching.

Q8: How stable is the dansyl-RNA conjugate?

A8: The sulfonamide bond formed between dansyl chloride and a primary amine is generally stable[2]. However, the stability of the RNA itself under various experimental and storage conditions should be the primary concern.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to dansyl chloride labeling, primarily derived from studies on proteins and amino acids due to the lack of specific data for RNA. This information can serve as a starting point for optimizing RNA labeling protocols.

Table 1: Stability of Dansyl Chloride in Different Buffers

Buffer (100 mM)pHHalf-life at Room TemperatureReference
Sodium Phosphate6.0> 50 min[1][4]
Sodium Phosphate7.0~50 min[1][4]
HEPES8.2< 30 min[1][4]
Carbonate-Bicarbonate9.5< 10 min[1][4]

Data is inferred from the rate of hydrolysis of dansyl chloride in various buffers.

Table 2: Spectroscopic Properties of Dansyl Conjugates

PropertyWavelength (nm)Solvent/ConditionReference
Excitation Maximum~340-[10][15]
Emission Maximum~520Environment-dependent[10]
Absorbance Maximum~340-[15]

Detailed Experimental Protocol

Protocol: Labeling of 5'-Amino-Modified RNA with Dansyl Chloride

This protocol is adapted from general principles of amine-reactive labeling and information on labeling amino-modified oligonucleotides. Optimization is highly recommended for each specific RNA sequence and application.

Materials:

  • 5'-Amino-modified RNA, purified and desalted.

  • Dansyl chloride

  • Anhydrous acetonitrile (MeCN)

  • Reaction Buffer: 100 mM Sodium Bicarbonate/Carbonate, pH 9.5 (RNase-free)

  • Quenching Buffer (optional): e.g., 1.5 M Hydroxylamine, pH 8.5

  • Nuclease-free water

Procedure:

  • RNA Preparation: Resuspend the 5'-amino-modified RNA in nuclease-free water to a final concentration of 1-5 µg/µL.

  • Dansyl Chloride Preparation: Immediately before use, prepare a 10-20 mg/mL solution of dansyl chloride in anhydrous acetonitrile.

  • Labeling Reaction: a. In a microcentrifuge tube, combine the following on ice:

    • 5 µL of 5'-amino-modified RNA (e.g., 5 µg)
    • 10 µL of Reaction Buffer (pH 9.5)
    • 5 µL of freshly prepared Dansyl Chloride solution. b. Mix gently by pipetting. The final volume is 20 µL. This provides a significant molar excess of the dye.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours. Note: Higher temperatures may increase reaction rate but also risk RNA degradation. This step should be optimized.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer, but for subsequent purification by HPLC, this may not be necessary.

  • Purification: Purify the labeled RNA from excess dansyl chloride and reaction byproducts using reverse-phase HPLC.

    • Use a C18 column.

    • Employ a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate) to elute the labeled RNA. The more hydrophobic, dansyl-labeled RNA will elute later than the unlabeled RNA.

  • Analysis:

    • Collect fractions from the HPLC and identify those containing the labeled RNA by measuring absorbance at 260 nm (for RNA) and ~340 nm (for dansyl).

    • Confirm labeling by fluorescence spectroscopy (Excitation ~340 nm, Emission ~520 nm).

    • Assess the integrity of the purified, labeled RNA using denaturing PAGE.

Disclaimer: This technical support guide is based on the best available scientific literature. However, the labeling of RNA with dansyl chloride is not a widely documented procedure, and therefore, much of the advice is extrapolated from protocols for labeling proteins, peptides, and DNA. Researchers should perform their own optimization experiments to achieve the best results.

References

Technical Support Center: Enhancing the Efficiency of Enzymatic Incorporation of Modified Nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions, and detailed protocols to improve the efficiency of enzymatic reactions involving modified nucleotides.

Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during experimental procedures.

Q1: Why is the yield of my modified DNA/RNA product low or undetectable?

A1: Low or no yield is a common issue stemming from several factors. The primary reasons include suboptimal reaction components, polymerase inhibition, or issues with the modified nucleotide itself.

  • Polymerase Incompatibility: Not all polymerases are suitable for incorporating modified nucleotides. Family B polymerases (e.g., Pfu, KOD) often show better efficiency for incorporating modified nucleotides compared to Family A polymerases (e.g., Taq) because their active sites are more accessible.[1] Some modifications may require specially engineered polymerases.[2]

  • Suboptimal dNTP Ratio: Complete substitution of a natural dNTP with its modified version can inhibit the reaction.[3] It is crucial to empirically determine the optimal ratio of modified to natural nucleotides. A good starting point is to test ratios of 25%, 50%, and 75% substitution for the natural counterpart.[3]

  • Incorrect Mg²⁺ Concentration: DNA polymerases require Mg²⁺ as a cofactor. Since dNTPs chelate these ions, the concentration of free Mg²⁺ can become a limiting factor, especially when total dNTP concentrations are high. It may be necessary to increase the Mg²⁺ concentration to compensate.[4]

  • Inhibition by the Modification: The modification itself can be a source of inhibition. Bulky side chains on the nucleobase can cause steric hindrance within the polymerase's active site.[1] The nature of the linker arm attaching the modification also plays a role; rigid, linear linkers often result in better substrate properties.[3]

  • Cycling Conditions: Annealing and extension temperatures and times may need adjustment. Modified dNTPs can have slower incorporation kinetics, potentially requiring longer extension times.[5][6] Some base-modified dNTPs can also increase the stability of primer-template duplexes, allowing for higher annealing temperatures which can improve specificity.[7]

Q2: How can I reduce non-specific products or primer-dimers?

A2: The formation of non-specific amplicons and primer-dimers reduces the yield of the desired product and complicates downstream applications.

  • Use a "Hot-Start" Polymerase: Many polymerases exhibit some activity at room temperature, which can lead to the extension of non-specifically annealed primers.[8] Using a hot-start polymerase, which is only activated at high temperatures, is a highly effective solution.[8]

  • Optimize Annealing Temperature: Increasing the annealing temperature can reduce non-specific primer binding. The use of certain base-modified dNTPs can stabilize primer-template duplexes, permitting the use of higher, more stringent annealing temperatures without loss of signal.[7]

  • Adjust Primer and dNTP Concentrations: Lowering primer concentrations can reduce the likelihood of primer-dimer formation. Similarly, ensuring a balanced dNTP pool is critical; typical concentrations range from 0.2 to 0.4 mM for each dNTP.[9]

  • Utilize Selenium-Modified dNTPs (dNTPαSe): Studies have shown that supplementing reactions with dNTPαSe can dramatically enhance PCR specificity and suppress the formation of non-specific products by over 240-fold.[5] This is because the incorporation of dNTPαSe is slower, giving the polymerase more time to discriminate against mismatched primer/template pairs.[5][6]

Q3: My polymerase seems to be inhibited. What are the common causes?

A3: Polymerase inhibition can lead to complete reaction failure. Identifying the source of inhibition is key to resolving the issue.

  • Complete Substitution of Natural dNTPs: Many modified dNTPs are not incorporated as efficiently as their natural counterparts. A 100% substitution often leads to a compounding effect of lower efficiency over multiple cycles, resulting in little to no product.[3]

  • Nature of the Modification: The chemical properties of the modification can inhibit the polymerase. This includes the size of the modification, its position on the nucleobase, and the length and flexibility of the linker arm.[1][3] Modifications at the 5-position of pyrimidines and the 7-position of 7-deazapurines are generally best tolerated.[1][3]

  • Contaminants in the Reaction: Impurities in the template DNA or modified nucleotide stocks can inhibit the polymerase. Ensure all reagents are of high purity.

  • Incorrect Buffer Composition: Excess salt, phosphate, or ammonium ions can inhibit enzymes like T4 Polynucleotide Kinase and other polymerases.[10] Always use the recommended buffer for your specific enzyme.

Q4: How do I determine the optimal ratio of modified to natural nucleotides?

A4: The ideal ratio is a balance between achieving a high degree of labeling and maintaining a high product yield. This must be determined empirically for each specific combination of polymerase, template, and modified nucleotide.

  • Titration Experiment: Set up a series of parallel reactions with varying percentages of the modified nucleotide replacing its natural analog. For example, test 0%, 10%, 25%, 50%, 75%, and 100% substitution.[3]

  • Analysis: Analyze the products by gel electrophoresis. The optimal ratio will be the one that gives the highest yield of the correctly sized product while presumably incorporating the modification. You can confirm incorporation using methods described in the protocols section.

  • Quantitative Measurement: For more precise optimization, methods like HPLC or single-nucleotide incorporation assays can be used to determine the relative efficiency of incorporation.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which type of DNA polymerase is best for incorporating modified nucleotides?

A1: While there is no single "best" polymerase for all modified nucleotides, Family B DNA polymerases (e.g., Pfu, KOD, 9°N) are often better suited for incorporating nucleobase-modified nucleotides than Family A polymerases (e.g., Taq).[1] This is attributed to a more accessible major groove in the active site of Family B enzymes.[1] However, Taq and its variants are still widely used and can be effective, particularly with smaller modifications.[1] For challenging modifications, specially evolved or engineered polymerases may be required.[2]

Q2: What types of nucleotide modifications are best tolerated by polymerases?

A2: Polymerases are most tolerant of modifications on the nucleobase that do not interfere with Watson-Crick base pairing.[7] The optimal positions for attaching modifications are the C5 position of pyrimidines (dUTP, dCTP) and the C7 position of 7-deazapurines (dATP, dGTP).[1] Modifications to the sugar moiety are generally less well-tolerated by polymerases.[7] The linker arm connecting the functional group to the base also influences incorporation efficiency, with shorter and more rigid linkers often being better substrates.[3]

Q3: Can I completely replace a natural dNTP with its modified counterpart?

A3: In most cases, complete (100%) substitution of a natural dNTP with a modified analog is not recommended as it often leads to severe inhibition of the PCR and low, or undetectable, product formation.[3] The reduced efficiency of incorporating a modified nucleotide becomes compounded over many cycles. It is almost always necessary to use a mixture of the modified and corresponding natural dNTP to achieve a reasonable product yield.[3]

Quantitative Data for Optimization

Table 1: General PCR Parameter Optimization Ranges
ParameterTypical Starting ConcentrationRecommended Optimization RangeNotes
Natural dNTPs (each)200 µM50 - 400 µMA standard concentration of 200 µM each is often cited.[9]
MgCl₂1.5 mM1.0 - 4.0 mMMust be optimized, especially when using high concentrations of dNTPs.
DNA Polymerase1.25 units / 50 µL0.5 - 2.5 units / 50 µLRefer to manufacturer's instructions; higher concentrations may help.[4]
Primers (each)0.2 µM0.1 - 1.0 µMLower concentrations can help reduce non-specific amplification.
Template DNA1 ng - 100 ng10 pg - 500 ngDepends on the complexity of the template (plasmid vs. genomic).
Table 2: Recommended Starting Ratios for Modified:Natural dNTPs
% Substitution of Modified dNTPRatio (Modified:Natural)Application Notes
10%1:9Low-density labeling, useful for initial tests to ensure compatibility.
25%1:3A common starting point for optimization.[3]
50%1:1Medium-density labeling, good balance between yield and modification density.[3]
75%3:1High-density labeling; may result in reduced yield but is achievable.[3]

Key Experimental Protocols

Protocol 1: PCR with Modified Nucleotides (e.g., Biotin-16-dUTP)

This protocol describes a method for incorporating a biotin-labeled dUTP into a PCR product.

1. Reagents:

  • 10X Standard Taq Reaction Buffer

  • 10 mM dNTP Mix (10 mM each of dATP, dCTP, dGTP)

  • 10 mM dTTP

  • 1 mM Biotin-16-dUTP

  • Forward Primer (10 µM)

  • Reverse Primer (10 µM)

  • Template DNA

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

2. Reaction Setup (50 µL total volume):

  • To create a 3:1 ratio of Biotin-dUTP:dTTP (75% substitution):

    • Final concentration of dATP, dCTP, dGTP = 200 µM each

    • Final concentration of dTTP = 50 µM

    • Final concentration of Biotin-16-dUTP = 150 µM

  • Combine the following in a PCR tube:

    • 5 µL of 10X Reaction Buffer

    • 1 µL of 10 mM dNTP Mix (dATP, dCTP, dGTP)

    • 0.25 µL of 10 mM dTTP

    • 7.5 µL of 1 mM Biotin-16-dUTP

    • 2.5 µL of Forward Primer (10 µM)

    • 2.5 µL of Reverse Primer (10 µM)

    • X µL of Template DNA (e.g., 10 ng)

    • 0.5 µL of Taq DNA Polymerase

    • Add Nuclease-free water to 50 µL

3. Thermocycling Conditions:

  • Initial Denaturation: 95°C for 2 minutes

  • 30-35 Cycles:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

    • Extension: 72°C for 1 minute per kb of amplicon length

  • Final Extension: 72°C for 5 minutes

  • Hold: 4°C

4. Analysis:

  • Run 5-10 µL of the PCR product on a 1-2% agarose gel to confirm the presence of an amplicon of the correct size.

Protocol 2: Gel Shift Assay to Confirm Incorporation

Incorporation of a bulky modification like biotin will retard the migration of the DNA fragment in a polyacrylamide gel compared to an unmodified fragment of the same length.

1. Reagents:

  • Unmodified PCR product (control)

  • Biotin-modified PCR product

  • 6X DNA Loading Dye

  • 6% Polyacrylamide Gel (non-denaturing)

  • 1X TBE Buffer

  • DNA stain (e.g., SYBR Gold)

2. Procedure:

  • Prepare two samples: one with 5 µL of the unmodified PCR product and one with 5 µL of the biotin-modified PCR product.

  • Add 1 µL of 6X DNA Loading Dye to each sample.

  • Load the samples into adjacent wells of the 6% polyacrylamide gel. Include a DNA ladder in a separate well.

  • Run the gel in 1X TBE buffer at a constant voltage (e.g., 100-150V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Stain the gel with a DNA stain according to the manufacturer's instructions.

  • Visualize the gel on a UV transilluminator or appropriate imaging system.

3. Expected Result:

  • The band corresponding to the biotin-modified PCR product should migrate slower (appear higher up in the gel) than the band for the unmodified control product, confirming the incorporation of the bulkier biotinylated nucleotide.

Visual Guides

TroubleshootingWorkflow start Low or No Product Yield check_ratio Optimize Modified: Natural dNTP Ratio start->check_ratio check_polymerase Test Different Polymerase (e.g., Family B) check_ratio->check_polymerase Still Low Yield success Successful Incorporation check_ratio->success Yield Improved check_mgcl2 Titrate MgCl₂ Concentration check_polymerase->check_mgcl2 Still Low Yield check_polymerase->success Yield Improved check_cycling Adjust Cycling: Increase Extension Time check_mgcl2->check_cycling Still Low Yield check_mgcl2->success Yield Improved check_cycling->success Yield Improved failure Consult Literature for Specific Modification check_cycling->failure Still Low Yield

Caption: Troubleshooting workflow for low yield of modified product.

FactorsAffectingIncorporation center Incorporation Efficiency polymerase Polymerase Type (Family A vs. B, Engineered) polymerase->center modification Nucleotide Modification (Position, Linker, Size) modification->center conditions Reaction Conditions (Mg²⁺, Temp, Time, pH) conditions->center ratio Substrate Ratio (Modified vs. Natural dNTP) ratio->center

Caption: Key factors influencing the efficiency of enzymatic incorporation.

References

dealing with band compression in sequencing GC-rich regions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with sequencing GC-rich DNA regions, specifically addressing the issue of band compression.

Frequently Asked Questions (FAQs)

Q1: What is band compression and why does it occur in GC-rich regions?

A1: Band compression is an artifact observed in Sanger sequencing data where DNA bands on a sequencing gel run closer together than expected, making the sequence difficult or impossible to read accurately. This phenomenon is primarily caused by the formation of stable secondary structures, such as hairpin loops, within the GC-rich single-stranded DNA fragments during electrophoresis.[1] The three hydrogen bonds in G-C base pairs, compared to the two in A-T pairs, contribute to the thermal stability of these secondary structures, which alters their migration through the gel matrix.[2]

Q2: What are the common visual indicators of band compression in a sequencing chromatogram?

A2: In a sequencing chromatogram, band compression is typically visualized as a region of crowded, overlapping, and poorly resolved peaks. The signal intensity may also drop significantly after the compressed region.[1] Often, the sequence data appears clean and readable up to the GC-rich region, after which it becomes noisy and unreliable.

Q3: Can band compression affect next-generation sequencing (NGS) data?

A3: While band compression is a term specifically for gel electrophoresis in Sanger sequencing, GC-rich regions also pose significant challenges for NGS platforms. During the PCR amplification step of library preparation, GC-rich fragments can be underrepresented due to inefficient denaturation and amplification, leading to biased library representation and poor or no coverage in these regions.[3][4] Different NGS platforms have varying degrees of bias against GC-rich sequences.

Q4: What is the first step I should take to troubleshoot a failed sequencing reaction of a GC-rich template?

A4: The first step is to optimize your PCR amplification of the target region. Ensure you are using a polymerase specifically designed for GC-rich templates and consider optimizing the annealing temperature and denaturation time.[2][5] If PCR is successful and you still encounter issues in Sanger sequencing, you can then proceed to modify the cycle sequencing reaction itself.

Troubleshooting Guides

Sanger Sequencing

Problem: My Sanger sequencing results show clean sequence followed by an unreadable, compressed region.

This is a classic sign of band compression due to a GC-rich region. Here are several strategies to resolve this issue, ranging from simple modifications to more advanced techniques.

Solution 1: Modify Cycle Sequencing Conditions

  • Additives: Incorporating additives into the cycle sequencing reaction can help to destabilize secondary structures.

    • DMSO (Dimethyl Sulfoxide): Typically used at a final concentration of 5-10%.[6][7] It helps to reduce the melting temperature of the DNA.

    • Betaine: Used at a final concentration of 1M.[7][8] It works by equalizing the melting temperatures of GC and AT base pairs.

    • Combined Additives: A combination of DMSO and betaine can be more effective than either additive alone.[9][10]

  • Increased Denaturation Temperature: Increasing the initial denaturation step of the cycle sequencing reaction (e.g., 98°C instead of 95°C) can help to melt secondary structures.[5]

Solution 2: Use Nucleotide Analogs

Nucleotide analogs that reduce the strength of G-C pairing can be substituted for dGTP in the cycle sequencing reaction.

  • 7-deaza-dGTP: This analog lacks the nitrogen at the 7-position of the guanine base, which is involved in Hoogsteen base pairing that can contribute to secondary structure formation.[11] A mixture of 7-deaza-dGTP and dGTP is often used.

  • Combination of Analogs: For particularly stubborn compressions, a combination of 7-deaza-dGTP and dITP (inosine triphosphate) has been shown to be effective.[11]

Next-Generation Sequencing (NGS)

Problem: I have low or no coverage in specific genomic regions known to be GC-rich in my NGS data.

This indicates a bias in your library preparation and sequencing. Here’s how to address this for different NGS platforms:

For Illumina Sequencing:

  • PCR Optimization:

    • Enzyme Selection: Use a high-fidelity polymerase specifically designed for GC-rich templates.

    • Additives: Incorporate additives like betaine and DMSO into the PCR amplification step of your library preparation.

    • Cycling Conditions: Increase the denaturation temperature and time to ensure complete melting of the DNA template.[3][4] Slower ramp rates on the thermal cycler can also reduce bias.[3]

For PacBio and Oxford Nanopore Sequencing:

  • Long-Read Advantage: Both PacBio and Oxford Nanopore technologies are generally less susceptible to GC bias compared to Illumina because they can sequence single DNA molecules without the need for PCR amplification.[12][13][14]

  • PacBio HiFi Reads: PacBio's HiFi sequencing, which involves circular consensus sequencing, provides long reads with high accuracy, making it well-suited for resolving GC-rich and repetitive regions.[12]

  • Oxford Nanopore: This platform can also generate very long reads that can span entire GC-rich regions, aiding in their assembly and analysis.

Data Presentation

The following table summarizes the effectiveness of various methods used to overcome band compression in Sanger sequencing of GC-rich regions, based on findings from multiple studies.

MethodPrincipleReported EffectivenessConsiderations
Additives (DMSO, Betaine) Destabilize secondary DNA structures.[7]Moderate to High. Often resolves common compressions.Can inhibit some DNA polymerases at high concentrations. Optimal concentration may need to be determined empirically.
7-deaza-dGTP Reduces Hoogsteen base pairing, weakening secondary structures.[11]High. Very effective for many GC-rich templates.May require optimization of the dNTP mix.
Combination of Additives and Analogs Synergistic effect of destabilizing secondary structures and preventing their formation.[9]Very High. Often successful for the most difficult templates.May require significant optimization of reaction components.
Modified Cycling Conditions Higher denaturation temperatures to melt secondary structures.[5]Moderate. Can be effective for less stable secondary structures.May decrease the half-life of the DNA polymerase.

Experimental Protocols

Protocol 1: Cycle Sequencing of GC-Rich Templates with Additives (Sanger)

This protocol provides a starting point for using DMSO and betaine to resolve band compression.

  • Prepare the Cycle Sequencing Reaction Mix:

    • DNA Template (purified PCR product or plasmid): 100-500 ng

    • Sequencing Primer: 3.2 pmol

    • BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL

    • 5x Sequencing Buffer: 2 µL

    • 5M Betaine: 2 µL (for a final concentration of 1M)[8]

    • DMSO: 1 µL (for a final concentration of 5%)[6]

    • Nuclease-free water: to a final volume of 20 µL

  • Thermal Cycling Conditions:

    • Initial Denaturation: 96°C for 1 minute

    • 25 Cycles:

      • 96°C for 10 seconds

      • 50°C for 5 seconds

      • 60°C for 4 minutes

    • Hold: 4°C

  • Post-Reaction Cleanup:

    • Purify the sequencing products using a standard ethanol/EDTA precipitation method or a column-based cleanup kit.

  • Capillary Electrophoresis:

    • Resuspend the purified products in Hi-Di™ Formamide and run on an automated capillary electrophoresis sequencer.

Protocol 2: PCR Amplification of GC-Rich Templates for NGS Library Preparation

This protocol is a general guideline for optimizing PCR to reduce bias against GC-rich regions.

  • Prepare the PCR Reaction Mix:

    • DNA Template: 1-100 ng

    • High-Fidelity GC-rich DNA Polymerase: (follow manufacturer's recommendation)

    • GC-rich PCR Buffer: (provided with the polymerase)

    • dNTPs: 200 µM each

    • Forward and Reverse Primers: 0.5 µM each

    • 5M Betaine: (to a final concentration of 1-1.5M)

    • DMSO: (to a final concentration of 3-5%)

    • Nuclease-free water: to a final volume of 50 µL

  • Thermal Cycling Conditions:

    • Initial Denaturation: 98°C for 3 minutes

    • 30-35 Cycles:

      • 98°C for 30 seconds

      • 60-68°C for 30 seconds (optimize annealing temperature)

      • 72°C for 1-2 minutes (adjust extension time based on amplicon length)

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

Mandatory Visualizations

TroubleshootingWorkflow cluster_start Start cluster_pcr Initial Check: PCR Amplification cluster_sanger Sanger Sequencing Troubleshooting cluster_ngs NGS Strategy cluster_end Outcome start Poor Sequencing Result (Band Compression Suspected) pcr_check Is the PCR product a single, clean band of the correct size? start->pcr_check pcr_optimization Optimize PCR: - Use GC-rich polymerase - Increase denaturation temp/time - Add Betaine/DMSO pcr_check->pcr_optimization No sanger_additives Additives to Cycle Sequencing: - 5% DMSO - 1M Betaine pcr_check->sanger_additives Yes pcr_optimization->pcr_check sanger_analogs Use Nucleotide Analogs: - 7-deaza-dGTP sanger_additives->sanger_analogs Still compressed success Successful Sequencing sanger_additives->success Resolved sanger_combined Combine Additives and Analogs sanger_analogs->sanger_combined Still compressed sanger_analogs->success Resolved ngs_choice Consider Alternative Sequencing: - PacBio HiFi - Oxford Nanopore sanger_combined->ngs_choice Still compressed sanger_combined->success Resolved ngs_choice->success

Caption: Troubleshooting workflow for band compression in sequencing.

SequencingStrategy cluster_input Project Start cluster_decision Key Considerations cluster_platforms Sequencing Platforms start Project with GC-Rich Target read_length Required Read Length? start->read_length throughput Required Throughput? read_length->throughput Long Reads (>1kb) sanger Sanger Sequencing (with optimizations) read_length->sanger Single Target illumina Illumina Sequencing (with optimized library prep) read_length->illumina Short Reads (<500bp) pacbio PacBio HiFi Sequencing throughput->pacbio High nanopore Oxford Nanopore Sequencing throughput->nanopore Moderate to High pcr_free Is a PCR-free workflow preferred? pcr_free->illumina No (PCR-based) pcr_free->pacbio Yes pcr_free->nanopore Yes pacbio->pcr_free nanopore->pcr_free

Caption: Decision tree for selecting a sequencing strategy for GC-rich regions.

References

Technical Support Center: Rational Re-engineering of a preQ1 Riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the rational re-engineering of preQ1 riboswitches for orthogonal control of gene expression.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My engineered riboswitch shows low or no repression in response to the synthetic ligand. What are some possible causes and solutions?

A1: Several factors can contribute to poor performance of an engineered riboswitch. Consider the following troubleshooting steps:

  • Ligand Stability and Uptake: Verify the stability of your synthetic ligand under experimental conditions. Ensure the ligand can be successfully transported into the host organism, as some compounds that bind effectively in vitro may fail to function in vivo due to poor cell permeability.[1]

  • Temperature Sensitivity: The stability of the ligand-bound riboswitch structure can be temperature-dependent. If experiments are conducted at 37°C, try repeating the assay at a lower temperature, such as 16°C, which may stabilize the ligand-RNA complex and improve repression.[2]

  • Divalent Cation Concentration: The folding and stability of riboswitch pseudoknots can be dependent on the concentration of divalent cations like Mg²⁺.[3] Ensure your growth media and assay buffers contain an appropriate and consistent concentration of these ions.

  • Kinetic Trapping: The riboswitch must fold into the correct conformation and bind the ligand within a specific time frame during transcription. If transcription is too fast, the riboswitch may not have time to form the regulatory structure. The in vivo selectivity for one ligand over another may be due to differences in the rates of ligand-riboswitch association.[1]

  • Context Dependence: The sequence context surrounding the riboswitch can impact its folding and function. This lack of modularity can make it challenging to use the same riboswitch to regulate different genes.[4] Consider re-evaluating the sequences flanking your riboswitch construct.

Q2: My re-engineered riboswitch is still responsive to the natural ligand (preQ1). How can I improve orthogonality?

A2: Achieving true orthogonality is a common challenge. The goal is to create a mutant riboswitch that no longer recognizes the natural ligand but binds a synthetic analog.[5]

  • Rational Mutagenesis: The most effective approach is to introduce point mutations into the ligand-binding pocket of the aptamer. Based on structural data, target the specific nucleotides that interact with the natural ligand. For example, a C17U mutation in the Bacillus subtilis preQ1 riboswitch was shown to abolish its response to the natural ligand preQ₀ while enabling it to be controlled by the synthetic molecule DPQ₀.[2]

  • Ligand Design: Synthesize analogs that contain modifications at positions critical for interaction with the wild-type riboswitch but that can form new, favorable interactions with your mutant aptamer.

Q3: My in vitro binding assay (e.g., ITC) shows strong affinity, but the riboswitch doesn't function in vivo. Why is there a discrepancy?

A3: Discrepancies between in vitro and in vivo results are common and can stem from several factors:

  • Cellular Environment: The intracellular environment is far more complex than a test tube. Factors like molecular crowding, ion concentrations, and interactions with cellular machinery can affect riboswitch folding and function.

  • Ligand Bioavailability: As mentioned in Q1, the synthetic ligand must be able to cross the cell membrane and accumulate to a sufficient intracellular concentration to be effective. Test for potential toxicity of the ligand to the host cells, as this can also affect experimental outcomes.[6]

  • Kinetic vs. Thermodynamic Control: In vitro assays like Isothermal Titration Calorimetry (ITC) measure thermodynamic binding affinity (KD) at equilibrium.[1] However, in vivo, riboswitch function is often under kinetic control, dictated by the rates of transcription, folding, and ligand binding. A ligand that binds tightly but slowly may not function effectively in a living cell.[1]

Q4: The expression of my gene of interest is repressed, but I'm also observing significant growth inhibition of my bacterial culture. What should I do?

A4: This suggests your synthetic ligand may have off-target effects or is toxic to the cells at the concentrations used.

  • Dose-Response Curve: Perform a dose-response experiment to determine the minimum concentration of the ligand required for effective repression. Simultaneously, monitor cell growth (e.g., by measuring OD₅₉₅) across the same concentration range to identify the threshold for toxicity.

  • Ligand Modification: If toxicity remains an issue, consider synthesizing and testing new analogs of the ligand that may retain binding affinity for the riboswitch but exhibit reduced cellular toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on re-engineered preQ1 riboswitches.

Table 1: Ligand-Induced Gene Repression

Riboswitch Mutant Synthetic Ligand Concentration Temperature Organism % Repression of LacZ
M5 Ligand 3 2 mM 16 °C B. subtilis 28%[2]

| M1 | Ligand 3 | 2 mM | 16 °C | B. subtilis | 59%[2] |

Table 2: Ligand Binding Affinities (KD)

Riboswitch Ligand Cations Method KD Value
Tte preQ1-I (Wild-type) preQ1 4 mM Mn²⁺ ITC 2.5 ± 1.0 nM[7]
Tte preQ1-I (Wild-type) preQ1 4 mM Mg²⁺ ITC 8.1 ± 0.9 nM[7]
S. pneumoniae preQ1-II preQ1 3 mM CaCl₂ ITC 75 ± 10 nM[8]
S. pneumoniae preQ1-II (Full-length) preQ1 3 mM CaCl₂ ITC 220 ± 30 nM[8]

| S. pneumoniae preQ1-II (ΔP4 mutant) | preQ1 | 3 mM CaCl₂ | ITC | 2,000 ± 300 nM[8] |

Experimental Protocols

1. Construction of a lacZ Reporter Strain in B. subtilis

This protocol describes the creation of a reporter strain to monitor riboswitch activity in vivo.

  • Promoter and Riboswitch Amplification: Using PCR, amplify the constitutive promoter (e.g., queCDEF promoter) from B. subtilis genomic DNA. In a subsequent PCR step, fuse the desired preQ1 riboswitch sequence (wild-type or mutant) to the 3' end of the promoter.

  • Vector Assembly: Clone the promoter-riboswitch fragment upstream of a promoterless lacZ gene in an integration vector suitable for B. subtilis (e.g., one that integrates at the amyE locus).

  • Transformation: Transform the resulting plasmid into competent B. subtilis cells.

  • Integration and Selection: Select for successful chromosomal integration of the construct via double-crossover recombination. Verify the correct integration using PCR or sequencing.

2. In Vivo β-Galactosidase (Miller) Assay

This assay quantifies the level of gene expression controlled by the riboswitch.

  • Culture Growth: Grow the B. subtilis reporter strains in a suitable medium (e.g., LB) at 37°C to early- or mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Induction: Split the cultures. To one set, add the synthetic ligand to the desired final concentration. To the control set, add an equivalent volume of the solvent (e.g., DMSO).

  • Incubation: Continue to incubate the cultures under the same conditions for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellets in Z-buffer and lyse the cells (e.g., using lysozyme and/or sonication).

  • Enzymatic Reaction: Initiate the colorimetric reaction by adding ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysates and incubate at a controlled temperature (e.g., 28°C).

  • Measurement: Stop the reaction by adding Na₂CO₃. Measure the absorbance at 420 nm (for the yellow product) and 550 nm (for cell debris scattering).

  • Calculation: Calculate the β-galactosidase activity in Miller Units using the standard formula, which normalizes for reaction time, culture volume, and cell density (OD₆₀₀).

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[1][9]

  • Sample Preparation: Prepare the purified riboswitch aptamer RNA and the synthetic ligand in the same, thoroughly degassed buffer (e.g., 100 mM Tris pH 7.5, 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂). The RNA is placed in the sample cell, and the ligand is loaded into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the RNA solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (KD, ΔH, and n).

Visualizations

experimental_workflow start Start: Define Target Gene design 1. Design & Synthesize - Riboswitch Mutants (e.g., C17U) - Synthetic Ligands (e.g., DPQ0) start->design construct 2. Construct Reporter Strains (e.g., Chromosomal lacZ fusion) design->construct screen 3. In Vivo Screening (e.g., Miller Assay) construct->screen evaluate 4. Evaluate Orthogonality - Test against natural & synthetic ligands screen->evaluate identify 5. Identify Orthogonal Pair evaluate->identify identify->design Redesign characterize 6. In Vitro Characterization (e.g., ITC for binding affinity) identify->characterize Successful Pair apply 7. Apply Orthogonal System - Gene functional analysis - Target validation characterize->apply

orthogonal_control_logic cluster_wt Wild-Type Riboswitch cluster_eng Engineered Riboswitch wt_ribo WT preQ1 Riboswitch response_on Gene ON wt_ribo->response_on No Binding response_off Gene OFF wt_ribo->response_off Binds eng_ribo Engineered (M1) Riboswitch eng_ribo->response_on No Binding eng_ribo->response_off Binds ligand_nat Natural Ligand (preQ1) ligand_nat->wt_ribo ligand_nat->eng_ribo ligand_syn Synthetic Ligand (DPQ0) ligand_syn->wt_ribo ligand_syn->eng_ribo

References

Validation & Comparative

A Comparative Guide to the Binding Affinities of preQ1 Analogue Riboswitch Binders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various analogues of the bacterial signaling molecule preQ1 to its cognate riboswitches. The data presented here has been compiled from multiple studies to facilitate the identification of potent and selective ligands for these RNA drug targets. This document includes quantitative binding data, detailed experimental protocols for key binding assays, and diagrams illustrating the riboswitch's mechanism of action and a common experimental workflow.

Introduction to preQ1 Riboswitches

The preQ1 riboswitch is a cis-acting regulatory element found in the 5'-untranslated region of bacterial mRNAs that control the biosynthesis and transport of queuosine, a hypermodified nucleoside. Upon binding of the metabolite pre-queuosine 1 (preQ1), the riboswitch undergoes a conformational change, adopting a pseudoknot structure. This structural rearrangement leads to the regulation of gene expression at either the transcriptional or translational level, typically resulting in the downregulation of the associated genes. Due to their critical role in bacterial viability and their absence in humans, preQ1 riboswitches have emerged as attractive targets for the development of novel antibiotics.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (expressed as dissociation constants, Kd, or half-maximal effective concentrations, EC50) of preQ1 and its analogues to various preQ1-I riboswitches from different bacterial species. Lower values indicate stronger binding.

AnalogueRiboswitch SpeciesKd (µM)EC50 (µM)Measurement TechniqueReference
preQ1 Fusobacterium nucleatum0.28 ± 0.050.36 ± 0.02Microscale Thermophoresis
Thermoanaerobacter tengcongensis0.0021 ± 0.00030.025 ± 0.002Surface Plasmon Resonance
Bacillus subtilis0.050-Not Specified
Enterococcus faecalis-1.3 ± 0.1Competitive Binding Assay
Guanine Fusobacterium nucleatum>1000609 ± 109Microscale Thermophoresis
Thermoanaerobacter tengcongensis-120 ± 20Competitive Binding Assay
Bacillus subtilis->1000Competitive Binding Assay
Enterococcus faecalis->1000Competitive Binding Assay
Adenine Fusobacterium nucleatum>1000>1000Microscale Thermophoresis
Thermoanaerobacter tengcongensis->1000Competitive Binding Assay
7-deazaguanine (7dag) Fusobacterium nucleatum110 ± 10120 ± 20Microscale Thermophoresis
Thermoanaerobacter tengcongensis-190 ± 30Competitive Binding Assay
Bacillus subtilis->1000Competitive Binding Assay
Enterococcus faecalis->1000Competitive Binding Assay
7-carboxy-7-deazaguanine (7c7dag) Fusobacterium nucleatum>1000>1000Microscale Thermophoresis
2,6-diaminopurine (2,6dap) Fusobacterium nucleatum>1000>1000Microscale Thermophoresis
preQ0 Thermoanaerobacter tengcongensis0.0351 ± 0.0061-Surface Plasmon Resonance
Compound 4494 Thermoanaerobacter tengcongensis-10.7 ± 1.6Competitive Binding Assay

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique used to measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (KA), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • The riboswitch RNA is folded by heating to 65°C for 3 minutes, followed by the addition of a folding buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 2 mM MgCl2) and slow cooling to room temperature.

    • The preQ1 analogue (ligand) is dissolved in the same folding buffer.

    • Both RNA and ligand solutions are thoroughly degassed before use.

  • ITC Experiment:

    • The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

    • The folded RNA solution (e.g., 8.74 µM) is loaded into the sample cell.

    • The ligand solution (e.g., 10-fold higher concentration than the RNA) is loaded into the injection syringe.

    • A series of small injections of the ligand into the sample cell is performed, and the heat change for each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to RNA.

    • The resulting isotherm is fitted to a suitable binding model (e.g., "One Set of Sites") to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a sensitive technique for monitoring biomolecular interactions in real-time without the need for labels. It measures changes in the refractive index at the surface of a sensor chip as a ligand flows over an immobilized macromolecule.

Protocol:

  • Chip Preparation:

    • A sensor chip (e.g., CM5) is functionalized with neutravidin.

    • Biotinylated riboswitch RNA is deprotected and folded as described for ITC.

    • The folded biotinylated RNA is injected over the neutravidin-coated chip surface to achieve immobilization.

  • Binding Analysis:

    • A running buffer (e.g., 10 mM Na-cacodylate pH 7.0, 2 mM MgCl2) is flowed continuously over the chip surface.

    • Serial dilutions of the preQ1 analogue in the running buffer are injected over the immobilized RNA.

    • The association and dissociation of the analogue are monitored in real-time by measuring the change in the SPR signal (response units).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

High-Throughput Competitive Binding Assay

This fluorescence-based assay measures the ability of a ligand to prevent the hybridization of a quencher-labeled antisense oligonucleotide to a fluorescently-labeled riboswitch.

Protocol:

  • Reagent Preparation:

    • A Cy5-labeled preQ1 riboswitch (Cy5-PK) and a corresponding IowaBlack® RQ-labeled antisense oligonucleotide (IBRQ-AS) are prepared.

    • Ligands are dissolved in DMSO.

    • A competitive binding buffer is prepared (e.g., 100 mM Tris pH 7.6, 100 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1% v/v DMSO, and 0.01% v/v Tween 20).

  • Assay Procedure (384-well plate format):

    • 0.5 µL of the ligand solution is added to each well.

    • The Cy5-PK is added to the wells and pre-incubated with the ligand for 1 hour at room temperature.

    • The IBRQ-AS is then added, and the plate is incubated for an additional 2 hours.

    • The final concentrations of Cy5-PK and IBRQ-AS are typically 50 nM.

  • Data Measurement and Analysis:

    • The Cy5 fluorescence is measured using a plate reader.

    • In the absence of a binding ligand, the IBRQ-AS hybridizes to the Cy5-PK, quenching the fluorescence.

    • A competing ligand stabilizes the riboswitch structure, preventing hybridization and resulting in a higher fluorescence signal.

    • EC50 values are determined by plotting the fluorescence signal against the ligand concentration and fitting the data to a dose-response curve.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. Ligand binding induces changes in these properties, which can be used to quantify binding affinity.

Protocol:

  • Sample Preparation:

    • The target protein or RNA is fluorescently labeled (e.g., with GFP or a fluorescent dye).

    • A series of dilutions of the unlabeled ligand is prepared in an appropriate MST buffer.

  • MST Measurement:

    • The labeled target is mixed with each ligand dilution and loaded into capillaries.

    • An infrared laser is used to create a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled molecules out of the heated region is monitored by fluorescence.

  • Data Analysis:

    • The change in fluorescence upon heating is plotted against the ligand concentration.

    • The resulting binding curve is fitted to determine the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the preQ1 riboswitch signaling pathway and a typical experimental workflow for a competitive binding assay.

preq1_signaling_pathway cluster_transcriptional Transcriptional Regulation cluster_translational Translational Regulation preq1_transcriptional preQ1 riboswitch_off_t Riboswitch (Anti-terminator form) preq1_transcriptional->riboswitch_off_t Binds riboswitch_on_t Riboswitch (Terminator form) riboswitch_off_t->riboswitch_on_t Conformational Change transcription_continues Transcription Continues riboswitch_off_t->transcription_continues Allows transcription_terminates Transcription Terminates riboswitch_on_t->transcription_terminates Causes preq1_translational preQ1 riboswitch_off_tl Riboswitch (RBS accessible) preq1_translational->riboswitch_off_tl Binds riboswitch_on_tl Riboswitch (RBS sequestered) riboswitch_off_tl->riboswitch_on_tl Conformational Change translation_on Translation ON riboswitch_off_tl->translation_on Allows translation_off Translation OFF riboswitch_on_tl->translation_off Prevents

Caption: preQ1 Riboswitch Signaling Pathways

Unveiling Riboswitch Function: A Comparative Guide to the Validation of 7-(Aminomethyl)-7-deazaguanosine Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of gene regulation, riboswitches have emerged as critical players, acting as direct sensors of cellular metabolites to modulate gene expression. Among these, the preQ1 riboswitch, which recognizes 7-(aminomethyl)-7-deazaguanine (preQ1), has garnered significant attention.[1][2] This guide provides a comprehensive comparison of experimental approaches to validate the function of preQ1, particularly through the use of mutant riboswitches and alternative ligands. It is designed for researchers, scientists, and drug development professionals seeking to understand and manipulate this key regulatory system.

Performance Comparison: 7-(Aminomethyl)-7-deazaguanosine and Synthetic Analogs

The validation of preQ1 riboswitch function often involves comparing the activity of its natural ligand, preQ1, with synthetic analogs. These comparisons are crucial for dissecting the molecular recognition principles of the riboswitch and for developing novel antimicrobial agents that target these RNA structures.[3][4] The following table summarizes key quantitative data from studies on the Bacillus subtilis (Bsu) preQ1 riboswitch, comparing preQ1 to a synthetic xanthone derivative (Ligand 4) and a harmol heterocycle (Ligand 8).[1]

LigandBinding Affinity (KD)Transcription Termination Efficiency (T50)Key Observations
This compound (preQ1) ~10 nM~50 nMNatural ligand, establishes baseline for riboswitch activity.[1]
Xanthone Derivative (Ligand 4) ~20 nM~100 nMBinds with high affinity to a similar site as preQ1 but in a distinct mode. Exhibits a similar conformational effect on the riboswitch as preQ1.[1]
Harmol Heterocycle (Ligand 8) ~1 µM~5 µMDisplays in vitro activity but is inactive in cell-based assays, potentially due to off-target interactions.[1][5]
7-Cyano-7-deazaguanine (preQ0) Similar to preQ1Not reported in direct comparisonA natural precursor to preQ1, also recognized by the preQ1-I riboswitch class.[2][3]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used in the validation of preQ1 riboswitch function.

In Vitro Transcription Termination Assay

This assay quantitatively measures the ability of a ligand to induce the conformational change in a riboswitch that leads to premature transcription termination.

  • Template Preparation: A DNA template is designed containing a promoter (e.g., T7 promoter) followed by the riboswitch sequence and a downstream reporter region.

  • Transcription Reaction: The DNA template is incubated with RNA polymerase, ribonucleotides (including a radiolabeled nucleotide, e.g., [α-³²P]GTP), and varying concentrations of the ligand being tested (e.g., preQ1 or a synthetic analog).

  • Gel Electrophoresis: The transcription products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is exposed to a phosphor screen, and the intensities of the bands corresponding to the terminated and full-length transcripts are quantified. The transcription termination efficiency is calculated as the ratio of the terminated transcript to the total transcript at each ligand concentration. The T₅₀ value, the concentration of ligand required to achieve 50% termination, is then determined.[6]

Riboswitch Activity Assay in Bacterial Cells

This in vivo assay assesses the ability of a ligand to regulate gene expression in a cellular context.

  • Plasmid Construction: A plasmid is constructed containing a reporter gene (e.g., sfGFP or lacZ) under the control of a promoter and the preQ1 riboswitch.

  • Bacterial Transformation: The plasmid is transformed into a suitable bacterial strain (e.g., Geobacillus thermoglucosidasius).[7]

  • Cell Culture and Induction: The transformed bacteria are grown in culture media. The ligand of interest is added to the media at various concentrations to induce the riboswitch.

  • Reporter Gene Measurement: The expression of the reporter gene is measured. For sfGFP, this is typically done by measuring fluorescence. For lacZ, a β-galactosidase assay is performed.

  • Data Analysis: The reporter gene expression is normalized to cell density (e.g., OD₆₀₀). The data is then plotted to show the dose-dependent response of the riboswitch to the ligand.[7]

In Vitro Selection (SELEX) for Mutant Riboswitches

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique to generate mutant riboswitches with altered ligand specificity.[8][9]

  • RNA Pool Synthesis: A large, random pool of RNA molecules is synthesized, often based on a known riboswitch scaffold where key binding pocket residues are randomized.[10]

  • Selection Step: The RNA pool is incubated with the new target ligand, which is typically immobilized on a solid support (e.g., beads).

  • Partitioning: RNA molecules that bind to the target ligand are separated from non-binding RNAs.

  • Amplification: The bound RNA molecules are eluted and reverse transcribed into cDNA, which is then amplified by PCR. The DNA is then transcribed back into an enriched RNA pool for the next round of selection.

  • Iterative Cycles: The selection and amplification steps are repeated for multiple rounds to enrich for high-affinity aptamers.

  • Sequencing and Characterization: The enriched RNA pool is sequenced to identify consensus sequences of the mutant riboswitches. Individual aptamers are then synthesized and characterized for their binding affinity and specificity to the new ligand.[8]

Visualizing Riboswitch Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental workflows involved in riboswitch research.

Riboswitch_Mechanism cluster_ligand_absent Ligand Absent cluster_ligand_present Ligand Present Anti_Terminator Anti-Terminator Formation Transcription_Continues Full-Length mRNA Anti_Terminator->Transcription_Continues Gene_Expression_On Gene Expression ON Transcription_Continues->Gene_Expression_On Ligand preQ1 Riboswitch Riboswitch Aptamer Ligand->Riboswitch Binding Terminator Terminator Hairpin Formation Riboswitch->Terminator Transcription_Terminates Truncated mRNA Terminator->Transcription_Terminates Gene_Expression_Off Gene Expression OFF Transcription_Terminates->Gene_Expression_Off

Caption: General mechanism of a preQ1 riboswitch regulating transcription.

SELEX_Workflow Initial_Pool Initial RNA Pool (Randomized Sequences) Incubation Incubation with Target Ligand Initial_Pool->Incubation Partitioning Partitioning (Separation of Bound RNA) Incubation->Partitioning Elution Elution of Bound RNA Partitioning->Elution RT_PCR Reverse Transcription & PCR Amplification Elution->RT_PCR Transcription In Vitro Transcription RT_PCR->Transcription Enriched_Pool Enriched RNA Pool Transcription->Enriched_Pool Enriched_Pool->Incubation Repeat Cycles Sequencing Sequencing & Analysis Enriched_Pool->Sequencing

Caption: Workflow for in vitro selection (SELEX) of mutant riboswitches.

Conclusion

The validation of this compound function through the study of preQ1 riboswitches is a multifaceted process that combines in vitro biochemical assays with in vivo functional studies. The use of mutant riboswitches and synthetic ligands has been instrumental in elucidating the principles of molecular recognition by these RNA regulators.[1][11] The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to design and interpret experiments aimed at understanding and exploiting riboswitch-mediated gene regulation for therapeutic and biotechnological applications.

References

comparative analysis of class I, II, and III preQ1 riboswitches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Class I, II, and III preQ1 Riboswitches

For Researchers, Scientists, and Drug Development Professionals

The regulation of gene expression is a fundamental process in all domains of life. Riboswitches, structured non-coding RNA elements typically found in the 5'-untranslated regions of messenger RNA, have emerged as key players in this process.[1] They directly bind specific small molecules or ions, triggering conformational changes that modulate gene expression.[1][2] Among the diverse families of riboswitches, those that sense pre-queuosine1 (preQ1) are particularly noteworthy. PreQ1 is a crucial intermediate in the biosynthesis of queuosine (Q), a hypermodified nucleoside found in the anticodon wobble position of specific tRNAs, where it enhances translational fidelity.[3][4]

To date, three distinct classes of preQ1-sensing riboswitches have been discovered—Class I, Class II, and Class III—each employing a unique structural fold and regulatory mechanism to control genes involved in preQ1 biosynthesis or transport.[1][5][6] This guide provides an objective, data-driven comparative analysis of these three classes, offering insights into their structure, function, and the experimental methodologies used for their characterization.

Structural and Functional Comparison

While all three classes bind the same ligand, they have evolved distinct architectures and regulatory strategies, showcasing the remarkable versatility of RNA as a molecular sensor and regulator.

Class I (preQ1-I): The Compact Regulator

The preQ1-I riboswitch is distinguished by its exceptionally small aptamer domain, often as short as 34 nucleotides, making it one of the most compact riboswitches known.[3][4][7] Structurally, it adopts an H-type pseudoknot upon ligand binding.[4][7] This class can regulate gene expression at either the transcriptional or translational level.[8] In transcriptional regulation, preQ1 binding stabilizes a terminator hairpin, causing premature transcription termination.[7] In translational control, ligand binding sequesters the ribosome-binding site (RBS) within the pseudoknot structure, preventing translation initiation.[6][9]

Class II (preQ1-II): An Integrated Architecture

Found exclusively in the bacterial order Lactobacillales, the preQ1-II riboswitch has a larger and more complex aptamer of approximately 80 nucleotides.[1][3][7] It folds into an HLout pseudoknot structure.[10][11] A defining feature of this class is the integration of the entire Shine-Dalgarno (SD) sequence, a key component of the RBS, into the aptamer's fold as part of a helical stem (P3).[5][10] This elegant architecture allows for direct translational control; preQ1 binding stabilizes the pseudoknot, sequestering the RBS and inhibiting ribosome binding.[3][10]

Class III (preQ1-III): Regulation via Dynamic Switching

The most recently discovered class, preQ1-III, is found in Ruminococcaceae bacteria and presents yet another distinct architectural solution.[11][12] While its aptamer also forms an HLout-type pseudoknot, it is located at a distance from the RBS.[13][14] Regulation is achieved through a dynamic conformational change. PreQ1 binding enhances the interaction between the aptamer domain and a distal stem-loop containing the anti-RBS sequence. This interaction promotes the sequestration of the RBS through rapid docking and undocking, thereby controlling translation.[13] Despite having different overall folds, the ligand-binding pockets of Class II and Class III riboswitches are remarkably similar, utilizing a common set of 10 identical nucleotides for preQ1 recognition.[11][14]

Quantitative Performance Data

The binding affinity for preQ1 varies across the different classes and even among representatives within the same class. This data is crucial for understanding their regulatory efficiency and for designing potential antimicrobial agents that target these RNAs.

FeatureClass I (preQ1-I)Class II (preQ1-II)Class III (preQ1-III)
Typical Aptamer Size ~34 nucleotides[3][7]~80 nucleotides[3]~100 nucleotides[14]
Conserved Fold H-type pseudoknot[4][7]HLout pseudoknot[10][11]HLout pseudoknot[13]
Regulatory Mechanism Transcriptional or Translational[7][8]Translational[8]Translational[13][14]
RBS Sequestration Direct (part of pseudoknot) or indirect (terminator)[6][7]Direct (fully integrated into aptamer)[5][10]Indirect (dynamic docking of distal elements)[13]
Apparent KD for preQ1 7–50 nM[9][14][15]18–300 nM[3][14]~6.5 nM[13][14]

Signaling and Regulatory Pathways

The following diagrams illustrate the distinct ligand-induced conformational changes and subsequent gene regulatory outcomes for each preQ1 riboswitch class.

Class_I_Riboswitch cluster_unbound Unbound State (-preQ1) cluster_bound Bound State (+preQ1) U0 5' UTR U1 Anti-Terminator Formation U0->U1 B0 preQ1 Binds Aptamer U0->B0 preQ1 U2 Transcription Proceeds U1->U2 B1 H-Type Pseudoknot Stabilizes Terminator Hairpin B0->B1 B2 Transcription Terminates B1->B2 Class_II_Riboswitch cluster_unbound Unbound State (-preQ1) cluster_bound Bound State (+preQ1) U0 5' UTR U1 RBS / SD Sequence Accessible U0->U1 B0 preQ1 Binds Aptamer U0->B0 preQ1 U2 Translation ON U1->U2 B1 HLout Pseudoknot Stabilized, Sequestering RBS B0->B1 B2 Translation OFF B1->B2 Class_III_Riboswitch cluster_unbound Unbound State (-preQ1) cluster_bound Bound State (+preQ1) U0 5' UTR with Distal Aptamer & RBS U1 RBS Accessible (Dynamic Equilibrium) U0->U1 B0 preQ1 Binds Aptamer U0->B0 preQ1 U2 Translation ON U1->U2 B1 Conformational Switch; Aptamer Docks with Expression Platform B0->B1 B2 Translation OFF B1->B2 ITC_Workflow A Prepare RNA & Ligand in Identical Buffer B Load RNA into Cell, Ligand into Syringe A->B C Equilibrate Temperature B->C D Inject Ligand into RNA (Sequential Titration) C->D E Measure Heat Change After Each Injection D->E F Generate Isotherm & Fit Data to Binding Model E->F G Determine K_D, ΔH, n F->G In_line_Probing_Workflow A Synthesize & 5'-³²P Label RNA B Incubate Labeled RNA with and without preQ1 A->B C Allow Spontaneous Cleavage (24-48h) B->C D Resolve Fragments on Denaturing PAGE Gel C->D E Visualize via Autoradiography D->E F Analyze Cleavage Pattern Changes to Map Structure E->F In_Vivo_Assay_Workflow A Clone Riboswitch Upstream of Reporter Gene (e.g., lacZ) in a Plasmid B Transform Plasmid into Bacterial Host A->B C Culture Cells with and without preQ1 Ligand B->C D Harvest Cells & Lyse C->D E Quantify Reporter Protein Activity/ Expression D->E F Calculate Fold-Change to Determine Activity E->F

References

Unraveling the Functional Dichotomy of tRNA Modifications: 7-(Aminomethyl)-7-deazaguanosine versus Queuosine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of post-transcriptional modifications, the nuanced roles of 7-(aminomethyl)-7-deazaguanosine (preQ1) and its downstream product, queuosine (Q), in transfer RNA (tRNA) function are of significant interest. Both modifications occur at the wobble position (34) of tRNAs with a GUN anticodon, corresponding to the amino acids asparagine, aspartic acid, histidine, and tyrosine. While structurally related, emerging evidence suggests distinct functional consequences of their presence in tRNA, impacting translational fidelity and efficiency. This guide provides a comprehensive comparison of preQ1 and queuosine in tRNA function, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in tRNA Function

FeatureThis compound (preQ1)-Modified tRNAQueuosine (Q)-Modified tRNA
Role in Translation Considered a translational intermediate; in eukaryotes, its presence can mark the tRNA for degradation, suggesting it is translationally defective.[1]Enhances translational accuracy and efficiency by stabilizing codon-anticodon interactions.[2]
Codon Recognition Likely alters codon recognition, but specific effects on reading of NAC vs. NAU codons are not well-characterized.Modulates the preference for NAC and NAU codons, often leading to more efficient translation of NAU codons.[2]
Aminoacylation Efficiency Data not readily available.Generally considered to be efficiently aminoacylated.
Ribosome Binding Data not readily available.Promotes stable binding to the ribosome.
Structural Impact Induces a distinct structural signature in the anticodon loop, detectable by methods like direct RNA sequencing.The bulky cyclopentenediol moiety of queuosine further modifies the anticodon loop structure, influencing codon interaction.

Biosynthesis and Incorporation: A Divergent Path

The biosynthesis of queuosine is a multi-step pathway where preQ1 serves as a crucial intermediate. In bacteria, GTP is converted to preQ1, which is then inserted into the wobble position of the corresponding tRNAs by the enzyme tRNA-guanine transglycosylase (TGT). Subsequent enzymatic modifications convert preQ1 to queuosine within the tRNA molecule. Eukaryotes, on the other hand, lack the de novo synthesis pathway and must salvage queuine (the base of queuosine) from their diet or gut microbiota, which is then directly inserted into the tRNA by a eukaryotic TGT.

Queuosine Biosynthesis Pathway cluster_bacteria Bacterial de novo synthesis cluster_eukaryotes Eukaryotic salvage pathway GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple steps preQ1 preQ₁ (7-aminomethyl)-7-deazaguanosine preQ0->preQ1 QueF tRNA_preQ1 tRNA-preQ₁ preQ1->tRNA_preQ1 TGT tRNA_G tRNA (Guanine at pos. 34) tRNA_Q tRNA-Queuosine tRNA_preQ1->tRNA_Q QueA, QueG Queuine Queuine (from diet/microbiota) Queuine->tRNA_Q eTGT tRNA_G_euk tRNA (Guanine at pos. 34)

Queuosine biosynthetic pathways in bacteria and eukaryotes.

Experimental Evidence and Functional Implications

Direct comparative studies providing quantitative data on the functional differences between preQ1- and queuosine-modified tRNAs in bacteria are limited. However, studies on eukaryotic systems and analyses of tRNA modification patterns provide significant insights.

A study in human and mouse cells revealed that the accumulation of preQ1-modified tRNAs leads to a strong repression of cell proliferation.[1] This effect was attributed to preQ1-modified tRNAs being defective in translation, leading to their selective degradation by the IRE1 ribonuclease on translating ribosomes.[1] This suggests that preQ1-modification may serve as a quality control checkpoint to prevent the participation of immature tRNAs in protein synthesis.

In contrast, queuosine is well-established to play a crucial role in fine-tuning translation. The presence of queuosine at the wobble position can influence the decoding of synonymous codons. For instance, in many organisms, G34-containing tRNAs show a preference for NAC codons, while Q34-modified tRNAs can read both NAC and NAU codons more efficiently, thereby reducing codon bias.[2]

Direct RNA sequencing of E. coli tRNAs has shown that queuosine and its precursors (preQ1 and preQ0) can be distinguished based on the error patterns generated during sequencing. Notably, the presence of the cyclopentene-diol moiety in queuosine was found to increase deletion rates compared to preQ1, indicating a distinct structural impact on the tRNA that likely influences its interaction with the ribosome and mRNA.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to study and compare preQ1- and queuosine-modified tRNAs.

General Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of preQ1- and queuosine-modified tRNAs.

Experimental Workflow cluster_analysis Downstream Analysis start Start: E. coli strains (WT, Δtgt, ΔqueA) culture Cell Culture start->culture harvest Harvest Cells culture->harvest rna_extraction Total RNA Extraction harvest->rna_extraction tRNA_purification tRNA Purification rna_extraction->tRNA_purification ribo_profiling Ribosome Profiling (Translational Effects) rna_extraction->ribo_profiling lc_ms LC-MS/MS Analysis (Modification Identification) tRNA_purification->lc_ms northern Northern Blot (Modification & Abundance) tRNA_purification->northern in_vitro_translation In Vitro Translation Assay (Functional Analysis) tRNA_purification->in_vitro_translation

A general workflow for comparing modified tRNAs.

Protocol 1: tRNA Isolation and Purification

Objective: To isolate total tRNA from bacterial cells and purify specific tRNAs for downstream analysis.

Materials:

  • E. coli strains (e.g., wild-type, Δtgt for unmodified tRNA, ΔqueA for preQ1-modified tRNA)

  • Luria-Bertani (LB) medium

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol

  • Ethanol (70% and 100%)

  • DEPC-treated water

  • Streptavidin-coated magnetic beads

  • Biotinylated DNA probe complementary to the target tRNA

Procedure:

  • Cell Culture and Harvest:

    • Grow E. coli strains in LB medium to mid-log phase (OD600 ≈ 0.6).

    • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Total RNA Extraction:

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Perform hot acid phenol-chloroform extraction to isolate total RNA.

    • Precipitate the RNA with isopropanol, wash with 70% ethanol, and resuspend in DEPC-treated water.

  • tRNA Purification:

    • Hybridize the total RNA with a 5'-biotinylated DNA oligonucleotide probe specific to the target tRNA (e.g., tRNAAsp).

    • Incubate the hybridization mixture with streptavidin-coated magnetic beads to capture the tRNA-probe complex.

    • Wash the beads to remove non-specific RNA.

    • Elute the purified tRNA from the beads by heating in a low-salt buffer.

    • Precipitate the purified tRNA with ethanol and resuspend in DEPC-treated water.

Protocol 2: Analysis of tRNA Modifications by Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify preQ1 and queuosine modifications in purified tRNA.

Materials:

  • Purified tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • tRNA Digestion:

    • Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase liquid chromatography.

    • Analyze the eluate by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions corresponding to preQ1 and queuosine.

Protocol 3: Northern Blot Analysis for tRNA Modification

Objective: To detect and quantify the relative abundance of modified and unmodified tRNAs.

Materials:

  • Total RNA or purified tRNA

  • Urea-polyacrylamide gel (with and without N-acryloyl-3-aminophenylboronic acid - APB)

  • Nylon membrane

  • Hybridization buffer

  • DIG- or biotin-labeled DNA probe specific to the target tRNA

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • Gel Electrophoresis:

    • Separate the RNA samples on a denaturing urea-polyacrylamide gel. To specifically separate queuosine-modified tRNA, an APB-containing gel can be used, which retards the migration of cis-diol containing molecules like queuosine.[3]

  • Blotting:

    • Transfer the separated RNA to a positively charged nylon membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a labeled DNA probe specific for the tRNA of interest.

    • Detect the probe signal using a chemiluminescent or fluorescent imaging system.

    • Quantify the band intensities to determine the relative abundance of the modified and unmodified forms of the tRNA.

Protocol 4: In Vitro Translation Assay

Objective: To assess the functional competence of preQ1- and queuosine-modified tRNAs in protein synthesis.

Materials:

  • Purified preQ1- and queuosine-modified tRNAs

  • Unmodified control tRNA

  • E. coli S30 extract for in vitro translation

  • mRNA template containing codons for the amino acid corresponding to the tRNA being tested

  • Amino acid mixture (with one radiolabeled amino acid)

  • ATP, GTP, and an energy regeneration system

Procedure:

  • Reaction Setup:

    • Set up in vitro translation reactions using an E. coli S30 extract system.

    • Add the purified tRNA (preQ1-modified, queuosine-modified, or unmodified) to the reaction mixture along with the mRNA template and amino acid mixture containing a radiolabeled amino acid.

  • Translation and Analysis:

    • Incubate the reaction at 37°C to allow for protein synthesis.

    • Analyze the synthesized protein by SDS-PAGE and autoradiography.

    • Quantify the amount of radiolabeled protein produced to determine the translational efficiency of each tRNA species.

Protocol 5: Ribosome Profiling

Objective: To determine the genome-wide translational effects of the absence of queuosine or the presence of preQ1.

Materials:

  • E. coli strains (wild-type, Δtgt, ΔqueA)

  • Liquid nitrogen

  • Lysis buffer

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • Library preparation kit for next-generation sequencing

Procedure:

  • Cell Lysis and Ribosome Footprinting:

    • Rapidly harvest and lyse bacterial cells to preserve ribosome-mRNA complexes.

    • Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating ribosome footprints.

  • Ribosome Isolation:

    • Isolate monosomes by sucrose gradient ultracentrifugation.

  • Library Preparation and Sequencing:

    • Extract the ribosome-protected mRNA fragments.

    • Prepare a cDNA library from these fragments and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each mRNA.

    • Compare the ribosome occupancy profiles between the different strains to identify changes in translation at specific codons and genes.

Conclusion

The distinction between this compound and queuosine in tRNA function is a critical area of study for understanding the fine-tuning of protein synthesis. While preQ1 appears to be more than just a passive intermediate, potentially acting as a checkpoint in tRNA maturation, queuosine is a key player in ensuring translational accuracy and efficiency. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the precise molecular mechanisms underlying the functional differences between these two important tRNA modifications. Future studies employing these techniques will be instrumental in elucidating the full impact of the queuosine pathway on cellular physiology and its potential as a target for novel therapeutic strategies.

References

A Tale of Two States: Structural Comparison of the preQ1 Riboswitch in Bound and Free Conformations

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural plasticity of the preQ1 riboswitch, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of its ligand-bound and unbound states. Through quantitative data, detailed experimental protocols, and visual representations of its signaling pathway, we illuminate the intricate conformational changes that govern its regulatory function.

The preQ1 riboswitch is a small yet powerful RNA regulatory element found in bacteria that controls the expression of genes involved in the biosynthesis and transport of prequeuosine (preQ1), a precursor to the modified nucleobase queuosine.[1][2][3][4] Its ability to directly bind the small molecule preQ1 and subsequently modulate gene expression makes it an attractive target for novel antimicrobial agents. Understanding the structural dynamics that underpin this mechanism is crucial for the rational design of such therapeutics. This guide provides a detailed structural comparison of the preQ1 riboswitch in its two key functional states: the preQ1-bound (holo) state and the ligand-free (apo) state.

Quantitative Comparison of Bound and Free States

The binding of preQ1 induces significant and measurable conformational changes within the riboswitch aptamer domain. These changes have been meticulously characterized using a variety of biophysical techniques. The following table summarizes key quantitative data from studies on the preQ1 riboswitch from Thermoanaerobacter tengcongensis.

ParameterpreQ1-Bound StateLigand-Free StateReference
PDB ID 3Q503Q51[5]
Dissociation Constant (KD) for preQ1 2.1 ± 0.3 nM-[6][7]
Crystal Unit Cell Volume Smaller7.6% larger[6]
Root Mean Square Displacement (RMSD) of all atoms -1.7 Å (compared to bound state)[6]
Maximum Atomic Displacement -7.4 Å (at N1 of A14)[6]
Resolution of Crystal Structure 2.65 Å2.00 Å[5]

Conformational Changes Upon Ligand Binding

The class I preQ1 riboswitch aptamer domain, the smallest known riboswitch aptamer, typically consists of a pseudoknot structure.[1][3] In the absence of its ligand, the preQ1 riboswitch exists in a more flexible, "open" conformation.[6][8] Upon binding of preQ1, the riboswitch undergoes a significant conformational change, transitioning to a more compact and stable "closed" state.[3][6][8]

A key event in this transition is the movement of a conserved adenine residue (A14 in T. tengcongensis). In the free state, A14 occupies the binding pocket that would otherwise accommodate preQ1.[5][6][9] This effectively blocks the binding site. The binding of preQ1 displaces A14, leading to a reorganization of the loop regions and the stabilization of the pseudoknot structure.[5][6] This ligand-induced folding is a common mechanism among riboswitches to transmit the binding signal to the expression platform, which in turn controls gene expression by either terminating transcription or blocking translation initiation.[3][4]

Signaling Pathway and Regulatory Mechanism

The structural rearrangement of the aptamer domain upon preQ1 binding directly influences the conformation of the downstream expression platform. This allosteric communication is the basis of the riboswitch's regulatory function. In many preQ1 riboswitches, the expression platform contains a Shine-Dalgarno (SD) sequence, which is essential for ribosome binding and the initiation of translation.

preQ1_Riboswitch_Mechanism cluster_free Ligand-Free State (Apo) cluster_bound preQ1-Bound State (Holo) Free_Aptamer Aptamer Domain (Open Conformation) SD_exposed Shine-Dalgarno (SD) Sequence Exposed Free_Aptamer->SD_exposed Allows accessibility Bound_Aptamer Aptamer Domain (Closed Conformation) Translation_ON Translation ON SD_exposed->Translation_ON Ribosome binding SD_sequestered Shine-Dalgarno (SD) Sequence Sequestered Bound_Aptamer->SD_sequestered Induces sequestration Translation_OFF Translation OFF SD_sequestered->Translation_OFF Ribosome binding blocked preQ1 preQ1 Ligand preQ1->Bound_Aptamer Binding

Caption: Mechanism of a translational preQ1 riboswitch.

In the unbound state, the SD sequence is accessible, allowing the ribosome to bind and initiate translation. However, when preQ1 binds to the aptamer domain, the resulting conformational change causes the SD sequence to become sequestered within a secondary structure, preventing ribosome access and thereby inhibiting translation.[4]

Experimental Protocols

The structural and functional characterization of the preQ1 riboswitch relies on a combination of sophisticated experimental techniques. Below are outlines of the key methodologies employed.

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of the riboswitch in its different conformational states.

Methodology:

  • RNA Preparation: The preQ1 riboswitch RNA is synthesized by in vitro transcription from a DNA template. The RNA is then purified to homogeneity using denaturing polyacrylamide gel electrophoresis (PAGE).[10][11]

  • Crystallization: The purified RNA is concentrated and mixed with a crystallization solution containing precipitants (e.g., polyethylene glycol), buffers, and salts. For the bound state, the preQ1 ligand is added in excess. Crystals are grown using vapor diffusion methods (hanging or sitting drop).[10][12]

  • Data Collection and Structure Determination: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are collected and processed to determine the electron density map. An atomic model of the riboswitch is then built into the electron density map and refined to yield the final structure.[5][10]

XRay_Crystallography_Workflow A In Vitro Transcription of RNA B PAGE Purification A->B C Crystallization (with/without preQ1) B->C D X-Ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Atomic Model E->F

Caption: Workflow for X-ray crystallography of riboswitches.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing insights that are complementary to the static pictures from crystallography.[13][14]

Methodology:

  • Isotope Labeling: For detailed structural studies, the RNA is isotopically labeled with 13C and/or 15N by using labeled nucleotide triphosphates during in vitro transcription.

  • Sample Preparation: The labeled RNA is purified, folded in a suitable buffer, and, for the bound state, saturated with the preQ1 ligand.

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, NOESY) are performed on a high-field NMR spectrometer.[15][16]

  • Structure Calculation: The collected NMR data, including distance and dihedral angle restraints, are used to calculate an ensemble of structures that are consistent with the experimental data.[17]

In-line Probing

In-line probing is a biochemical method used to analyze the secondary structure and ligand-induced conformational changes of RNA in solution.[18][19]

Methodology:

  • RNA Labeling: The RNA is typically 5'-end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.[20]

  • Incubation: The labeled RNA is incubated under near-physiological conditions in the presence and absence of the preQ1 ligand. During this incubation, spontaneous cleavage of the RNA backbone occurs, with the rate of cleavage being dependent on the local flexibility of the RNA chain. Structured regions are protected from cleavage, while flexible, single-stranded regions are more susceptible.[21]

  • Gel Electrophoresis and Analysis: The cleavage products are separated by denaturing PAGE. The resulting banding pattern provides a readout of the RNA's secondary structure at single-nucleotide resolution. Changes in the cleavage pattern upon ligand addition reveal the regions of the riboswitch that undergo conformational changes.[18][20]

InLine_Probing_Workflow A 5'-End Labeling of RNA B Incubation with/ without preQ1 A->B C Spontaneous RNA Cleavage B->C D Denaturing PAGE C->D E Analysis of Cleavage Pattern D->E F Secondary Structure & Conformational Changes E->F

Caption: Workflow for in-line probing of riboswitches.

References

functional comparison of transcriptional and translational preQ1 riboswitches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Riboswitches are non-coding RNA elements that regulate gene expression in response to binding small molecule metabolites. The preQ1 riboswitch, one of the smallest known riboswitches, modulates genes involved in the biosynthesis and transport of pre-queuosine1 (preQ1), a precursor to the modified nucleoside queuosine.[1][2] This guide provides a functional comparison of the two primary mechanisms of gene regulation employed by preQ1 riboswitches: transcriptional and translational control.

Overview of Regulatory Mechanisms

Both transcriptional and translational preQ1 riboswitches utilize a common aptamer domain that recognizes and binds preQ1. This binding event induces a conformational change in the RNA structure, which is then transmitted to an overlapping expression platform, ultimately controlling gene expression.[3][4] The key distinction lies in the cellular process they regulate.

  • Transcriptional preQ1 riboswitches control gene expression at the level of transcription. In the absence of preQ1, the riboswitch folds into an anti-terminator structure, allowing RNA polymerase to transcribe the downstream gene. Upon preQ1 binding, the riboswitch refolds into a terminator hairpin, causing premature transcription termination.[1][5]

  • Translational preQ1 riboswitches regulate gene expression at the level of translation. In the absence of preQ1, the Shine-Dalgarno (SD) sequence is accessible to the ribosome, allowing for translation initiation. When preQ1 binds, the riboswitch undergoes a conformational change that sequesters the SD sequence, preventing ribosome binding and inhibiting translation.[2][6]

Comparative Analysis of Functional Parameters

The functional differences between transcriptional and translational preQ1 riboswitches are reflected in their ligand binding affinities, conformational dynamics, and the kinetics of their regulatory response.

ParameterTranscriptional preQ1 Riboswitch (e.g., Bacillus subtilis)Translational preQ1 Riboswitch (e.g., Thermoanaerobacter tengcongensis)Key References
Ligand Binding Affinity (KD) ~50 nM for preQ1~2.1 - 8.1 nM for preQ1[7][8][9][10]
Ligand-Free Conformation Largely unfolded or in a dynamic equilibrium that favors the anti-terminator state.[11]Pre-folded into a conformation that can still be recognized by the ribosome but is poised for ligand binding.[11][11]
Mechanism of Ligand Recognition Primarily follows an "induced-fit" model where ligand binding induces the formation of the terminator structure.[5]Tends to follow a "conformational selection" model where the ligand binds to and stabilizes a pre-existing folded state that sequesters the SD sequence.[5][5]
Regulatory Speed Coupled to the speed of transcription, requiring a rapid ligand-binding and folding event to occur before the anti-terminator is fully transcribed.Dependent on the rates of ligand binding and ribosome recruitment, allowing for potentially more reversible and graded control.[5][12][5][12]

Signaling Pathways and Logical Relationships

The regulatory logic of transcriptional and translational preQ1 riboswitches can be visualized as follows:

Transcriptional_Riboswitch cluster_no_ligand No preQ1 cluster_ligand preQ1 Present NoLigand preQ1 Absent AntiTerminator Anti-terminator formation NoLigand->AntiTerminator TranscriptionOn Transcription ON AntiTerminator->TranscriptionOn Ligand preQ1 Present Terminator Terminator formation Ligand->Terminator TranscriptionOff Transcription OFF Terminator->TranscriptionOff

Caption: Transcriptional preQ1 riboswitch logic.

Translational_Riboswitch cluster_no_ligand No preQ1 cluster_ligand preQ1 Present NoLigand preQ1 Absent SDAccessible SD sequence accessible NoLigand->SDAccessible TranslationOn Translation ON SDAccessible->TranslationOn Ligand preQ1 Present SDSequestrated SD sequence sequestered Ligand->SDSequestrated TranslationOff Translation OFF SDSequestrated->TranslationOff

Caption: Translational preQ1 riboswitch logic.

Experimental Protocols

The functional comparison of preQ1 riboswitches relies on a variety of biophysical and biochemical techniques. Below are summaries of key experimental methodologies.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the preQ1 ligand and the riboswitch.

Methodology:

  • A solution of the preQ1 ligand is prepared in a syringe.

  • The riboswitch RNA is placed in the sample cell of the calorimeter.

  • The ligand is titrated into the RNA solution in small, precise injections.

  • The heat change associated with each injection is measured.

  • The resulting data is fit to a binding model to extract the thermodynamic parameters.[13][14] A representative isotherm for a preQ1-I riboswitch shows a 1:1 binding stoichiometry.[13]

ITC_Workflow A Prepare preQ1 ligand in syringe C Titrate ligand into RNA solution A->C B Place riboswitch RNA in cell B->C D Measure heat change per injection C->D E Fit data to binding model D->E F Determine KD, ΔH, ΔS, n E->F

Caption: Isothermal Titration Calorimetry workflow.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Purpose: To observe the conformational dynamics of individual riboswitch molecules in the absence and presence of the preQ1 ligand.

Methodology:

  • The riboswitch RNA is labeled with a donor and an acceptor fluorophore at specific locations.

  • The labeled RNA is immobilized on a surface for observation via Total Internal Reflection Fluorescence (TIRF) microscopy.

  • The FRET efficiency, which is dependent on the distance between the two fluorophores, is measured for a population of single molecules.

  • Changes in FRET efficiency upon addition of preQ1 reveal ligand-induced conformational changes.[11] For both the B. subtilis and T. tengcongensis preQ1 riboswitches, the ligand-free state exhibits a major FRET peak around 0.7, with a minor population at a higher FRET value.[11]

smFRET_Workflow A Label riboswitch with donor and acceptor fluorophores B Immobilize labeled RNA on surface A->B C Excite donor fluorophore with laser B->C D Measure FRET efficiency of single molecules C->D E Analyze conformational states +/- preQ1 D->E F Characterize ligand-induced conformational dynamics E->F

Caption: Single-molecule FRET experimental workflow.

In Vitro Transcription/Translation Assays

Purpose: To directly measure the regulatory activity of the riboswitch by quantifying the amount of gene product (RNA or protein) produced in the presence and absence of preQ1.

Methodology for Transcription Attenuation Assay:

  • A DNA template containing the promoter, riboswitch, and a reporter gene is used for in vitro transcription.

  • Transcription reactions are performed with purified RNA polymerase in the presence of varying concentrations of preQ1.

  • The RNA products are resolved by gel electrophoresis and quantified to determine the extent of transcription termination.[15]

Methodology for In Vitro Translation Assay:

  • The riboswitch and reporter gene are transcribed into mRNA.

  • The mRNA is added to an in vitro translation system (e.g., cell-free extract) with and without preQ1.

  • The amount of protein produced is quantified, for example, through enzymatic activity of the reporter protein or by western blot.[16]

Conclusion

Transcriptional and translational preQ1 riboswitches, while sharing a conserved ligand-binding domain, exhibit distinct functional characteristics tailored to their specific regulatory roles. Transcriptional riboswitches often display a more switch-like, irreversible control mechanism tightly coupled to the process of transcription. In contrast, translational riboswitches can offer a more tunable and reversible mode of regulation, influenced by the interplay between ligand binding and ribosome recruitment. Understanding these functional nuances is critical for researchers aiming to elucidate the fundamental principles of RNA-based gene regulation and for professionals in drug development seeking to design novel antibiotics that target these essential bacterial regulators.

References

A Comparative Guide to Synthetic preQ1 Riboswitch Ligands: Bridging the Gap Between In Vitro Efficacy and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical challenge in the development of novel therapeutics. This guide provides an objective comparison of synthetic preQ1 riboswitch ligands, presenting supporting experimental data to illuminate the structure-activity relationships that govern their performance both on the bench and in cellular environments.

The preQ1 riboswitch, a cis-regulatory element found in bacterial mRNA, represents a promising target for the development of new antibacterial agents.[1][2][3][4] It regulates the expression of genes involved in the biosynthesis and transport of queuosine, a modified nucleoside crucial for translational fidelity.[2] Synthetic ligands that can bind to the preQ1 riboswitch and modulate its function have the potential to disrupt essential bacterial processes.[2][5] This guide delves into the comparative analysis of these synthetic ligands, focusing on the crucial interplay between their in vitro binding and regulatory activities and their in vivo functional outcomes.

Quantitative Comparison of Synthetic Ligand Activity

The development of effective preQ1 riboswitch ligands hinges on optimizing their performance across various parameters, from initial binding affinity to cellular activity. The following tables summarize the quantitative data for several reported synthetic ligands, offering a clear comparison of their in vitro and in vivo performance.

LigandTarget Riboswitch (Organism)In Vitro Binding Affinity (Kd)In Vitro Transcription Termination (T50)In Vivo Reporter Gene Assay (EC50)Reference
Compound 4 Bacillus subtilis (Bsu)~2.5 µM (MST)11.1 ± 0.10 µMActive (Qualitative)[1]
Staphylococcus saprophyticus (Ssa)21.9 ± 2.25 µM (FIA)--[6]
Thermoanaerobacter tengcongensis (Tte)29.0 ± 2.4 µM (FIA)--[6]
Compound 8 Bacillus subtilis (Bsu)~10 µM (MST)6.8 ± 0.45 µMInactive[1]
Hit 4494 Fusobacterium nucleatum (Fnu)---[7][8]
Thermoanaerobacter tengcongensis (Tte)--10.7 ± 1.6 µM[7]

Table 1: Comparison of In Vitro and In Vivo Activity of Synthetic preQ1 Riboswitch Ligands. This table highlights the binding affinities, transcription termination efficiencies, and cellular activities of selected synthetic ligands. A direct comparison between in vitro and in vivo data is crucial for identifying compounds with promising therapeutic potential.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of synthetic preQ1 riboswitch ligands.

In Vitro Binding Assays

1. Microscale Thermophoresis (MST):

MST is a powerful technique to quantify the binding affinity between a fluorescently labeled RNA and a small molecule ligand in solution.

  • RNA Preparation: The preQ1 riboswitch aptamer is transcribed in vitro, purified, and fluorescently labeled (e.g., with Cy5).

  • Ligand Preparation: The synthetic ligand is dissolved in an appropriate buffer (e.g., DMSO) and serially diluted.

  • Binding Reaction: The labeled RNA is incubated with varying concentrations of the ligand in a suitable buffer (e.g., Tris-HCl, KCl, MgCl2).

  • Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the RNA is measured as a function of ligand concentration.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding model.[1]

2. Fluorescence Intensity Assay (FIA):

FIA measures the change in fluorescence of a labeled RNA upon ligand binding.

  • RNA and Ligand Preparation: Similar to MST, a fluorescently labeled RNA and serial dilutions of the ligand are prepared.

  • Measurement: The fluorescence intensity of the RNA is measured in the presence of increasing concentrations of the ligand.

  • Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration to determine the Kd.[1]

In Vitro Functional Assays

1. Single-Round Transcription Termination Assay:

This assay assesses the ability of a ligand to induce premature transcription termination by the riboswitch.

  • Template Preparation: A DNA template containing a promoter (e.g., T7) followed by the preQ1 riboswitch sequence is prepared.

  • Transcription Reaction: The DNA template is incubated with RNA polymerase and a mixture of NTPs (including a radiolabeled NTP, e.g., [α-32P]GTP) in the presence of varying concentrations of the synthetic ligand.

  • Analysis: The transcription products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The intensities of the full-length "read-through" (RT) transcript and the prematurely "terminated" (T) transcript are quantified.

  • Data Analysis: The termination efficiency is calculated as the ratio of the terminated product to the total transcript intensity. The T50 value, the ligand concentration required to achieve 50% termination, is then determined.[1]

In Vivo Functional Assays

1. Green Fluorescent Protein (GFP) Reporter Assay:

This cell-based assay measures the effect of a synthetic ligand on gene expression regulated by the preQ1 riboswitch.

  • Construct Design: A reporter plasmid is constructed where the expression of a reporter gene (e.g., GFP) is placed under the control of a promoter and the preQ1 riboswitch.

  • Bacterial Strain: The reporter plasmid is transformed into a suitable bacterial strain, often one with a mutation in the queuosine biosynthesis pathway (e.g., a ΔqueF mutant of E. coli) to ensure the assay is responsive to exogenous ligands.[1]

  • Cell Culture and Treatment: The bacterial cells are grown in the presence of varying concentrations of the synthetic ligand.

  • Measurement: GFP expression is quantified by measuring fluorescence, often visualized under a UV transilluminator or measured with a plate reader.[9]

  • Data Analysis: The change in GFP expression as a function of ligand concentration is analyzed to determine the ligand's activity in a cellular context.[1]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying mechanisms of riboswitch function.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_binding Binding Affinity (Kd) invitro_function Transcription Termination (T50) invitro_binding->invitro_function informs invivo_activity Cellular Activity (Reporter Assay) invitro_function->invivo_activity predicts lead_optimization Lead Optimization invivo_activity->lead_optimization guides

Figure 1: A simplified workflow for the evaluation of synthetic preQ1 riboswitch ligands.

riboswitch_mechanism cluster_off Gene Expression OFF cluster_on Gene Expression ON ligand Synthetic Ligand aptamer_bound Aptamer Platform (Bound) ligand->aptamer_bound terminator Terminator Hairpin (Formed) aptamer_bound->terminator transcription_off Transcription Terminated terminator->transcription_off aptamer_unbound Aptamer Platform (Unbound) antiterminator Antiterminator (Formed) aptamer_unbound->antiterminator transcription_on Transcription Proceeds antiterminator->transcription_on

References

Unraveling the Nuances of Ligand Recognition: A Comparative Analysis of preQ1 and preQ0 on Riboswitch Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle molecular interactions that govern gene regulation is paramount. Riboswitches, as ligand-sensing regulators of gene expression, present a compelling target for novel therapeutic interventions. This guide provides an in-depth comparison of the effects of the natural ligand, preQ1, and its precursor, preQ0, on the conformation of the preQ1 riboswitch, supported by experimental data and detailed methodologies.

The preQ1 riboswitch, one of the smallest known riboswitches, controls the biosynthesis and transport of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs.[1][2] Its function is intricately linked to its ability to selectively bind 7-aminomethyl-7-deazaguanine (preQ1) and undergo a significant conformational change. This structural rearrangement, typically the formation of an H-type pseudoknot, leads to the sequestration of the ribosome-binding site (RBS), thereby repressing translation.[1][2][3] While the precursor molecule, 7-cyano-7-deazaguanine (preQ0), can also bind to the riboswitch, it does so with notably lower affinity, highlighting the riboswitch's remarkable specificity.[3][4][5]

Quantitative Comparison of preQ1 and preQ0 Binding to the preQ1 Riboswitch

The affinity of a riboswitch for its ligand is a critical determinant of its regulatory efficiency. Studies on the preQ1 riboswitch from Thermoanaerobacter tengcongensis have consistently demonstrated a significantly higher affinity for preQ1 over preQ0. This difference is primarily attributed to the interaction between the methylamine group of preQ1 and the O6 of a conserved guanine residue (G5) within the binding pocket.[1][4][5]

LigandApparent Dissociation Constant (K_D)Fold Difference (preQ0/preQ1)OrganismMethodReference
preQ12.1 ± 0.3 nM\multirow{2}{}{~17-fold}Thermoanaerobacter tengcongensisSurface Plasmon Resonance[4][5]
preQ035.1 ± 6.1 nMThermoanaerobacter tengcongensisSurface Plasmon Resonance[4][5]
preQ1~20 nM (estimated)\multirow{2}{}{~5-fold}Representative riboswitchEquilibrium Dialysis[3]
preQ0~100 nMRepresentative riboswitchEquilibrium Dialysis[3]

Conformational Changes Induced by Ligand Binding

The binding of preQ1 induces a significant conformational change in the riboswitch, stabilizing a compact, pseudoknot structure.[1][6] In the absence of a ligand, the riboswitch exists in a more dynamic, open conformation.[7] Upon binding preQ1, the aptamer domain folds around the ligand, sequestering the Shine-Dalgarno (SD) sequence and preventing ribosome binding, thus inhibiting translation.[1][8] While preQ0 binding also promotes a similar folded state, the reduced affinity suggests a less stable complex, leading to less efficient gene regulation.[4][5]

In the apo (ligand-free) state of the T. tengcongensis preQ1 riboswitch, a key adenosine residue (A14) from the loop that forms the "ceiling" of the binding pocket can shift into the space that preQ1 would occupy.[4][5] This "closed" conformation in the absence of the ligand may represent an intermediate state in the folding landscape of the riboswitch.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the regulatory mechanism of the preQ1 riboswitch and a typical experimental workflow for studying its interaction with ligands.

preQ1_riboswitch_pathway cluster_no_ligand No Ligand (preQ1/preQ0) cluster_ligand With Ligand (preQ1 or preQ0) Unfolded_Aptamer Aptamer Domain (Open Conformation) RBS_accessible Ribosome Binding Site (Accessible) Unfolded_Aptamer->RBS_accessible Expression Platform Unstructured Translation_ON Translation ON RBS_accessible->Translation_ON Ribosome Binds Ligand preQ1 / preQ0 Folded_Aptamer Aptamer Domain (Pseudoknot) Ligand->Folded_Aptamer Binding Induces Folding RBS_sequestered Ribosome Binding Site (Sequestered) Folded_Aptamer->RBS_sequestered Structural Reorganization Translation_OFF Translation OFF RBS_sequestered->Translation_OFF Ribosome Blocked Start Start->Unfolded_Aptamer

Caption: Signaling pathway of the preQ1 riboswitch.

experimental_workflow RNA_prep RNA Preparation (In vitro transcription) Binding_assay Binding Affinity Measurement (Surface Plasmon Resonance, Fluorescence Spectroscopy) RNA_prep->Binding_assay Structural_analysis Structural Analysis (In-line probing, SHAPE-MaP, NMR, X-ray Crystallography) RNA_prep->Structural_analysis Ligand_prep Ligand Preparation (preQ1 and preQ0 synthesis/purification) Ligand_prep->Binding_assay Ligand_prep->Structural_analysis Data_analysis Data Analysis and Comparison Binding_assay->Data_analysis Structural_analysis->Data_analysis Conclusion Conclusion on Differential Effects Data_analysis->Conclusion

Caption: Experimental workflow for comparing ligand effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the effects of preQ1 and preQ0 on riboswitch conformation.

In-line Probing

In-line probing is a technique that utilizes the spontaneous cleavage of the RNA backbone to infer information about its secondary structure and ligand binding. Unstructured regions of the RNA are more susceptible to cleavage, while structured regions are protected.

Protocol Summary:

  • RNA Preparation: The riboswitch RNA is transcribed in vitro and typically 5'-end-labeled with 32P.

  • Reaction Setup: The labeled RNA is incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl₂, 100 mM KCl) in the presence and absence of varying concentrations of preQ1 or preQ0.[9]

  • Incubation: The reactions are incubated at room temperature for a period of 24-48 hours to allow for spontaneous cleavage.

  • Gel Electrophoresis: The cleavage products are resolved on a denaturing polyacrylamide gel.

  • Analysis: The gel is imaged, and the intensity of the cleavage bands is quantified. Regions of the RNA that show decreased cleavage in the presence of the ligand are inferred to be involved in ligand binding and structural stabilization.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP is a powerful technique for probing RNA structure at single-nucleotide resolution. It uses a chemical probe that preferentially acylates flexible nucleotides. The positions of these modifications are then identified by reverse transcription, where the polymerase misincorporates a nucleotide at the modified site.

Protocol Summary:

  • RNA Folding: The riboswitch RNA is folded in a buffer solution with or without the ligand (preQ1 or preQ0).

  • SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7 or NAI). A no-reagent control and a denaturing control are also prepared.[10]

  • RNA Purification: The modified RNA is purified from the excess SHAPE reagent.

  • Reverse Transcription (Mutational Profiling): The modified RNA is reverse-transcribed using a primer specific to the RNA of interest. The reverse transcriptase introduces mutations at the sites of 2'-O-adducts.[10]

  • Library Preparation and Sequencing: The resulting cDNA is prepared for next-generation sequencing.[10]

  • Data Analysis: The sequencing data is analyzed to calculate the mutation rate at each nucleotide position, which corresponds to the SHAPE reactivity. Differences in reactivity between the apo and ligand-bound states reveal conformational changes.[11]

Fluorescence Spectroscopy

Fluorescence-based assays can be used to monitor ligand binding by measuring changes in the fluorescence of a labeled RNA or the intrinsic fluorescence of a ligand.

Protocol Summary:

  • RNA Labeling: The riboswitch RNA can be labeled with a fluorescent probe (e.g., Cy5).[11] Alternatively, analogues of the natural ligand with fluorescent properties can be used.

  • Titration Experiment: A fixed concentration of the labeled RNA is titrated with increasing concentrations of the unlabeled ligand (preQ1 or preQ0).

  • Fluorescence Measurement: The fluorescence intensity is measured after each addition of the ligand using a spectrofluorometer.[11]

  • Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the dissociation constant (K_D).[11]

References

Unveiling a Novel DNA Shield: A Comparative Guide to the 7-Deazaguanine Modification System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise and robust DNA manipulation and protection tools is relentless. A groundbreaking DNA modification system, centered around 7-deazaguanine derivatives, has emerged as a powerful alternative to traditional methods, offering unique advantages in safeguarding genetic material from enzymatic degradation. This guide provides an in-depth comparison of this novel system with conventional DNA protection mechanisms, supported by experimental data and detailed protocols.

The 7-deazaguanine modification system, primarily discovered in bacteriophages and diverse bacteria, represents a sophisticated defense mechanism against host restriction enzymes. This natural strategy involves the enzymatic replacement of guanine (G) with a 7-deazaguanine derivative, such as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) or 2'-deoxy-7-amido-7-deazaguanosine (dADG), within the DNA sequence. This subtle yet critical alteration effectively masks restriction enzyme recognition sites, rendering the DNA resistant to cleavage.

Performance Comparison: 7-Deazaguanine vs. Standard DNA Methylation

The protective efficacy of 7-deazaguanine modification against restriction enzyme digestion presents a compelling case for its application in various molecular biology workflows. While standard DNA methylation (e.g., Dam and Dcm methylation in E. coli) offers protection against a specific subset of restriction enzymes, the 7-deazaguanine modification appears to provide a broader shield.

Feature7-Deazaguanine Modification SystemStandard DNA Methylation (e.g., Dam, Dcm)
Mechanism of Protection Replacement of guanine with a 7-deazaguanine derivative, altering the chemical structure of the recognition site.Addition of a methyl group to adenine (Dam) or cytosine (Dcm) within the recognition sequence.
Breadth of Protection Confers resistance to a wide variety of restriction enzymes that recognize guanine within their cleavage site.[1][2]Protects against a specific set of methylation-sensitive restriction enzymes.[3][4]
Stoichiometry of Modification Can range from approximately 1 in 1000 nucleotides in bacteria to complete replacement of guanine in some viral genomes.[5]Dependent on the density of recognition sites for the specific methyltransferase.
Natural Occurrence Found in various bacteria and bacteriophages as a defense mechanism.[6]Widespread in prokaryotes and plays a role in regulating DNA replication, repair, and gene expression.[3]
In Vitro Reconstitution The modification can be reconstituted in vitro using purified enzymes from the dpd gene cluster.[5]Methyltransferases are commercially available for in vitro methylation of DNA.

Experimental Validation: Quantifying Protection

Direct quantitative comparisons of the percentage of protection are still an emerging area of research. However, existing studies consistently demonstrate the potent inhibitory effect of 7-deazaguanine modifications on restriction enzyme activity. For instance, plasmid DNA modified in vitro with the 7-deazaguanine system shows significant resistance to digestion by a battery of restriction enzymes when analyzed by gel electrophoresis, whereas unmodified plasmids are readily linearized or fragmented.

Experimental Protocols

I. In Vitro DNA Modification with 7-Deazaguanine Derivatives

This protocol describes the enzymatic modification of a plasmid DNA (pUC19) using the reconstituted Dpd protein machinery from Salmonella enterica serovar Montevideo.[5]

Materials:

  • Purified DpdA, DpdB, and DpdC proteins

  • pUC19 plasmid DNA

  • preQ₀ (7-cyano-7-deazaguanine)

  • ATP

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Set up a 400 µL reaction containing:

    • 400 µg of pUC19 DNA

    • 5 µM DpdA

    • 5 µM DpdB

    • 20 µM preQ₀

    • 10 mM ATP

    • Reaction Buffer to a final volume of 400 µL

  • To prepare ADG-modified DNA, also include 5 µM DpdC in the reaction mixture.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol and vortex thoroughly.

  • Centrifuge at 12,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the modified DNA in TE buffer.

II. Restriction Enzyme Digestion Assay

This protocol outlines the procedure to assess the protective effect of 7-deazaguanine modification against restriction enzyme cleavage.[7][8][9][10][11][12]

Materials:

  • Unmodified plasmid DNA (control)

  • 7-deazaguanine modified plasmid DNA

  • Restriction enzyme(s) of choice

  • Appropriate 10x restriction enzyme buffer

  • Nuclease-free water

  • 6x DNA loading dye

  • Agarose gel (concentration appropriate for expected fragment sizes)

  • TAE or TBE buffer

  • DNA ladder

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Set up separate restriction digestion reactions for both unmodified and modified DNA. For a 20 µL reaction:

    • 1 µg of DNA

    • 2 µL of 10x restriction buffer

    • 1 µL of restriction enzyme (10-20 units)

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the reactions at the optimal temperature for the specific restriction enzyme for 1-2 hours.

  • Add 4 µL of 6x DNA loading dye to each reaction and mix gently.

  • Load the samples onto an agarose gel, including a lane for the DNA ladder and uncut plasmid controls.

  • Perform electrophoresis until the dye front has migrated an adequate distance.

  • Visualize the DNA fragments under UV light and document the results. The unmodified DNA should show distinct bands corresponding to the expected fragment sizes, while the modified DNA should remain largely undigested (supercoiled or nicked circular form).

III. LC-MS/MS Analysis of 7-Deazaguanine Modifications

This protocol provides a method for the sensitive detection and quantification of 7-deazaguanine derivatives in DNA.[5][13][14][15][16]

Materials:

  • Modified DNA sample

  • Enzyme mix for DNA hydrolysis (e.g., Benzonase, DNase I, calf intestine phosphatase, phosphodiesterase I)

  • 10 kDa molecular weight cutoff filter

  • LC-MS/MS system with a C18 column

Procedure:

  • Hydrolyze 10-20 µg of purified DNA to individual nucleosides by incubating with the enzyme mix in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM MgCl₂) overnight at 37°C.

  • Remove the enzymes by passing the reaction mixture through a 10 kDa filter.

  • Lyophilize the filtrate and resuspend it in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the nucleosides using a gradient elution on a C18 column.

  • Detect and quantify the canonical and modified nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with transitions defined by synthetic standards.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the biosynthesis pathway of 7-deazaguanine DNA modification and the experimental workflow for its validation.

Biosynthesis_Pathway cluster_synthesis preQ₀ Synthesis cluster_modification DNA Modification GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multi-step enzymatic conversion dPreQ0_DNA dPreQ₀-modified DNA preQ0->dPreQ0_DNA DpdA/DpdB (Transglycosylase) dADG_DNA dADG-modified DNA dPreQ0_DNA->dADG_DNA DpdC

Caption: Biosynthesis of 7-deazaguanine DNA modification.

Experimental_Workflow start Start: Plasmid DNA modification In Vitro Modification (DpdA, DpdB, preQ₀, ATP) start->modification purification Purification of Modified DNA modification->purification re_digest Restriction Enzyme Digestion purification->re_digest lcms_prep Enzymatic Hydrolysis to Nucleosides purification->lcms_prep gel Agarose Gel Electrophoresis re_digest->gel validation Validation gel->validation lcms LC-MS/MS Analysis lcms_prep->lcms analysis Data Analysis and Quantification lcms->analysis quantification Modification Quantified analysis->quantification protection Protection Confirmed validation->protection Resistant to Digestion

Caption: Experimental workflow for validation of 7-deazaguanine modification.

References

Safety Operating Guide

Proper Disposal of 7-(Aminomethyl)-7-deazaguanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 7-(Aminomethyl)-7-deazaguanosine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This compound is classified as hazardous, being harmful if swallowed, causing serious eye irritation, and exhibiting toxicity to aquatic life with long-lasting effects. Therefore, it must be disposed of through an approved hazardous waste disposal facility.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol for this compound

The following step-by-step guide outlines the proper disposal of this compound, contaminated materials, and empty containers.

Step 1: Waste Segregation and Collection

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and lab supplies (e.g., weigh boats, contaminated wipes), in a designated, leak-proof container.[1] This container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemical-resistant container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Original Containers: Whenever possible, use the original container for waste collection, ensuring it is in good condition.[2][3]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Attach a hazardous waste tag to each container as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[4]

    • The accumulation start date

    • An indication of the hazards (e.g., "Toxic," "Irritant")

Step 3: Storage of Hazardous Waste

Waste must be stored safely in a designated satellite accumulation area within the laboratory.[5]

  • The storage area should be near the point of generation and under the control of laboratory personnel.[1]

  • Ensure containers are tightly sealed to prevent spills or evaporation.[6]

  • Store the waste in a secondary containment bin or tray to contain any potential leaks.[1]

  • Do not store incompatible waste types together.

Step 4: Arranging for Disposal

Hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Familiarize yourself with your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.[4][7][8]

  • Schedule a pickup before the waste accumulation time limits are exceeded (typically within 90 days of the accumulation start date).[1]

Step 5: Disposal of Empty Containers

Containers that once held this compound must also be disposed of as hazardous waste, as chemical residues can remain.

  • Do not rinse the container.

  • The empty, unrinsed container should be disposed of through the hazardous waste program.[9][10]

  • Deface the original product label and attach a hazardous waste tag.

Summary of Disposal Information

Waste Type Container Labeling Disposal Method
Solid this compound Leak-proof, sealed containerHazardous Waste, Chemical Name, Start Date, HazardsCollection by approved hazardous waste facility
Solutions containing this compound Chemical-resistant, sealed containerHazardous Waste, Chemical Name, Start Date, HazardsCollection by approved hazardous waste facility
Contaminated Labware (gloves, wipes, etc.) Double-bagged in clear plastic bags within a labeled containerHazardous Waste, Chemical Name, Start Date, HazardsCollection by approved hazardous waste facility
Empty this compound Containers Original containerHazardous Waste, Chemical Name, Start Date, HazardsCollection by approved hazardous waste facility

Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate this compound Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate Hazardous Waste Container A->B C Segregate Waste by Type (Solid, Liquid) B->C D Affix Hazardous Waste Label to Container C->D E Record Chemical Name, Start Date, and Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Request Waste Pickup via Institutional EHS G->H I Waste Collected by Approved Disposal Vendor H->I

Caption: Workflow for the proper disposal of this compound.

Decision-Making for Container Disposal

Start Container of This compound Is_Empty Is the container empty? Start->Is_Empty Dispose_HW Dispose as Hazardous Waste Is_Empty->Dispose_HW Yes Use_Product Use remaining product Is_Empty->Use_Product No Deface_Label Deface original label Dispose_HW->Deface_Label Add_HW_Tag Add Hazardous Waste Tag Deface_Label->Add_HW_Tag Request_Pickup Request EHS Pickup Add_HW_Tag->Request_Pickup

Caption: Decision process for disposing of containers of this compound.

References

Essential Safety and Operational Guide for Handling 7-(Aminomethyl)-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 7-(Aminomethyl)-7-deazaguanosine.

This document provides crucial safety and logistical information for the handling of this compound, a nucleoside analog with potential biological activity. Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on best practices for handling similar potent chemical compounds, including other deazaguanine derivatives and nucleoside analogs. These procedures are designed to minimize risk and ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given its classification as a purine nucleoside and its potential to inhibit protein synthesis and induce epigenetic modifications, this compound should be handled as a potent and potentially hazardous compound.[1] A thorough risk assessment should be conducted before commencing any work.

Recommended Personal Protective Equipment

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory.
Face ShieldTo be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Double GlovingAn inner and outer pair of nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Laboratory CoatA dedicated, long-sleeved lab coat.
Disposable GownA disposable, fluid-resistant gown worn over the lab coat is recommended for procedures with a higher risk of contamination.
Respiratory Protection N95 RespiratorAt a minimum, an N95-rated respirator should be worn when handling the powdered form of the compound.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : All manipulations of solid this compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The container should be tightly sealed.

  • Weighing : When weighing the solid compound, use a balance within a chemical fume hood or a ventilated balance enclosure.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.

  • Containment and Cleanup :

    • For solid spills , gently cover the spill with a damp paper towel to avoid generating dust. Carefully scoop the material into a labeled, sealable container.

    • For solution spills , absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the absorbed material into a labeled, sealable container.

  • Decontamination : Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.

  • Waste Disposal : All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Disposal Plan
  • Waste Characterization : All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed, and appropriate waste containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Quantitative Data

CompoundHazard Classifications (GHS)
7-Deazaguanine Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[2]
Skin Irritation (Category 2) : Causes skin irritation.[2]
Eye Irritation (Category 2A) : Causes serious eye irritation.[2]
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[2]

Note: This data is for 7-deazaguanine and should be used as a conservative estimate of the potential hazards of this compound.

Experimental Protocols

Key Experiment: Fluorescent Labeling of tRNA

The following protocol is a summarized methodology for the specific fluorescent labeling of this compound located in the anticodon of tRNA, based on the work by Kasai et al.[3]

  • Preparation of tRNA : Isolate under-modified tRNATyr containing this compound from an appropriate E. coli mutant strain.

  • Labeling Reaction :

    • Dissolve the isolated tRNA in a suitable buffer under neutral pH conditions.

    • Add a solution of dansyl chloride to the tRNA solution.

    • Incubate the reaction mixture to allow for the chemical modification of the 7-(aminomethyl)-7-deazaguanine moiety.

  • Purification of Labeled tRNA : Purify the fluorescently labeled tRNA from the reaction mixture to remove unreacted dansyl chloride and other byproducts. This can be achieved through methods such as gel filtration or precipitation.

  • Activity Assays :

    • Aminoacylation : Test the biological activity of the modified tRNA by performing an aminoacylation assay to ensure it can still be charged with its corresponding amino acid (tyrosine).

    • Ribosome Binding : Conduct a ribosome-binding assay to confirm that the fluorescently labeled tRNA can still interact with ribosomes.

Signaling Pathways and Workflows

Queuosine Biosynthesis Pathway

This compound (preQ1) is a key intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs. This pathway involves the enzymatic modification of guanine. The enzyme tRNA-guanine transglycosylase (TGT) is responsible for exchanging guanine with preQ1 in the tRNA.[4]

Queuosine_Biosynthesis Queuosine Biosynthesis Pathway GTP GTP preQ0 preQ0 (7-cyano-7-deazaguanine) GTP->preQ0 Multiple Enzymatic Steps preQ1 preQ1 (7-aminomethyl-7-deazaguanosine) preQ0->preQ1 QueF (reductase) tRNA_preQ1 tRNA with preQ1 preQ1->tRNA_preQ1 tRNA_G tRNA with Guanine tRNA_G->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) Queuosine Queuosine-modified tRNA tRNA_preQ1->Queuosine Further Modification

Caption: The biosynthetic pathway of queuosine, highlighting the role of this compound (preQ1).

Safe Handling Workflow

The following diagram outlines the logical flow of operations for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_emergency Emergency Procedures Start Start: Plan Experiment RiskAssessment Conduct Risk Assessment Start->RiskAssessment SelectPPE Select and Don Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood/Glove Box) SelectPPE->PrepareWorkArea Handling Handle/Weigh Compound PrepareWorkArea->Handling Experiment Perform Experiment Handling->Experiment Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Experiment->Spill Experiment->Exposure WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal End End: Document Experiment WasteDisposal->End SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes FirstAid Administer First Aid and Seek Medical Attention Exposure->FirstAid Yes

Caption: A logical workflow for the safe handling of this compound, including emergency procedures.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.